Eucalyptol
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-9(2)8-4-6-10(3,11-9)7-5-8/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEEGYLXZBRQIMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(O1)(CC2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Record name | 1,8-CINEOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20035 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4020616 | |
| Record name | 1,8-Cineol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4020616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
1,8-cineol is a colorless liquid with a camphor-like odor. Spicy cooling taste. (NTP, 1992), Colorless liquid; [Merck Index], Colorless mobile liquid; camphor like aroma | |
| Record name | 1,8-CINEOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20035 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Eucalyptol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4421 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Eucalyptol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1243/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
349 to 351 °F at 760 mmHg (NTP, 1992), 176 °C, Specific gravity: 0.921-0.923 at 25 °C/25 °C; BP: 176-177 °C | |
| Record name | 1,8-CINEOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20035 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Eucalyptol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03852 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CINEOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/991 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
49 °C (120 °F) - closed cup | |
| Record name | CINEOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/991 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Insoluble (<1 mg/ml at 68 °F) (NTP, 1992), In water, 3.50X10+3 mg/L at 21 °C, Miscible with ether, alcohol, chloroform, glacial acetic acid, and fixed or volatile oils, Soluble in alcohols, most fixed oils, glycerin, propylene glycol; 1:5 in 60% alcohol, Soluble in ethanol, ethyl ether; slightly soluble in carbon tetrachloride, Insoluble in water; miscible in oils, soluble (in ethanol) | |
| Record name | 1,8-CINEOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20035 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Eucalyptol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03852 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CINEOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/991 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Eucalyptol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1243/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.921 to 0.923 (NTP, 1992), 0.9267 g/cu cm at 20 °C, 0.921-0.924 | |
| Record name | 1,8-CINEOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20035 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CINEOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/991 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Eucalyptol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1243/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
1.9 [mmHg], 1.90 mm Hg at 25 °C | |
| Record name | Eucalyptol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4421 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | CINEOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/991 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless liquid or oil, Colorless mobile liquid, Colorless essential oil, Colorless liquid | |
CAS No. |
470-82-6 | |
| Record name | 1,8-CINEOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20035 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,8-Cineole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=470-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eucalyptol [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000470826 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eucalyptol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03852 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Eucalyptol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760388 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Eucalyptol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6171 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,8-Cineol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4020616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cineole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.757 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EUCALYPTOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RV6J6604TK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CINEOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/991 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
34.7 °F (NTP, 1992), 1.5 °C | |
| Record name | 1,8-CINEOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20035 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Eucalyptol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03852 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CINEOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/991 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Eucalyptol's Mechanism of Action in Inflammatory Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eucalyptol (B1671775) (1,8-cineole), a naturally occurring monoterpenoid, has demonstrated significant anti-inflammatory properties, positioning it as a promising therapeutic agent for a variety of inflammatory conditions. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's anti-inflammatory effects. It delves into its modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), and its impact on the production of pro-inflammatory mediators. This document summarizes quantitative data on its inhibitory activities, presents detailed experimental protocols for cited studies, and visualizes complex biological processes and workflows using Graphviz diagrams to facilitate a deeper understanding for researchers and drug development professionals.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including respiratory conditions, arthritis, and neurodegenerative disorders.[1][2][3] this compound, the primary bioactive component of eucalyptus oil, has been traditionally used for its medicinal properties and is now gaining scientific attention for its potent anti-inflammatory and antioxidant effects.[1][2][4] This guide elucidates the intricate mechanisms by which this compound exerts its anti-inflammatory action at the molecular level.
Core Anti-inflammatory Mechanisms of this compound
This compound's anti-inflammatory effects are multifaceted, primarily targeting the inhibition of pro-inflammatory signaling pathways and the subsequent reduction of inflammatory mediators.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes.[5] this compound has been shown to significantly inhibit the activation of NF-κB.[1][5][6] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes, including those for pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[5] this compound interferes with this process by preventing the degradation of IκBα, thereby keeping NF-κB inactive in the cytoplasm.[5]
Modulation of the MAPK Signaling Pathway
The MAPK signaling pathways, including ERK1/2, p38, and JNK, are also critical regulators of inflammation, controlling the production of inflammatory cytokines and mediators.[5][7] this compound has been demonstrated to reduce the phosphorylation of MAPKs, thereby dampening the downstream inflammatory cascade.[5][7]
Attenuation of the Arachidonic Acid Cascade
This compound significantly inhibits the metabolism of arachidonic acid, a key precursor for potent pro-inflammatory mediators.[8][9] It has been shown to suppress the production of leukotriene B4 (LTB4) and thromboxane (B8750289) B2 (TXB2), which are involved in neutrophil chemotaxis, vascular permeability, and platelet aggregation.[8] This inhibition is likely mediated through the modulation of enzymes such as 5-lipoxygenase (5-LOX) and cyclooxygenase-2 (COX-2).[10]
Suppression of Pro-inflammatory Cytokines
A primary outcome of this compound's action on the NF-κB and MAPK pathways is the potent suppression of pro-inflammatory cytokine production. Studies have consistently shown that this compound significantly reduces the levels of key cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6) in various experimental models.[1][8]
Quantitative Data on this compound's Anti-inflammatory Activity
The following tables summarize the available quantitative data on the inhibitory effects of this compound on key inflammatory markers.
| Target | Cell Type | Stimulant | This compound Concentration | % Inhibition | Reference |
| TNF-α | Human Monocytes | LPS | 10 µM (1.5 µg/mL) | 99% | [3] |
| Human Monocytes | LPS | 1 µM (0.15 µg/mL) | 77% | [3] | |
| Human Lymphocytes | Polyclonal | 10 µM (1.5 µg/mL) | 92% | [3] | |
| IL-1β | Human Monocytes | LPS | 10 µM (1.5 µg/mL) | 84% | [3] |
| Human Monocytes | LPS | 1 µM (0.15 µg/mL) | 61% | [3] | |
| Human Lymphocytes | Polyclonal | 10 µM (1.5 µg/mL) | 84% | [3] | |
| IL-6 | Human Monocytes | LPS | 10 µM (1.5 µg/mL) | 76% | [3] |
| Leukotriene B4 | Human Monocytes | LPS/IL-1β | Dose-dependent | Significant | [8] |
| Thromboxane B2 | Human Monocytes | LPS/IL-1β | Dose-dependent | Significant | [8] |
Note: Specific IC50 values for many of these targets are not consistently reported in the reviewed literature. The data presented reflects percentage inhibition at tested concentrations.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's anti-inflammatory effects.
In Vitro Inhibition of Cytokine Production in Human Monocytes
Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines (TNF-α, IL-1β) by human monocytes stimulated with lipopolysaccharide (LPS).
Methodology:
-
Isolation of Human Monocytes:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Monocytes are then purified from the PBMC fraction by adherence to plastic culture flasks for 2 hours at 37°C in a 5% CO2 incubator. Non-adherent cells are removed by washing with phosphate-buffered saline (PBS).
-
-
Cell Culture and Treatment:
-
Adherent monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are pre-incubated with various concentrations of this compound (e.g., 0.1 µM to 10 µM) or vehicle (DMSO) for 1 hour.
-
Following pre-incubation, cells are stimulated with LPS (e.g., 1 µg/mL) for 24 hours to induce cytokine production.
-
-
Quantification of Cytokines by ELISA:
-
After the incubation period, the cell culture supernatants are collected.
-
The concentrations of TNF-α and IL-1β in the supernatants are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
The assay typically involves coating a 96-well plate with a capture antibody specific for the cytokine of interest, followed by incubation with the culture supernatant, a detection antibody, a streptavidin-HRP conjugate, and a substrate solution to generate a colorimetric signal.
-
The absorbance is read using a microplate reader, and the cytokine concentrations are determined by comparison with a standard curve.
-
Western Blot Analysis of NF-κB Pathway Activation
Objective: To assess the effect of this compound on the activation of the NF-κB pathway by analyzing the protein levels of p65 and IκBα.
Methodology:
-
Cell Culture and Treatment:
-
A suitable cell line, such as RAW 264.7 murine macrophages, is cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cells are pre-treated with this compound at various concentrations for 1 hour before stimulation with LPS (1 µg/mL) for a specified time (e.g., 30 minutes).
-
-
Protein Extraction:
-
After treatment, cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
The cell lysates are centrifuged to pellet cellular debris, and the supernatant containing the total protein is collected.
-
Protein concentration is determined using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for total p65, phosphorylated p65, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
The band intensities are quantified using densitometry software and normalized to the loading control.
-
Visualizing this compound's Mechanism of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the key inflammatory pathways modulated by this compound and a typical experimental workflow.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound modulates the MAPK signaling pathway.
Caption: Experimental workflow for in vitro cytokine assay.
Conclusion
This compound demonstrates robust anti-inflammatory activity through the targeted modulation of critical inflammatory signaling pathways, primarily the NF-κB and MAPK cascades. Its ability to suppress the production of a wide array of pro-inflammatory mediators, including cytokines and arachidonic acid metabolites, underscores its therapeutic potential. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate and harness the anti-inflammatory properties of this compound for the development of novel therapeutics. Further research is warranted to fully elucidate its clinical efficacy and safety profile in various inflammatory diseases.
References
- 1. Inhibitory activity of 1,8-cineol (this compound) on cytokine production in cultured human lymphocytes and monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of cytokine production and arachidonic acid metabolism by this compound (1.8-cineole) in human blood monocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. inotiv.com [inotiv.com]
- 5. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Eucalyptol's In Vitro Modulation of Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the in vitro mechanisms through which eucalyptol (B1671775) (1,8-cineole) modulates key cellular signaling pathways. This compound, a major constituent of eucalyptus oil, has demonstrated significant anti-inflammatory, antioxidant, and anti-cancer properties in preclinical studies.[1][2][3] Understanding its molecular interactions is crucial for the development of novel therapeutics. This document summarizes quantitative data, details experimental protocols, and visualizes the affected signaling cascades.
Core Signaling Pathways Modulated by this compound
This compound exerts its biological effects by influencing several critical intracellular signaling pathways. The primary pathways identified in vitro include:
-
NF-κB Signaling Pathway: A central regulator of inflammation, immune responses, and cell survival. This compound has been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines.[1][2][[“]]
-
MAPK Signaling Pathways: This group of pathways, including ERK, p38, and JNK, is involved in cellular processes such as proliferation, differentiation, and apoptosis. This compound has been observed to modulate the phosphorylation of these kinases.[[“]][5]
-
PI3K/Akt/mTOR Signaling Pathway: A critical pathway in cell growth, survival, and metabolism. This compound has been shown to inhibit this pathway, which is often dysregulated in cancer.[6][7][8][9]
-
JAK-STAT Signaling Pathway: Plays a crucial role in cytokine signaling. This compound has been found to inhibit the phosphorylation of key proteins in this pathway.[10]
-
Transient Receptor Potential (TRP) Channels: this compound is known to interact with and modulate the activity of several TRP channels, which are involved in sensory perception and inflammation.[11][12][13]
Quantitative Data on this compound's In Vitro Effects
The following tables summarize the quantitative findings from various in vitro studies on the effects of this compound.
Table 1: Inhibition of Cytokine Production by this compound
| Cell Type | Stimulant | This compound Conc. | Cytokine | Inhibition (%) | Reference |
| Human Monocytes | LPS | 10 µM | TNF-α | ~99% | [14] |
| Human Monocytes | LPS | 10 µM | IL-1β | ~84% | [14] |
| Human Monocytes | LPS | 10 µM | IL-6 | ~76% | [14] |
| Human Monocytes | LPS | 10 µM | IL-8 | ~65% | [14] |
| Human Lymphocytes | Various | 10 µM | TNF-α | ~92% | [14] |
| Human Lymphocytes | Various | 10 µM | IL-1β | ~84% | [14] |
| Human Lymphocytes | Various | 10 µM | IL-4 | ~70% | [14] |
| Human Lymphocytes | Various | 10 µM | IL-5 | ~65% | [14] |
| T24 Bladder Epithelial Cells | TNF-α | Not Specified | IL-1β, IL-6, IL-8 (mRNA) | Effective Reduction | [15] |
Table 2: Effects of this compound on Cell Viability (IC50 Values)
| Cell Line | Exposure Time | IC50 Value | Reference |
| Human Gingival Fibroblasts | 10 min | 8.283 mM | [16] |
| Human Gingival Fibroblasts | 24 h | 7.318 mM | [16] |
| A549 Lung Cancer Cells | Not Specified | 224.50 µg/mL (nano-emulsion) | [17] |
| Jurkat, J774A.1, HeLa Cells | 24 h & 72 h | Varies by cell line | [18] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature to assess the in vitro effects of this compound.
Cell Culture and Treatment
-
Cell Lines: A variety of cell lines have been used, including:
-
Human peripheral blood monocytes and lymphocytes, isolated from whole blood.[14][19]
-
RAW 264.7 murine macrophage cell line.[5]
-
BEAS-2B human bronchial epithelial cells.[20]
-
A431 human skin squamous cell carcinoma cells, A375 human melanoma cells, and B16F10 mouse melanoma cells.[9]
-
T24 human bladder epithelial cells.[15]
-
Human gingival fibroblasts.[16]
-
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin (B1217042) at 37°C in a humidified 5% CO2 atmosphere.
-
This compound Preparation: this compound is typically dissolved in a solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then diluted to the desired final concentrations in the cell culture medium.
-
Stimulation: To induce an inflammatory response, cells are often pre-treated with a stimulant such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) before or concurrently with this compound treatment.[1][2][5][19]
Cytokine Production Analysis (ELISA)
-
Cell Seeding: Plate cells in 96-well plates at a predetermined density.
-
Treatment: Treat cells with various concentrations of this compound with or without a stimulant for a specified period (e.g., 24 hours).
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Measure the concentration of cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatants using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
Western Blot Analysis for Signaling Protein Phosphorylation
-
Cell Lysis: After treatment, wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a Bradford or BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-NF-κB p65, NF-κB p65, p-ERK, ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate.
-
Treatment: Expose cells to various concentrations of this compound for different time periods (e.g., 24, 48, 72 hours).[16]
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for a few hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Visualizations of Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways modulated by this compound and a general experimental workflow for in vitro studies.
Caption: Overview of signaling pathways modulated by this compound.
Caption: General experimental workflow for in vitro this compound studies.
Caption: this compound's inhibition of the NF-κB signaling pathway.
Caption: this compound's inhibition of the PI3K/Akt/mTOR pathway.
References
- 1. This compound and Its Role in Chronic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound and Its Role in Chronic Diseases. | Semantic Scholar [semanticscholar.org]
- 4. consensus.app [consensus.app]
- 5. Eucalyptus essential oils inhibit the lipopolysaccharide-induced inflammatory response in RAW264.7 macrophages through reducing MAPK and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. scite.ai [scite.ai]
- 8. This compound targets PI3K/Akt/mTOR pathway to inhibit skin cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound prevents bleomycin-induced pulmonary fibrosis and M2 macrophage polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Transient Receptor Potential Cation Channel Subfamily M Member 8 channels mediate the anti‐inflammatory effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scienceopen.com [scienceopen.com]
- 13. Modulation of transient receptor potential (TRP) channels by plant derived substances used in over-the-counter cough and cold remedies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibitory activity of 1,8-cineol (this compound) on cytokine production in cultured human lymphocytes and monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. d-nb.info [d-nb.info]
- 16. Comparative Cytotoxicity of Menthol and this compound: An In Vitro Study on Human Gingival Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. In Vitro Cytotoxic Potential of Essential Oils of Eucalyptus benthamii and Its Related Terpenes on Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibition of cytokine production and arachidonic acid metabolism by this compound (1.8-cineole) in human blood monocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Anti-Inflammatory Effects of 1,8-cineol(this compound) via NF-κB/COX-2 pathway in BEAS-2B cells and alleviates bronchoconstriction and airway hyperreactivity in ovalbumin sensitized mice | Sciety [sciety.org]
An In-Depth Technical Guide to the Biosynthesis of 1,8-Cineole in Eucalyptus Species
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthesis of 1,8-cineole, a monoterpenoid of significant interest in the pharmaceutical and fragrance industries, within Eucalyptus species. The document details the enzymatic pathways, regulatory mechanisms, and key experimental protocols for studying this valuable natural product.
Introduction
1,8-Cineole, also known as eucalyptol, is the dominant component of essential oils from many Eucalyptus species, often comprising up to 90% of the oil. Its wide range of biological activities, including anti-inflammatory, antimicrobial, and respiratory benefits, has made it a focal point for research and development. Understanding its biosynthetic pathway is crucial for optimizing yields through metabolic engineering and for the development of novel therapeutic agents.
The Biosynthetic Pathway of 1,8-Cineole
The biosynthesis of 1,8-cineole in Eucalyptus originates from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These precursors are generated through two distinct pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids.
Upstream Pathways: MVA and MEP
The initial steps of terpenoid biosynthesis involve the production of IPP and DMAPP.
-
Mevalonate (MVA) Pathway: Primarily occurring in the cytosol, this pathway begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). HMG-CoA is then reduced to mevalonate by HMG-CoA reductase (HMGR), a key regulatory enzyme. Subsequent phosphorylation and decarboxylation steps yield IPP.
-
Methylerythritol Phosphate (MEP) Pathway: Localized in the plastids, this pathway starts with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate. The enzyme 1-deoxy-D-xylulose-5-phosphate synthase (DXS) is a critical rate-limiting step in this pathway. A series of reactions then convert the initial product into IPP and DMAPP.
Isopentenyl pyrophosphate isomerase (IPPI) interconverts IPP and DMAPP, providing the optimal ratio for downstream reactions.
Formation of Geranyl Pyrophosphate (GPP)
Geranyl pyrophosphate synthase (GPPS) catalyzes the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP to form the C10 precursor, geranyl pyrophosphate (GPP). This reaction is a crucial branch point, directing metabolic flux towards the synthesis of monoterpenes, including 1,8-cineole.
The Final Step: 1,8-Cineole Synthase
The final and committing step in the biosynthesis of 1,8-cineole is catalyzed by the enzyme 1,8-cineole synthase (CinS) . This monoterpene synthase utilizes GPP as its substrate. The reaction mechanism is thought to involve the isomerization of GPP to linalyl pyrophosphate, followed by a cyclization cascade that ultimately yields the bicyclic ether structure of 1,8-cineole.
Quantitative Data on 1,8-Cineole Biosynthesis
The following tables summarize key quantitative data related to the biosynthesis of 1,8-cineole in Eucalyptus species.
Table 1: Key Enzymes and their Roles in 1,8-Cineole Biosynthesis
| Enzyme | Abbreviation | Pathway | Role |
| 3-hydroxy-3-methylglutaryl-CoA reductase | HMGR | MVA | Rate-limiting enzyme in the MVA pathway. |
| 1-deoxy-D-xylulose-5-phosphate synthase | DXS | MEP | Rate-limiting enzyme in the MEP pathway. |
| Isopentenyl pyrophosphate isomerase | IPPI | MVA & MEP | Interconverts IPP and DMAPP. |
| Geranyl pyrophosphate synthase | GPPS | Monoterpene Biosynthesis | Synthesizes the C10 precursor, GPP. |
| 1,8-cineole synthase | CinS | Monoterpene Biosynthesis | Catalyzes the final conversion of GPP to 1,8-cineole. |
Table 2: Relative Content of 1,8-Cineole in Eucalyptus Species
| Eucalyptus Species | Relative 1,8-Cineole Content (%) | Reference |
| Eucalyptus globulus | 70.0 (minimum) | |
| Eucalyptus camaldulensis | 16.48 - 43.61 | |
| Eucalyptus grandis | Not specified as a major component | |
| Eucalyptus cinerea | 72.85 - 95.62 |
Table 3: Relative Expression of Terpene Synthase (TPS) Genes in Eucalyptus grandis Tissues
| Tissue | Log2 Expression Value (FPKM) | Reference |
| Young Leaf | High | |
| Mature Leaf | High | |
| Shoot Tips | High | |
| Flower | Moderate | |
| Root | Low | |
| Phloem | Low | |
| Xylem | Low |
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of 1,8-cineole biosynthesis.
Extraction and Quantification of 1,8-Cineole by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To extract and quantify the amount of 1,8-cineole in Eucalyptus leaf tissue.
Protocol:
-
Sample Preparation:
-
Collect fresh, healthy Eucalyptus leaves.
-
Dry the leaves at room temperature or in an oven at a low temperature (e.g., 40°C) to a constant weight.
-
Grind the dried leaves into a fine powder.
-
-
Extraction (Hydrodistillation):
-
Place a known weight of the powdered leaf material (e.g., 50 g) into a round-bottom flask.
-
Add distilled water to the flask to cover the plant material.
-
Set up a Clevenger-type apparatus for hydrodistillation.
-
Heat the flask to boiling and continue the distillation for a set period (e.g., 3 hours).
-
Collect the essential oil that separates from the aqueous distillate.
-
Dry the collected essential oil over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A suitable capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 60°C for 2 minutes.
-
Ramp: Increase at 5°C/min to 240°C.
-
Hold: 240°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
MS Detector:
-
Ion source temperature: 230°C.
-
Mass range: 40-500 amu.
-
-
Quantification:
-
Prepare a series of standard solutions of 1,8-cineole of known concentrations.
-
Inject the standards and the extracted essential oil sample into the GC-MS.
-
Identify the 1,8-cineole peak in the sample chromatogram based on its retention time and mass spectrum compared to the standard.
-
Construct a calibration curve by plotting the peak area of the 1,8-cineole standard against its concentration.
-
Determine the concentration of 1,8-cineole in the sample by interpolating its peak area on the calibration curve.
-
-
Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)
Objective: To quantify the transcript levels of genes involved in the 1,8-cineole biosynthesis pathway.
Protocol:
-
RNA Extraction:
-
Collect fresh Eucalyptus leaf tissue and immediately freeze it in liquid nitrogen to prevent RNA degradation.
-
Grind the frozen tissue to a fine powder under liquid nitrogen.
-
Extract total RNA using a commercial plant RNA extraction kit or a CTAB-based method.
-
Assess the quality and quantity of the extracted RNA using a spectrophotometer (A260/280 and A260/230 ratios) and gel electrophoresis.
-
-
cDNA Synthesis:
-
Treat the total RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from the RNA template using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
RT-qPCR:
-
Reaction Mixture:
-
SYBR Green master mix
-
Forward and reverse primers for the target gene (e.g., CinS) and a reference gene (e.g., actin or ubiquitin)
-
cDNA template
-
Nuclease-free water
-
-
Thermal Cycling Conditions:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
-
Melt Curve Analysis: Perform a melt curve analysis at the end of the PCR to verify the specificity of the amplification.
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes.
-
Calculate the relative gene expression using the 2-ΔΔCt method.
-
-
Terpene Synthase Activity Assay
Objective: To measure the enzymatic activity of 1,8-cineole synthase.
Protocol:
-
Protein Extraction:
-
Homogenize fresh or frozen Eucalyptus leaf tissue in an extraction buffer containing a reducing agent (e.g., DTT) and protease inhibitors.
-
Centrifuge the homogenate to remove cell debris and collect the supernatant containing the crude protein extract.
-
-
Enzyme Assay:
-
Reaction Mixture:
-
Assay buffer (e.g., HEPES buffer, pH 7.0)
-
Divalent cation cofactor (e.g., MgCl2)
-
Substrate: Geranyl pyrophosphate (GPP)
-
Protein extract
-
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific time.
-
Product Extraction: Stop the reaction and extract the monoterpene products by adding an organic solvent (e.g., hexane (B92381) or pentane).
-
Analysis: Analyze the extracted products by GC-MS to identify and quantify the 1,8-cineole produced.
-
Visualizations of Pathways and Workflows
Biosynthesis Pathway of 1,8-Cineole
Caption: The biosynthetic pathway of 1,8-cineole from primary metabolites.
Regulatory Network of 1,8-Cineole Biosynthesis
Caption: A simplified regulatory network for 1,8-cineole biosynthesis in Eucalyptus.
Experimental Workflow for Studying 1,8-Cineole Biosynthesis
Caption: A typical experimental workflow for investigating 1,8-cineole biosynthesis.
Conclusion
The biosynthesis of 1,8-cineole in Eucalyptus is a complex and tightly regulated process involving multiple enzymes and two distinct upstream pathways. A thorough understanding of this pathway, from the precursor supply to the final enzymatic conversion and its genetic regulation, is paramount for the targeted improvement of 1,8-cineole production in these economically important species. The experimental protocols and data presented in this guide provide a solid foundation for researchers and professionals in the fields of plant science, biotechnology, and drug development to further explore and exploit this valuable natural product.
Eucalyptol: A Comprehensive Technical Guide on its Physicochemical Properties and Solubility
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eucalyptol (B1671775), also known as 1,8-cineole, is a natural monoterpenoid and a cyclic ether that constitutes the primary component of eucalyptus oil, often comprising 70-90% of its volume.[1][2] It is a colorless liquid with a characteristic fresh, camphor-like odor and a spicy, cooling taste.[1][3] Beyond its well-known aromatic properties, this compound exhibits a range of pharmacological activities, including anti-inflammatory, antioxidant, and antimicrobial effects, making it a molecule of significant interest in drug development and therapeutic applications.[4] This technical guide provides an in-depth overview of the core physicochemical properties and solubility of this compound, complete with experimental protocols and a visualization of its key anti-inflammatory signaling pathway.
Physicochemical Properties
The fundamental physical and chemical characteristics of this compound are crucial for its application in various scientific and industrial contexts. These properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octane | [1][3] |
| Synonyms | 1,8-Cineole, Cajeputol | [1][3] |
| CAS Number | 470-82-6 | [1] |
| Molecular Formula | C₁₀H₁₈O | [1] |
| Molecular Weight | 154.25 g/mol | [5] |
| Appearance | Colorless liquid | [3][6] |
| Odor | Camphor-like | [3] |
| Melting Point | 1-2.9 °C | [1][6] |
| Boiling Point | 176-177 °C | [1][3] |
| Density | 0.921-0.9225 g/cm³ at 25 °C | [1] |
| Refractive Index | 1.455-1.460 at 20 °C | [7][8] |
| Vapor Pressure | 1.90 mmHg at 25 °C | [6] |
| Flash Point | 47-48 °C | [9] |
Solubility Profile
This compound's solubility is a critical factor in its formulation for pharmaceutical and other applications. It is characterized by its lipophilic nature.
| Solvent | Solubility | Reference(s) |
| Water | 0.35 g/100 mL (3500 mg/L) at 21 °C (Slightly soluble/Insoluble) | [6][9][10] |
| Ethanol | Miscible | [3][6] |
| Ether | Miscible | [3][6] |
| Chloroform | Miscible | [3][6] |
| Glacial Acetic Acid | Miscible | [6][7] |
| Oils (Fixed) | Miscible | [7][9] |
| Glycerol | Miscible | [6] |
| Propylene Glycol | Miscible | [6] |
| Carbon Tetrachloride | Slightly soluble | [6][10] |
Experimental Protocols
Accurate determination of the physicochemical properties of this compound relies on standardized experimental methodologies. Below are detailed protocols for key analytical procedures.
Purity and Assay Determination by Gas Chromatography (GC)
This method is used to determine the purity of this compound and is based on the United States Pharmacopeia (USP) monograph.[11]
-
Chromatographic System:
-
Instrument: Gas chromatograph equipped with a flame-ionization detector (FID).[11]
-
Column: 0.32-mm × 60-m fused-silica capillary column coated with G16 phase.[11]
-
Carrier Gas: Helium with a column head pressure of 30 psi.[11]
-
Injector and Detector Temperature: Maintained at 250 °C.[11]
-
Column Temperature Program: Initially maintained at 60 °C, then increased to 200 °C at a rate of 6 °C per minute.[11]
-
Split Flow Rate: Approximately 50 mL per minute.[11]
-
-
Procedure:
-
Assay Preparation: Accurately weigh about 90 mg of this compound, transfer to a 100-mL volumetric flask, dilute with methanol (B129727) to volume, and mix.[11]
-
System Suitability Solution: Prepare a solution containing 0.2 mg/mL of limonene (B3431351) and 0.9 mg/mL of this compound in methanol. The resolution between the limonene and this compound peaks should not be less than 2.0.[11]
-
Injection: Inject the assay preparation into the gas chromatograph.
-
Analysis: Record the peak responses and calculate the percentage of C₁₀H₁₈O by comparing the peak area of this compound to the total area of all peaks.
-
Determination of Specific Gravity
The specific gravity is determined at 25 °C as per USP guidelines.[11]
-
Apparatus: A calibrated pycnometer or a suitable digital density meter.
-
Procedure:
-
Calibrate the instrument with purified water.
-
Equilibrate the this compound sample to 25 °C.
-
Measure the density of the this compound sample.
-
The specific gravity is the ratio of the density of this compound to the density of water at the same temperature. The specified range is between 0.921 and 0.924.[11]
-
Refractive Index Measurement
The refractive index is measured at 20 °C.[11]
-
Apparatus: A calibrated Abbe refractometer with a sodium light source (D-line).
-
Procedure:
-
Calibrate the refractometer using a standard of known refractive index.
-
Apply a few drops of the this compound sample to the prism of the refractometer, which is maintained at 20 °C.
-
Allow the sample to reach thermal equilibrium.
-
Read the refractive index. The acceptable range is between 1.455 and 1.460.[11]
-
Biological Activity and Signaling Pathway
This compound has demonstrated significant anti-inflammatory properties. One of the key mechanisms is its ability to suppress the production of pro-inflammatory cytokines by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[[“]][13]
Anti-Inflammatory Action of this compound via NF-κB Pathway Inhibition
Inflammatory stimuli, such as lipopolysaccharide (LPS), can trigger a signaling cascade that leads to the activation of NF-κB. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκB. Upon stimulation, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences, promoting the transcription of genes encoding pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). This compound has been shown to interfere with this pathway, leading to a reduction in the inflammatory response.[[“]][13][14]
Below is a diagram illustrating the inhibitory effect of this compound on the NF-κB signaling pathway.
This diagram illustrates how this compound can block the activation of the IKK complex, thereby preventing the release and nuclear translocation of NF-κB and ultimately reducing the production of inflammatory mediators. This mechanism underscores the therapeutic potential of this compound in inflammatory conditions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. This compound [chemeurope.com]
- 4. researchgate.net [researchgate.net]
- 5. grokipedia.com [grokipedia.com]
- 6. This compound - Sciencemadness Wiki [sciencemadness.org]
- 7. This compound [drugfuture.com]
- 8. chemsavers.com [chemsavers.com]
- 9. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 10. This compound [chembk.com]
- 11. ftp.uspbpep.com [ftp.uspbpep.com]
- 12. consensus.app [consensus.app]
- 13. This compound regulates Nrf2 and NF-kB signaling and alleviates gentamicin-induced kidney injury in rats by downregulating oxidative stress, oxidative DNA damage, inflammation, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anti-Inflammatory Effects of 1,8-cineol(this compound) via NF-κB/COX-2 pathway in BEAS-2B cells and alleviates bronchoconstriction and airway hyperreactivity in ovalbumin sensitized mice | Sciety [sciety.org]
Unveiling the Therapeutic Potential of Eucalyptol: A Technical Guide to Screening for Novel Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eucalyptol (B1671775), a monoterpenoid also known as 1,8-cineole, is a major constituent of eucalyptus oil and has been traditionally used for its medicinal properties.[1][2] Recent scientific investigations have begun to unravel the molecular mechanisms underlying its therapeutic effects, revealing a broad spectrum of novel biological activities. This technical guide provides an in-depth overview of the emerging pharmacological activities of this compound, with a focus on its anti-inflammatory, anticancer, antimicrobial, antioxidant, and neuroprotective properties. Detailed experimental protocols and a summary of quantitative data are presented to facilitate further research and drug development endeavors.
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[1][3]
Signaling Pathways
This compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[4][5] Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), this compound can prevent the phosphorylation and subsequent degradation of IκBα, thereby inhibiting the nuclear translocation of the p65 subunit of NF-κB.[6] This leads to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3][7] this compound also suppresses the phosphorylation of key MAPK proteins, including ERK1/2 and p38.[8]
Experimental Protocol: In Vitro Anti-inflammatory Assay in LPS-stimulated RAW264.7 Macrophages
This protocol details the procedure to assess the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[8]
1. Cell Culture and Seeding:
-
Culture RAW264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.
2. Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 10, 50, 100 µM) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. A vehicle control (DMSO) and a positive control (e.g., dexamethasone) should be included.
3. Measurement of Nitric Oxide (NO) Production:
-
After incubation, collect the cell culture supernatant.
-
Determine the NO concentration using the Griess reagent assay according to the manufacturer's instructions.[9] Measure the absorbance at 540 nm.
4. Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6):
-
Use the collected cell culture supernatant.
-
Quantify the levels of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's protocols.[8]
5. Western Blot Analysis for NF-κB and MAPK Pathways:
-
Lyse the cells and extract total protein.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total forms of p65 (NF-κB), IκBα, ERK1/2, and p38.
-
Use appropriate secondary antibodies and detect the protein bands using a chemiluminescence detection system.[6]
Quantitative Data Summary
| Biological Activity | Assay | Cell Line/Model | This compound Concentration | Result | Reference |
| Anti-inflammatory | NO Production | RAW264.7 | 50-200 µg/mL | Dose-dependent inhibition of NO production. | [9] |
| TNF-α & IL-6 Production | RAW264.7 | 50-200 µg/mL | Significant reduction in TNF-α and IL-6 levels. | [9] | |
| Paw Edema | Mice | 100-400 mg/kg | Significant inhibition of paw edema. | [10] |
Anticancer Activity
This compound has shown promising anticancer activity against various cancer cell lines by inducing apoptosis, causing cell cycle arrest, and inhibiting metastasis.[11][12]
Signaling Pathways
The anticancer effects of this compound are mediated through the modulation of several signaling pathways, including the PI3K/Akt/mTOR pathway .[2][9] this compound has been shown to inhibit the phosphorylation of PI3K, Akt, and mTOR, leading to the suppression of cancer cell proliferation, migration, and invasion.[13] Furthermore, this compound can induce apoptosis by modulating the expression of Bcl-2 family proteins and activating caspases.[12] Transcriptome analysis has also revealed that this compound can down-regulate MYC and its target genes, which are involved in cell division and differentiation.[11]
Experimental Protocols
This protocol describes the use of the MTT assay to determine the cytotoxic effects of this compound on cancer cells.[14]
1. Cell Seeding:
-
Seed cancer cells (e.g., HeLa, Jurkat) in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours.
2. Treatment:
-
Treat the cells with various concentrations of this compound (e.g., 3, 10, 30, 100, 300 µg/mL) for 24, 48, or 72 hours.
3. MTT Addition and Incubation:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
4. Formazan (B1609692) Solubilization and Absorbance Measurement:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value (the concentration that inhibits 50% of cell growth).
This protocol outlines the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[15][16]
1. Cell Treatment and Harvesting:
-
Treat cancer cells with this compound at the desired concentrations for the specified time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
2. Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
3. Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
This protocol describes the analysis of the cell cycle distribution of this compound-treated cells using PI staining.[4][17]
1. Cell Fixation:
-
Harvest and wash the treated cells with PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.
2. Staining:
-
Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature.
3. Flow Cytometry Analysis:
-
Analyze the DNA content of the cells using a flow cytometer.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Quantitative Data Summary
| Biological Activity | Assay | Cell Line | IC50 Value | Reference |
| Anticancer | MTT | Jurkat | 36.63 - 56.51 µg/mL | [14] |
| MTT | HeLa | 108.33 µg/mL (24h) | [14] | |
| MTT | HCT116 (Colon) | Not specified, but showed inhibition | [12] | |
| MTT | RKO (Colon) | Not specified, but showed inhibition | [12] | |
| MTT | A431 (Skin) | Not specified, but showed anti-metastatic activity | ||
| MTT | A375 (Melanoma) | Not specified, but showed anti-metastatic activity | ||
| MTT | B16F10 (Melanoma) | Not specified, but showed anti-metastatic activity | ||
| MTT | MDA MB-231 (Breast) | 10.00 ± 4.81µg/ mL (72h) | [18] | |
| MTT | 4T1 (Breast) | 17.70 ± 0.57µg/mL (72h) | [18] |
Antimicrobial Activity
This compound exhibits broad-spectrum antimicrobial activity against a range of bacteria and fungi.[8][19]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.[20][21]
1. Preparation of Inoculum:
-
Prepare a bacterial or fungal suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
2. Serial Dilution:
-
Perform a two-fold serial dilution of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.
3. Inoculation:
-
Inoculate each well with the prepared microbial suspension. Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).
4. Incubation:
-
Incubate the plate at 37°C for 24 hours.
5. MIC Determination:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Quantitative Data Summary
| Microorganism | MIC Range (v/v) | Reference |
| Staphylococcus aureus | 0.25% - 8.0% | [8] |
| Escherichia coli | 0.25% - 8.0% | [8] |
| Pseudomonas aeruginosa | 0.25% - 8.0% | [8] |
| Candida albicans | 0.25% - 8.0% | [8] |
| Methicillin-resistant S. aureus (MRSA) | 7.23 mg/mL (bacteriostatic) | [20] |
Antioxidant Activity
This compound possesses antioxidant properties, which contribute to its therapeutic effects by scavenging free radicals and upregulating endogenous antioxidant defense systems.[3]
Signaling Pathway
This compound can activate the Nrf2 (Nuclear factor erythroid 2-related factor 2)-ARE (Antioxidant Response Element) signaling pathway.[13][22] Under oxidative stress, this compound promotes the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the ARE, leading to the transcription of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[3][23]
Experimental Protocols
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating the free radical scavenging activity of a compound.[24][25]
1. Reagent Preparation:
-
Prepare a stock solution of DPPH in methanol (B129727).
2. Reaction Mixture:
-
Mix various concentrations of this compound with the DPPH solution.
-
A control containing only DPPH and methanol should be prepared.
3. Incubation and Measurement:
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
4. Calculation:
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay is another widely used method to assess antioxidant capacity.[25][26]
1. ABTS Radical Cation Generation:
-
React ABTS stock solution with potassium persulfate to generate the ABTS radical cation (ABTS•+).
2. Reaction and Measurement:
-
Add different concentrations of this compound to the ABTS•+ solution.
-
Measure the decrease in absorbance at 734 nm.
3. Calculation:
-
Calculate the percentage of inhibition and the IC50 value.
Quantitative Data Summary
| Assay | This compound Concentration/Result | Reference |
| DPPH | IC50 = 117.3 µL/mL | [12] |
| IC50 = 1.75–12.62 mg/ml (for E. camaldulensis oil) | [27] | |
| ABTS | IC50 = 62.96 µL/mL | [12] |
| IC50 = 15.80µg/mL (for E. globulus root extract) | [25] |
Neuroprotective Activity
This compound has shown potential as a neuroprotective agent by mitigating oxidative stress, inflammation, and apoptosis in neuronal cells.[13][28]
Signaling Pathways
The neuroprotective effects of this compound are associated with the activation of the Nrf2/HO-1 pathway , leading to reduced oxidative stress in the brain.[13] It also exhibits anti-inflammatory effects in the central nervous system by inhibiting the NF-κB pathway.[13] Furthermore, this compound has been shown to modulate the nitric oxide pathway, which may contribute to its anti-seizure activity.[28]
Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells
The human neuroblastoma cell line SH-SY5Y is a common model for studying neuroprotective effects.
1. Cell Culture and Treatment:
-
Culture SH-SY5Y cells in a suitable medium.
-
Induce neuronal damage using a neurotoxin (e.g., 6-hydroxydopamine or rotenone).
-
Co-treat the cells with various concentrations of this compound.
2. Cell Viability Assessment:
-
Measure cell viability using the MTT assay as described previously.
3. Measurement of Reactive Oxygen Species (ROS):
-
Use a fluorescent probe like DCFH-DA to measure intracellular ROS levels by flow cytometry or fluorescence microscopy.
4. Apoptosis Assessment:
-
Evaluate apoptosis using the Annexin V-FITC/PI staining method as described earlier.
Quantitative Data Summary
| Biological Activity | Model | This compound Effect | Reference |
| Neuroprotection | Rat model of subarachnoid haemorrhage | Reduced neuronal apoptosis, inflammation, and oxidative stress. | [13] |
| Pilocarpine-induced seizure model | Modulated seizure onset and protected against neuronal damage. | [28] | |
| Neuroblastoma SH-SY5Y cells | Exerted anti-tumor activity by regulating cancer-related pathways. | [11] |
Conclusion
This compound is a promising natural compound with a diverse range of biological activities that warrant further investigation for its therapeutic potential in various diseases. This guide provides a comprehensive overview of its anti-inflammatory, anticancer, antimicrobial, antioxidant, and neuroprotective effects, along with detailed experimental protocols to facilitate screening for these and other novel activities. The modulation of key signaling pathways such as NF-κB, MAPK, PI3K/Akt/mTOR, and Nrf2/HO-1 underscores the multi-target nature of this compound. The provided quantitative data and experimental workflows offer a solid foundation for researchers and drug development professionals to explore the full therapeutic utility of this versatile monoterpenoid. Further preclinical and clinical studies are essential to translate these promising findings into effective therapeutic strategies.
References
- 1. scite.ai [scite.ai]
- 2. This compound targets PI3K/Akt/mTOR pathway to inhibit skin cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 5. Eucalyptus essential oils inhibit the lipopolysaccharide-induced inflammatory response in RAW264.7 macrophages through reducing MAPK and NF-κB pathways | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Eucalyptus essential oils inhibit the lipopolysaccharide-induced inflammatory response in RAW264.7 macrophages through reducing MAPK and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jfi-online.org [jfi-online.org]
- 11. researchgate.net [researchgate.net]
- 12. thepharmajournal.com [thepharmajournal.com]
- 13. academic.oup.com [academic.oup.com]
- 14. In Vitro Cytotoxic Potential of Essential Oils of Eucalyptus benthamii and Its Related Terpenes on Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 17. ucl.ac.uk [ucl.ac.uk]
- 18. eprints.ums.edu.my [eprints.ums.edu.my]
- 19. researchgate.net [researchgate.net]
- 20. 1,8-Cineol (this compound) Disrupts Membrane Integrity and Induces Oxidative Stress in Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review [mdpi.com]
- 22. Activation of Nrf2/HO-1 signaling: An important molecular mechanism of herbal medicine in the treatment of atherosclerosis via the protection of vascular endothelial cells from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. phytojournal.com [phytojournal.com]
- 26. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 27. researchgate.net [researchgate.net]
- 28. Eugenol modulates the NOD1-NF-κB signaling pathway via targeting NF-κB protein in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Eucalyptol's Role in Modulating Immune Responses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eucalyptol (B1671775), a monoterpene oxide and the principal active component of eucalyptus oil, has demonstrated significant immunomodulatory properties. This technical guide provides an in-depth analysis of the mechanisms by which this compound influences immune responses, with a focus on its anti-inflammatory effects. It consolidates quantitative data from various studies, details key experimental methodologies, and visualizes the complex signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development exploring the therapeutic potential of this compound.
Introduction
Chronic inflammation is a key pathological feature of numerous diseases, including respiratory conditions, cardiovascular diseases, and neurodegenerative disorders.[1] this compound (1,8-cineole) has emerged as a promising natural compound with potent anti-inflammatory and antioxidant properties.[1] Its ability to modulate the intricate network of the immune system positions it as a valuable candidate for therapeutic development. This guide delves into the core mechanisms of this compound's immunomodulatory actions, providing the detailed data and protocols necessary for advanced research and development.
Effects on Immune Cells and Cytokine Production
This compound exerts its immunomodulatory effects by influencing a variety of immune cells, including macrophages, monocytes, and lymphocytes.[2][3] A primary mechanism of its action is the significant inhibition of pro-inflammatory cytokine production.[2][4]
Quantitative Data on Cytokine Inhibition
The following tables summarize the quantitative data on the inhibitory effects of this compound on cytokine production in different immune cell types.
Table 1: Inhibition of Cytokine Production in Human Lymphocytes by this compound [2]
| Cytokine | Concentration of this compound | % Inhibition | p-value |
| TNF-α | 1.5 µg/mL (10⁻⁵ M) | 92% | p=0.0001 |
| IL-1β | 1.5 µg/mL (10⁻⁵ M) | 84% | p=0.0001 |
| IL-4 | 1.5 µg/mL (10⁻⁵ M) | 70% | p=0.0001 |
| IL-5 | 1.5 µg/mL (10⁻⁵ M) | 65% | p=0.0001 |
| IL-1β | 0.15 µg/mL (10⁻⁶ M) | 36% | Significant |
| TNF-α | 0.15 µg/mL (10⁻⁶ M) | 16% | Significant |
Table 2: Inhibition of Cytokine Production in LPS-Stimulated Human Monocytes by this compound [2]
| Cytokine | Concentration of this compound | % Inhibition | p-value |
| TNF-α | 1.5 µg/mL (10⁻⁵ M) | 99% | p<0.001 |
| IL-1β | 1.5 µg/mL (10⁻⁵ M) | 84% | p<0.001 |
| IL-6 | 1.5 µg/mL (10⁻⁵ M) | 76% | p<0.001 |
| IL-8 | 1.5 µg/mL (10⁻⁵ M) | 65% | p<0.001 |
| TNF-α | 0.15 µg/mL (10⁻⁶ M) | 77% | Significant |
| IL-1β | 0.15 µg/mL (10⁻⁶ M) | 61% | Significant |
Effects on Macrophage Function
This compound has been shown to modulate macrophage activity, a critical component of the innate immune system. Studies have demonstrated that this compound can enhance the phagocytic activity of macrophages, thereby improving pathogen clearance.[[“]][[“]] It also influences macrophage polarization, inhibiting the M2 phenotype associated with fibrosis.[7] Specifically, this compound has been found to stimulate complement receptor-mediated phagocytosis in human monocyte-derived macrophages.[8][9]
Core Signaling Pathways Modulated by this compound
This compound's immunomodulatory effects are underpinned by its ability to interfere with key intracellular signaling pathways that regulate inflammation.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory responses. This compound has been shown to suppress the activation of NF-κB in response to inflammatory stimuli like lipopolysaccharide (LPS).[1][[“]] This inhibition prevents the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.[1][[“]][[“]]
Caption: this compound inhibits the NF-κB signaling pathway.
Mitogen-Activated Protein Kinase (MAPK) Pathways
The MAPK signaling cascades, including ERK, JNK, and p38, are also crucial in the inflammatory process. This compound has been demonstrated to reduce the phosphorylation of MAPKs, thereby attenuating the downstream inflammatory response.[[“]][11] Specifically, it can inhibit the phosphorylation of ERK1/2 and p38.[11]
Caption: this compound modulates MAPK signaling pathways.
Other Modulated Pathways
In addition to NF-κB and MAPKs, this compound has been found to influence other signaling molecules and pathways, including:
-
Arachidonic Acid Pathway: this compound inhibits this pathway, leading to a reduction in inflammatory mediators.[12]
-
STAT6 and p38 MAPK: In the context of pulmonary fibrosis, this compound inhibits the nuclear location and phosphorylation of STAT6 and the phosphorylation of p38 MAPK.[7]
-
Nrf2 Signaling: this compound has been shown to regulate Nrf2 signaling, which is involved in the antioxidant response.[13]
Experimental Protocols
This section details the methodologies for key experiments cited in the literature to assess the immunomodulatory effects of this compound.
In Vitro Cytokine Production Assay[2]
Objective: To determine the effect of this compound on cytokine production in human lymphocytes and monocytes.
Workflow:
Caption: Experimental workflow for in vitro cytokine assay.
Detailed Steps:
-
Cell Isolation: Human lymphocytes and monocytes are isolated from peripheral blood.
-
Cell Culture: The isolated cells are cultured in an appropriate medium.
-
Stimulation and Treatment: Cells are simultaneously treated with this compound at various concentrations (e.g., 10⁻⁶ M and 10⁻⁵ M) and a stimulus (e.g., lipopolysaccharide for monocytes) to induce cytokine production.
-
Incubation: The cell cultures are incubated for 20 hours.
-
Supernatant Collection: After incubation, the cell culture supernatants are collected.
-
Cytokine Measurement: The concentrations of various cytokines (e.g., TNF-α, IL-1β, IL-6, IL-8, IL-4, IL-5) in the supernatants are quantified using an enzyme-linked immunosorbent assay (ELISA).
Western Blot Analysis for Signaling Protein Phosphorylation[11]
Objective: To assess the effect of this compound on the phosphorylation of MAPK proteins in LPS-activated macrophages.
Detailed Steps:
-
Cell Culture and Treatment: RAW 264.7 macrophage cells are cultured and pre-treated with this compound before being stimulated with LPS.
-
Protein Extraction: Total protein is extracted from the cell lysates.
-
Protein Quantification: The concentration of the extracted protein is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of MAPK proteins (e.g., p-ERK1/2, ERK1/2, p-p38, p38).
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The evidence strongly supports the role of this compound as a significant modulator of the immune system. Its ability to inhibit the production of a wide range of pro-inflammatory cytokines, coupled with its targeted action on key signaling pathways such as NF-κB and MAPKs, underscores its therapeutic potential. The detailed data and protocols provided in this guide offer a solid foundation for further preclinical and clinical investigations into the application of this compound for the treatment of inflammatory diseases. Future research should focus on optimizing delivery systems and exploring its efficacy in various disease models.
References
- 1. This compound and Its Role in Chronic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory activity of 1,8-cineol (this compound) on cytokine production in cultured human lymphocytes and monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Different Doses of Eucalyptus Oil From Eucalyptus globulus Labill on Respiratory Tract Immunity and Immune Function in Healthy Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of cytokine production and arachidonic acid metabolism by this compound (1.8-cineole) in human blood monocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. consensus.app [consensus.app]
- 7. This compound prevents bleomycin-induced pulmonary fibrosis and M2 macrophage polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Essential Oil from Eucalyptus globulus (Labill.) Activates Complement Receptor-Mediated Phagocytosis and Stimulates Podosome Formation in Human Monocyte-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Essential Oil from Eucalyptus globulus (Labill.) Activates Complement Receptor-Mediated Phagocytosis and Stimulates Podosome Formation in Human Monocyte-Derived Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. consensus.app [consensus.app]
- 11. Eucalyptus essential oils inhibit the lipopolysaccharide-induced inflammatory response in RAW264.7 macrophages through reducing MAPK and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-Inflammatory and Antimicrobial Effects of Eucalyptus spp. Essential Oils: A Potential Valuable Use for an Industry Byproduct - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound regulates Nrf2 and NF-kB signaling and alleviates gentamicin-induced kidney injury in rats by downregulating oxidative stress, oxidative DNA damage, inflammation, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Eucalyptol: A Potential Neuroprotective Agent for Neurodegenerative Diseases – A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. A growing body of research is focused on identifying natural compounds with the potential to mitigate the pathological processes underlying these conditions. Eucalyptol (B1671775) (1,8-cineole), a major monoterpene constituent of eucalyptus oil, has emerged as a promising candidate due to its well-documented anti-inflammatory and antioxidant properties.[1][2] This technical guide provides an in-depth overview of the neuroprotective effects of this compound in various cell models, detailing the experimental evidence, underlying molecular mechanisms, and the methodologies used to ascertain these effects. Notably, this compound's ability to cross the blood-brain barrier makes it a particularly interesting molecule for neurological applications.[3]
Quantitative Analysis of Neuroprotective Effects
The neuroprotective effects of this compound have been quantified in numerous studies, primarily focusing on its ability to protect neuronal cells from toxins and inflammatory stimuli. The following tables summarize the key quantitative findings from in vitro studies.
| Cell Model | Neurotoxin/Stimulus | This compound Concentration | Effect on Cell Viability | Reference |
| PC12 | Amyloid-beta (Aβ) | Pretreatment with various doses | Significantly restored cell viability decreased by Aβ. | [4][5] |
| SH-SY5Y | Amyloid-beta (Aβ) | Not specified | Pretreatment with this compound restored cell viability. | [5] |
| SH-SY5Y | Hydrogen Peroxide (H₂O₂) | 50 µg/mL | Showed protective effects against H₂O₂-induced toxicity. | [6] |
Table 1: Effect of this compound on Cell Viability
| Cell Model | Stimulus | This compound Concentration | Effect on Inflammatory Cytokines | Reference |
| PC12 | Amyloid-beta (Aβ) | Pretreatment | Lowered the levels of TNF-α, IL-1β, and IL-6. | [4][5] |
| Microglia | Lipopolysaccharide (LPS) | Not specified | Suppresses LPS-induced proinflammatory cytokine production (TNF-α, IL-1β, IL-6). | [2][7] |
| Animal Model (Lead-induced neurotoxicity) | Lead Acetate | 100 mg/kg | Prevented the increase in TNF-α, IL-1β, and IL-6 expression. | [1] |
Table 2: Anti-inflammatory Effects of this compound
| Cell Model | Stimulus | This compound Concentration | Effect on Oxidative Stress Markers | Reference |
| PC12 | Amyloid-beta (Aβ) | Pretreatment | Reduced Reactive Oxygen Species (ROS) and Nitric Oxide (NO) levels. | [4][5] |
| Animal Model (Seizure) | Pentylenetetrazol (PTZ) | 300 and 600 mg/kg | Reduced Malondialdehyde (MDA) and NO levels; Increased Total Antioxidant Capacity (TAC). | [8][9] |
| Animal Model (Lead-induced neurotoxicity) | Lead Acetate | 100 mg/kg | Prevented the increase in MDA levels and the decrease in glutathione (B108866) levels. | [1] |
Table 3: Antioxidant Effects of this compound
Key Signaling Pathways in this compound-Mediated Neuroprotection
This compound exerts its neuroprotective effects through the modulation of several key signaling pathways involved in inflammation and oxidative stress.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to stimuli like amyloid-beta or LPS, NF-κB is activated, leading to the transcription of pro-inflammatory genes. This compound has been shown to inhibit the activation of NF-κB, thereby reducing the production of inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[2][4]
Caption: this compound inhibits the NF-κB signaling pathway.
Nrf2/HO-1 Antioxidant Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant proteins, including Heme Oxygenase-1 (HO-1). Under conditions of oxidative stress, Nrf2 translocates to the nucleus and initiates the transcription of antioxidant genes. This compound has been shown to activate the Nrf2/HO-1 pathway, thereby enhancing the cellular antioxidant defense system.
Caption: this compound activates the Nrf2/HO-1 antioxidant pathway.
SIRT1/NF-κB and BDNF Signaling
Sirtuin 1 (SIRT1) is a protein deacetylase that plays a crucial role in cellular stress resistance and metabolism. This compound has been shown to prevent the reduction in SIRT1 expression induced by neurotoxins.[1] SIRT1 can deacetylate and thereby inhibit the p65 subunit of NF-κB, leading to a reduction in neuroinflammation.[1][10] Furthermore, this compound has been found to enhance the expression of Brain-Derived Neurotrophic Factor (BDNF), a key molecule for neuronal survival and growth.[1]
Caption: this compound modulates SIRT1, NF-κB, and BDNF signaling.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are standardized protocols for key assays used to evaluate the neuroprotective effects of this compound.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Reagents:
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
-
Protocol:
-
Seed neuronal cells (e.g., SH-SY5Y or PC12) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified pre-incubation period (e.g., 24 hours).
-
Introduce the neurotoxin or inflammatory stimulus (e.g., amyloid-beta) and incubate for the desired duration (e.g., 24-48 hours).
-
Carefully aspirate the culture medium from each well.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 3-4 hours, or until a purple precipitate is visible.
-
Add 150 µL of the solubilization solution to each well.
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Cell viability is expressed as a percentage of the control (untreated) cells.
-
Measurement of Nitric Oxide (NO): Griess Assay
The Griess assay is a colorimetric method for the quantification of nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of nitric oxide (NO).
-
Reagents:
-
Griess Reagent: A 1:1 mixture of Solution A (1% sulfanilamide (B372717) in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Sodium Nitrite (NaNO₂) standard solution (for standard curve).
-
Cell culture medium (phenol red-free is recommended).
-
-
Protocol:
-
Plate cells (e.g., microglial cells) in a 24- or 96-well plate and treat with this compound and/or an inflammatory stimulus (e.g., LPS).
-
After the incubation period, collect the cell culture supernatant from each well.
-
Pipette 50 µL of each supernatant sample into a new 96-well plate.
-
Prepare a standard curve using serial dilutions of the sodium nitrite standard solution in the cell culture medium.
-
Add 50 µL of the Griess reagent to each well containing the samples and standards.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by interpolating from the standard curve.
-
Measurement of Intracellular Reactive Oxygen Species (ROS): DCFH-DA Assay
The 2',7'-dichlorofluorescin diacetate (DCFH-DA) assay is used to measure intracellular ROS levels. DCFH-DA is a cell-permeable, non-fluorescent probe that is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Reagents:
-
DCFH-DA stock solution (e.g., 10 mM in DMSO).
-
Hanks' Balanced Salt Solution (HBSS) or serum-free medium.
-
-
Protocol:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.
-
Treat the cells with this compound and/or the oxidative stress-inducing agent.
-
Remove the treatment medium and wash the cells once with warm HBSS or serum-free medium.
-
Load the cells with 10 µM DCFH-DA in HBSS or serum-free medium and incubate for 30-45 minutes at 37°C in the dark.
-
Remove the DCFH-DA solution and wash the cells twice with HBSS or serum-free medium.
-
Add 100 µL of HBSS or medium to each well.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.
-
Quantification of Pro-inflammatory Cytokines: ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the concentration of specific proteins, such as TNF-α, IL-1β, and IL-6, in cell culture supernatants.
-
Materials:
-
Commercially available ELISA kit for the specific cytokine of interest (containing capture antibody, detection antibody, streptavidin-HRP, substrate, and stop solution).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Assay diluent (as provided in the kit).
-
-
Protocol (General Outline):
-
Coat a 96-well plate with the capture antibody and incubate overnight at 4°C.
-
Wash the plate several times with wash buffer.
-
Block the plate with a blocking buffer for 1-2 hours at room temperature.
-
Wash the plate.
-
Add the cell culture supernatants and the standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add streptavidin-HRP conjugate and incubate for 20-30 minutes at room temperature in the dark.
-
Wash the plate.
-
Add the substrate solution and incubate until color develops (typically 15-30 minutes).
-
Add the stop solution to terminate the reaction.
-
Read the absorbance at 450 nm.
-
Calculate the cytokine concentrations in the samples based on the standard curve.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the neuroprotective effects of this compound in a cell-based model of neurotoxicity.
Caption: A representative experimental workflow.
Conclusion
The evidence from in vitro cell models strongly suggests that this compound possesses significant neuroprotective properties. Its ability to mitigate neuroinflammation and oxidative stress through the modulation of key signaling pathways, including NF-κB, Nrf2/HO-1, and SIRT1, underscores its therapeutic potential for neurodegenerative diseases. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate and validate the neuroprotective mechanisms of this compound and other promising natural compounds. Future research should focus on translating these in vitro findings to in vivo models and ultimately to clinical applications.
References
- 1. 2.5.2. Determination of Intracellular ROS by DCFHDA Assay [bio-protocol.org]
- 2. arigobio.com [arigobio.com]
- 3. researchgate.net [researchgate.net]
- 4. The neuroprotective role of this compound in a type-2 diabetes induced neuropathy rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound ameliorates early brain injury after subarachnoid haemorrhage via antioxidant and anti-inflammatory effects in a rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule inhibiting microglial nitric oxide release could become a potential treatment for neuroinflammation | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. brieflands.com [brieflands.com]
- 10. researchgate.net [researchgate.net]
Eucalyptol: A Technical Whitepaper on its Potential as an Antimicrobial Agent Against Resistant Strains
Introduction
The rise of antimicrobial resistance poses a significant threat to global public health, necessitating the exploration of novel therapeutic agents. Eucalyptol (B1671775) (1,8-cineole), a naturally occurring monoterpenoid and the primary constituent of eucalyptus oil, has emerged as a promising candidate. Exhibiting broad-spectrum antimicrobial activity, this compound has demonstrated efficacy against a range of drug-resistant bacteria and fungi. This technical guide provides an in-depth analysis of this compound's antimicrobial properties, focusing on its action against resistant strains. It consolidates key research findings, presents quantitative data in a structured format, details experimental protocols, and visualizes complex mechanisms and workflows to support researchers, scientists, and drug development professionals in this critical area of study.
Antimicrobial Efficacy of this compound Against Resistant Bacterial Strains
This compound has shown significant inhibitory and bactericidal effects against various multidrug-resistant bacteria. Its lipophilic nature allows it to interact with the bacterial cell membrane, leading to a cascade of events that ultimately result in cell death.
Quantitative Data Summary
The antimicrobial activity of this compound against resistant bacterial strains has been quantified through various studies, with Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) being key parameters.
| Bacterial Strain | Resistance Profile | MIC (mg/mL) | MBC (mg/mL) | Reference |
| Staphylococcus aureus (MRSA) | Methicillin-Resistant | 7.23 | 57.87 - 115.75 | [1][2] |
| Staphylococcus aureus | (from osteomyelitis) | - | - | [3] |
| Staphylococcus aureus | ATCC 25923 | 1.25 | - | [3] |
| Escherichia coli | ATCC 25922 | 6.25 | - | [3] |
| Enterococcus faecalis | ATCC 29212 | 6.25 | - | [3] |
| Pseudomonas aeruginosa | ATCC 27853 | 25 | - | [3] |
| Klebsiella pneumoniae | Drug-Resistant | 0.5 (500 ppm) | 1.5 (1500 ppm) | [4][5] |
| Acinetobacter baumannii | Drug-Resistant | 1 (1000 ppm) | 2 (2000 ppm) | [4] |
| Salmonella infantis | Drug-Resistant | 6 (6000 ppm) | 8 (8000 ppm) | [4][5] |
| Salmonella enteritidis | Drug-Resistant | 6 (6000 ppm) | 8 (8000 ppm) | [4][5] |
Synergistic Activity with Antibiotics
This compound has demonstrated synergistic effects when combined with conventional antibiotics, potentially reversing resistance and enhancing therapeutic efficacy. For instance, a synergistic effect has been observed with the combination of amoxicillin/clavulanic acid (AMC) and 1,8-cineole against S. aureus strains isolated from osteomyelitis patients.[3] Similarly, a strong synergistic effect was noted between 1,8-cineole and chlorhexidine (B1668724) gluconate against S. aureus and MRSA strains.[3]
Mechanism of Action Against Resistant Bacteria
The primary mechanism of this compound's antibacterial action involves the disruption of the cell membrane's integrity.[1][6] This leads to increased membrane permeability, leakage of intracellular components such as nucleic acids and proteins, and alteration of the bacterial surface charge.[1][2] Furthermore, this compound induces oxidative stress through the generation of reactive oxygen species (ROS), leading to lipid peroxidation and damage to essential macromolecules, ultimately causing bacterial cell death.[1][2][6]
Anti-biofilm Potential of this compound
Bacterial biofilms contribute significantly to antibiotic resistance and persistent infections. This compound has demonstrated notable activity in inhibiting biofilm formation by various resistant pathogens.
Quantitative Data on Biofilm Inhibition
| Bacterial Strain | Resistance Profile | Concentration | Biofilm Inhibition (%) | Reference |
| Staphylococcus aureus (MRSA) | 20 strains | 0.048 mg/mL | 74 - 91 | [3] |
| Streptococcus pyogenes | - | 300 µg/mL | Significant inhibition of initial formation | [7] |
This compound's anti-biofilm activity is often achieved at sub-inhibitory concentrations, suggesting a mechanism that interferes with biofilm formation processes without necessarily killing the bacteria.[8][9][10] This includes affecting cell-surface hydrophobicity, auto-aggregation, and the production of extracellular virulence factors.[7]
Inhibition of Quorum Sensing
Quorum sensing (QS) is a cell-to-cell communication system that regulates virulence factor production and biofilm formation in many bacteria. This compound has been shown to interfere with QS systems, thereby reducing the pathogenicity of bacteria like Pseudomonas aeruginosa.[8][9][10] By inhibiting QS, this compound can suppress the production of virulence factors such as pyocyanin (B1662382) and swarming motility at sub-MIC levels.[8][9][10]
Antifungal Activity of this compound Against Resistant Strains
This compound also exhibits potent antifungal properties, particularly against resistant Candida species, which are a common cause of opportunistic infections.
Quantitative Data Summary
| Fungal Strain | Resistance Profile | MIC | MFC | Reference |
| Candida albicans | - | 12.5 µl/ml (for 8 strains) | 25 µl/ml (for 8 strains) | [11] |
| Candida albicans | - | 6.25 µl/ml (for 2 strains) | 50 µl/ml (for 2 strains) | [11] |
| Candida albicans | ATCC 10231 | 0.125–0.35 mg/mL (Camphor) | - | [12] |
| Candida species | Various | 2–23 mg/mL (this compound) | - | [12] |
| Aspergillus flavus | ATCC 22546 | 250 ppm (50% growth inhibition) | - | [3] |
Synergistic Activity with Antifungals
This compound has shown synergistic interactions with conventional antifungal drugs against Candida albicans isolates. For example, it interacted synergistically with amphotericin B, itraconazole, and nystatin (B1677061) against 12.5%, 10%, and 22.5% of isolates, respectively.[13]
Mechanism of Action Against Resistant Fungi
This compound's antifungal mechanism involves multiple targets. It can inhibit the formation of mature and developing biofilms of Candida albicans and Candida glabrata.[14] The compound induces the generation of reactive oxygen species (ROS) and causes cell cycle arrest at the G1/S phase in both species.[14] Furthermore, it can alter the mitochondrial membrane potential in C. glabrata and modulate the expression of genes related to ABC transporters, secreted hydrolytic enzymes, and cell wall biogenesis.[14]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following are generalized protocols based on cited studies for key experiments.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This protocol is based on the broth microdilution method.
-
Preparation of Inoculum: A standardized suspension of the microbial strain is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution: this compound is serially diluted (typically two-fold) in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension. A positive control (microbe, no this compound) and a negative control (broth, no microbe) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
-
MBC/MFC Determination: An aliquot from the wells showing no growth is subcultured onto an appropriate agar (B569324) medium. The plates are incubated under suitable conditions. The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in CFU/mL compared to the initial inoculum.
Biofilm Inhibition Assay
This protocol is based on the crystal violet staining method.
-
Preparation of Inoculum and this compound: A standardized bacterial suspension is prepared. This compound is prepared at various concentrations in a suitable growth medium.
-
Biofilm Formation: In a 96-well microtiter plate, the bacterial suspension is added to wells containing different concentrations of this compound. A control with no this compound is included. The plate is incubated for 24-48 hours to allow for biofilm formation.
-
Washing: The planktonic cells are gently removed by washing the wells with a sterile saline solution.
-
Fixation: The remaining biofilms are fixed, for example, with methanol.
-
Staining: The biofilms are stained with a crystal violet solution.
-
Destaining: The excess stain is washed off, and the bound stain is solubilized with a suitable solvent (e.g., acetic acid or ethanol).
-
Quantification: The absorbance of the solubilized stain is measured using a microplate reader. The percentage of biofilm inhibition is calculated relative to the control.
Conclusion
This compound demonstrates significant potential as an antimicrobial agent against a wide array of resistant bacterial and fungal strains. Its multifaceted mechanism of action, including membrane disruption, oxidative stress induction, and interference with biofilm formation and quorum sensing, makes it a compelling candidate for further investigation and development. The synergistic effects observed with existing antibiotics and antifungals open new avenues for combination therapies to combat antimicrobial resistance. The data and protocols presented in this whitepaper provide a comprehensive resource for the scientific community to advance research into the therapeutic applications of this compound. Further preclinical and clinical studies are warranted to fully elucidate its efficacy and safety profile for potential use in clinical settings.
References
- 1. 1,8-Cineol (this compound) Disrupts Membrane Integrity and Induces Oxidative Stress in Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. brieflands.com [brieflands.com]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] 1,8-Cineol (this compound) Disrupts Membrane Integrity and Induces Oxidative Stress in Methicillin-Resistant Staphylococcus aureus | Semantic Scholar [semanticscholar.org]
- 7. This compound inhibits biofilm formation of Streptococcus pyogenes and its mediated virulence factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of Quorum Sensing Regulated Virulence Factors and Biofilm Formation by Eucalyptus globulus against Multidrug-Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Quorum Sensing Regulated Virulence Factors and Biofilm Formation by Eucalyptus globulus against Multidrug-Resistant Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. JMI - The Journal of mycology and infection [e-jmi.org]
- 12. Camphor and this compound—Anticandidal Spectrum, Antivirulence Effect, Efflux Pumps Interference and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-biofilm properties of this compound in combination with antifungals against Candida albicans isolates in patients with hematological malignancy: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 14. Mechanistic insights into Candida biofilm eradication potential of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Eucalyptol Extraction and Isolation from Plant Material
Audience: Researchers, scientists, and drug development professionals.
Introduction
Eucalyptol (B1671775), also known as 1,8-cineole, is a monoterpenoid and a major bioactive compound found in the essential oil of various Eucalyptus species. It is widely recognized for its therapeutic properties, including anti-inflammatory, antiseptic, and respiratory benefits. The efficient extraction and isolation of high-purity this compound from plant material are critical for its application in the pharmaceutical, cosmetic, and food industries. These application notes provide an overview and detailed protocols for several common and advanced techniques used for this purpose.
Data Presentation: Comparison of Extraction Techniques
The selection of an appropriate extraction method is crucial as it can significantly influence the yield, purity, and overall quality of the this compound-rich essential oil. The following table summarizes quantitative data from various studies, comparing the efficacy of different extraction techniques.
| Extraction Technique | Plant Material | Yield of Essential Oil (%) | This compound Content (%) | Key Parameters | Reference |
| Hydrodistillation (HD) | Eucalyptus camaldulensis | 1.32 | 30.43 | Distillation for 3 hours. | [1][2] |
| Eucalyptus sargentii (shade-dried) | 3.39 | - | - | [3] | |
| Eucalyptus globulus | 2.0 (v/w) | - | - | [4] | |
| Steam Distillation (SD) | Eucalyptus camaldulensis | 0.65 ( g/100g dry material) | - | - | [5] |
| Eucalyptus sargentii (shade-dried) | 1.35 | - | - | [3] | |
| Supercritical Fluid Extraction (SFE) | Eucalyptus camaldulensis | 0.52 | 31.10 | 45°C, 100 bar, liquid CO2 flow rate of 10 mL/min. | [1][2] |
| Eucalyptus globulus | 3.6 (v/w) | - | - | [4] | |
| Microwave-Assisted Extraction (MAE) | Eucalyptus globulus | 1.92 | 70.63 | 30g leaves, 450W power, 30 min extraction time. | [6] |
| Eucalyptus globulus | 2.65 (mg/L) | 38.77 | Ground material, 1:3 water-to-material ratio, 60 min, 450W. | [7] | |
| Solvent Extraction (SE) | Eucalyptus camadulensis (n-hexane) | 68.5 (wt%) | - | 65°C, 900 rpm, 0.5 cm particle size, 7:1 solvent-to-solid ratio, 210 min. | [8] |
| Eucalyptus globulus | 2.2 (v/w) | - | - | [4] | |
| Ultrasound-Assisted Extraction (UAE) | Eucalyptus globulus | 2.6 (v/w) | - | - | [4] |
| Hydrodistillation-Ultrasound Assisted (HD-UAE) | Eucalyptus leaves | 4.1 (mL/100g) | - | 100°C, 6:1 liquid-to-solid ratio, 80 min, no agitation. | [9] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the data presentation table.
Hydrodistillation (HD) Protocol
Hydrodistillation is a traditional and widely used method for extracting essential oils from plant materials.
Principle: The plant material is immersed in water and boiled. The steam, carrying the volatile essential oils, is condensed and collected. The immiscibility of the oil and water allows for their separation.
Apparatus:
-
Clevenger-type apparatus
-
Heating mantle
-
Round bottom flask
-
Condenser
-
Collection vessel
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
Preparation of Plant Material: Fresh or dried eucalyptus leaves are ground to a coarse powder to increase the surface area for extraction.
-
Extraction:
-
Place a known quantity of the powdered plant material into the round bottom flask of the Clevenger apparatus.
-
Add distilled water to the flask, ensuring the material is fully submerged. A common liquid-to-solid ratio is 6:1 (mL/g).[9]
-
Heat the mixture to boiling and maintain a gentle boil for a specified duration, typically 3 to 4 hours.[1]
-
-
Collection: The steam and volatilized essential oil will pass through the condenser, where they cool and liquefy. The condensate collects in the graduated tube of the Clevenger apparatus.
-
Separation and Drying:
-
Once the extraction is complete, allow the apparatus to cool.
-
Carefully collect the separated essential oil layer.
-
Dry the collected oil over anhydrous sodium sulfate to remove any residual water.
-
-
Storage: Store the dried essential oil in a sealed, dark glass vial at 4°C.
Steam Distillation (SD) Protocol
Steam distillation is similar to hydrodistillation but with a key difference in how the steam is introduced.
Principle: Live steam is passed through the plant material, causing the volatile essential oils to vaporize without the need for the plant material to be in direct contact with boiling water. This method is suitable for heat-sensitive compounds.
Apparatus:
-
Steam generator
-
Distillation still or chamber
-
Condenser
-
Separator/collection vessel
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Plant Material: Prepare the eucalyptus leaves as described in the hydrodistillation protocol.
-
Extraction:
-
Load the plant material into the distillation still.
-
Pass steam from the steam generator through the plant material. The steam will rupture the oil glands and carry the volatile essential oil.
-
Carefully control the steam temperature and pressure to prevent degradation of the oil.
-
-
Condensation and Collection: The steam-oil vapor mixture is directed to a condenser, where it is cooled and collected in a separator.
-
Separation and Drying: The essential oil, being immiscible with water, will form a separate layer and can be collected. Dry the oil using anhydrous sodium sulfate.
-
Storage: Store the purified essential oil in a sealed, dark glass vial at 4°C.
Supercritical Fluid Extraction (SFE) Protocol
SFE is a green and efficient extraction technique that utilizes a supercritical fluid, typically carbon dioxide, as the solvent.
Principle: Supercritical CO2 has properties of both a liquid and a gas, allowing it to effuse through solids like a gas and dissolve materials like a liquid. By manipulating temperature and pressure, the solvating power of the fluid can be controlled to selectively extract desired compounds.
Apparatus:
-
Supercritical Fluid Extractor system (including a high-pressure pump, extraction vessel, and separator)
-
CO2 cylinder
-
Heating/cooling system
Procedure:
-
Preparation of Plant Material: Dry and grind the eucalyptus leaves to a uniform particle size.
-
Extraction:
-
Place the ground plant material (e.g., 5 kg) into the extractor vessel.[1]
-
Heat the extractor to the desired temperature (e.g., 45°C).[1]
-
Pressurize the system with CO2 to the desired pressure (e.g., 100 bar).[1]
-
Pump liquid CO2 through the extraction vessel at a specific flow rate (e.g., 10 mL/min).[1]
-
The extraction can be performed in static mode (CO2 is held in the vessel for a period, e.g., 90 minutes) followed by a dynamic mode (continuous flow of CO2, e.g., 30 minutes).[1]
-
-
Collection: The supercritical fluid containing the dissolved essential oil is depressurized in a separator. This causes the CO2 to return to a gaseous state, leaving behind the extracted oil, which is collected in a vial.
-
Storage: Store the extract in a sealed, dark glass vial at 4°C.
Microwave-Assisted Extraction (MAE) Protocol
MAE utilizes microwave energy to heat the solvent and plant material, accelerating the extraction process.
Principle: Microwave energy causes rapid heating of the polar molecules within the plant cells, leading to cell rupture and the release of intracellular contents into the surrounding solvent.
Apparatus:
-
Microwave extraction system (domestic or laboratory-grade)
-
Extraction vessel (microwave-transparent)
-
Condenser
-
Filtration apparatus
Procedure:
-
Preparation of Plant Material: Dry and grind the eucalyptus leaves.
-
Extraction:
-
Place a specific amount of the plant material (e.g., 30 g) into the extraction vessel.[6]
-
Add a suitable solvent (e.g., water or ethanol).[6][10] The ratio of raw material to water can be optimized (e.g., 1:3 mL/g).[7]
-
Place the vessel in the microwave extractor and connect it to a condenser.
-
Apply microwave power at a specific level (e.g., 450 W) for a set duration (e.g., 30-60 minutes).[6][7]
-
-
Isolation:
-
After extraction, cool the mixture.
-
Separate the extract from the solid plant residue by filtration.
-
If a volatile solvent was used, it can be removed using a rotary evaporator. If water was used, the essential oil can be separated as in hydrodistillation.
-
-
Storage: Store the final extract in a sealed, dark glass vial at 4°C.
Visualization of Experimental Workflows
The following diagrams illustrate the workflows for the described extraction techniques.
Caption: Workflow for Hydrodistillation.
Caption: Workflow for Steam Distillation.
Caption: Workflow for Supercritical Fluid Extraction.
Caption: Workflow for Microwave-Assisted Extraction.
Isolation and Purification of this compound
Following the initial extraction of the essential oil, further purification steps may be necessary to isolate this compound to a high degree of purity, particularly for pharmaceutical applications.
Fractional Distillation: This is the most common method for isolating this compound from the other components of the essential oil. The process separates compounds based on their different boiling points. Since this compound has a specific boiling point (approximately 176-177°C), it can be separated from other terpenes and constituents of the essential oil.
Preparative Gas Chromatography (Prep-GC): For obtaining very high purity this compound for research or as an analytical standard, preparative gas chromatography can be employed. This technique separates the components of the essential oil on a chromatographic column, and the fraction corresponding to this compound is collected.
Analysis and Quality Control
The quantitative and qualitative analysis of the extracted essential oil and isolated this compound is essential for quality control.
Gas Chromatography-Mass Spectrometry (GC-MS): This is the standard analytical technique for identifying and quantifying the components of essential oils.[1][11] A gas chromatograph separates the volatile compounds, and a mass spectrometer identifies them based on their mass-to-charge ratio and fragmentation patterns.[12]
Gas Chromatography with Flame Ionization Detection (GC-FID): This method is often used for the accurate quantification of the components once they have been identified by GC-MS.[13][14]
Typical GC Conditions for this compound Analysis:
-
Column: HP-5 MS capillary column (30 m × 0.25 mm, 0.25 µm film thickness).[1]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).[1]
-
Injector Temperature: 220°C.[1]
-
Detector Temperature: 290°C.[1]
-
Oven Temperature Program: Initial temperature of 80°C for 3 minutes, then ramped to 220°C at 4°C/minute, and held for 10 minutes.[1]
-
Injection Mode: Split mode (e.g., 1:100 split ratio).[1]
Conclusion
The choice of extraction method for this compound depends on the desired yield, purity, cost, and environmental considerations. While traditional methods like hydrodistillation and steam distillation are simple and effective, modern techniques such as supercritical fluid extraction and microwave-assisted extraction offer advantages in terms of reduced extraction time, lower solvent consumption, and potentially higher selectivity. The protocols and data presented here provide a comprehensive guide for researchers and professionals in the selection and implementation of appropriate techniques for the extraction and isolation of this compound from plant sources.
References
- 1. Hydro-Distilled and Supercritical Fluid Extraction of Eucalyptus camaldulensis Essential Oil: Characterization of Bioactives Along With Antioxidant, Antimicrobial and Antibiofilm Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jast.modares.ac.ir [jast.modares.ac.ir]
- 4. Supercritical carbon dioxide extraction of essential oils from leaves of Eucalyptus globulus L., their analysis and application - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. theses.sbmu.ac.ir [theses.sbmu.ac.ir]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
- 8. Extraction and Modelling of Oil from Eucalyptus camadulensis by Organic Solvent [scirp.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. researchgate.net [researchgate.net]
- 11. GC–MS Characterization and Bioactivity Study of Eucalyptus globulus Labill. (Myrtaceae) Essential Oils and Their Fractions: Antibacterial and Antioxidant Properties and Molecular Docking Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Eucalyptol using Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
Eucalyptol (B1671775), also known as 1,8-cineole, is a monoterpenoid and a major constituent of many essential oils, most notably eucalyptus oil. It is widely utilized in the pharmaceutical, cosmetic, and food industries for its characteristic aroma and potential therapeutic properties, including anti-inflammatory, antioxidant, and antimicrobial effects.[1][2] Accurate and precise quantification of this compound is crucial for quality control, formulation development, and pharmacokinetic studies.
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[3][4] Its high sensitivity and selectivity make it the method of choice for analyzing this compound in complex matrices such as essential oils, plant extracts, and biological samples.[1][5] This document provides detailed application notes and protocols for the quantification of this compound using GC-MS, intended for researchers, scientists, and drug development professionals.
Principles of GC-MS for this compound Quantification
The quantification of this compound by GC-MS involves the following key steps:
-
Sample Preparation: Extraction of this compound from the sample matrix and preparation of a solution suitable for GC-MS analysis.
-
Gas Chromatography (GC): Injection of the sample into the GC system, where it is vaporized and separated based on the differential partitioning of its components between a stationary phase (in a capillary column) and a mobile phase (an inert carrier gas).
-
Mass Spectrometry (MS): As the separated components elute from the GC column, they enter the mass spectrometer. Here, they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Quantification: The abundance of specific ions characteristic of this compound is measured and correlated to its concentration, typically by comparison to a calibration curve generated from standards of known concentration.
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the matrix.
3.1.1. Essential Oils and Liquid Formulations:
-
Accurately weigh a known amount of the essential oil or liquid formulation.
-
Dilute the sample with a suitable organic solvent (e.g., hexane, methanol, or ethanol) to a concentration within the linear range of the calibration curve.[1][2][6]
-
If an internal standard (e.g., camphor, borneol) is used, add a known concentration of the internal standard to the sample solution.[7]
-
Vortex the solution to ensure homogeneity.
-
Transfer an aliquot of the solution to a GC vial for analysis.
3.1.2. Plant Material (e.g., Eucalyptus leaves):
-
Dry the plant material to a constant weight (e.g., at room temperature or in an oven at low temperature).[8]
-
Grind the dried material to a fine powder to increase the surface area for extraction.[9]
-
Hydrodistillation: This is a common method for extracting essential oils from plant material.[3]
-
Place a known weight of the powdered plant material in a flask with distilled water.
-
Heat the mixture to boiling, and collect the distillate, which will contain the essential oil.
-
Separate the oil from the aqueous phase.
-
-
Solvent Extraction:
-
Macerate a known weight of the powdered plant material in a suitable solvent (e.g., n-hexane, ethanol) for a defined period with agitation.[9]
-
Filter the extract and concentrate it under reduced pressure.
-
-
Prepare the extracted oil for GC-MS analysis as described in section 3.1.1.
3.1.3. Biological Samples (e.g., Serum):
-
Liquid-Liquid Extraction (LLE):
-
To a known volume of serum, add a suitable extraction solvent (e.g., n-hexane).
-
Vortex vigorously to facilitate the transfer of this compound into the organic phase.
-
Centrifuge to separate the layers.
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of a suitable solvent for GC-MS analysis.
-
-
An internal standard should be added to the sample prior to extraction to account for any loss during the process.
GC-MS Instrumentation and Conditions
The following tables summarize typical GC-MS parameters for this compound quantification.
Table 1: Gas Chromatography (GC) Parameters
| Parameter | Recommended Conditions |
| Column | HP-5MS (30 m x 0.25 mm x 0.25 µm) or similar non-polar column[3] |
| Carrier Gas | Helium (99.999% purity)[10] |
| Flow Rate | 1.0 - 1.5 mL/min (constant flow mode)[10][11] |
| Injector Temperature | 250 - 260 °C[3][10] |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 1:10 to 1:50) or Splitless for trace analysis[12] |
| Oven Temperature Program | Initial temp: 60-70°C, hold for 1-3 min; Ramp: 3-10°C/min to 220-240°C; Final hold: 2-5 min[1][3] |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Recommended Conditions |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV[10] |
| Ion Source Temperature | 230 °C[10] |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Full Scan (for qualitative analysis) or Selected Ion Monitoring (SIM) / Multiple Reaction Monitoring (MRM) for quantification |
| Scan Range (Full Scan) | m/z 40 - 400 |
| SIM/MRM Ions | Quantifier Ion: m/z 108; Qualifier Ions: m/z 43, 81, 111, 154[13] |
Calibration and Quantification
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent at different concentrations (e.g., 5, 10, 25, 50, 100 µg/mL).[7] If using an internal standard, add it to each standard solution at a constant concentration.
-
Calibration Curve: Inject each standard solution into the GC-MS system and record the peak area of the quantifier ion for this compound (and the internal standard, if used). Plot the peak area (or the ratio of the this compound peak area to the internal standard peak area) against the concentration of this compound to generate a calibration curve.
-
Sample Analysis: Inject the prepared sample solutions into the GC-MS and record the peak area of the quantifier ion for this compound.
-
Calculation: Determine the concentration of this compound in the sample by interpolating its peak area (or peak area ratio) on the calibration curve. Account for any dilution factors used during sample preparation.
Method Validation
A validated GC-MS method ensures reliable and reproducible results. The key validation parameters are summarized below.
Table 3: Method Validation Parameters and Typical Acceptance Criteria
| Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (R²) ≥ 0.99[1] |
| Accuracy | The closeness of the measured value to the true value. | Recovery of 80-120%[1] |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 15%[5] |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 or the lowest point on the calibration curve with acceptable precision and accuracy.[5] |
| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | No interfering peaks at the retention time of this compound. |
Table 4: Example Quantitative Data from Literature
| Parameter | Reported Value | Matrix | Reference |
| Linearity Range | 50 - 5,000 pg/mL | Rat Serum | [5] |
| Linearity Range | 0.10 - 10.00 µg/mL | Essential Oils | [1][2] |
| Accuracy | Within 10% | Rat Serum | [5] |
| Accuracy | 80.23 - 115.41 % | Essential Oils | [1] |
| Intra-day Precision (RSD) | 4.4 - 13.0 % | Rat Serum | [5] |
| Inter-day Precision (RSD) | < 15.0 % | Rat Serum | [5] |
| Intra-day Precision (RSD) | ≤ 12.03 % | Essential Oils | [1] |
| Inter-day Precision (RSD) | ≤ 11.34 % | Essential Oils | [1] |
| LOQ | 50 pg/mL | Rat Serum | [5] |
Visualizations
Caption: Experimental workflow for this compound quantification by GC-MS.
Caption: Logical relationships in GC-MS method validation.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No peak for this compound | - No this compound in the sample- Injection issue- Incorrect MS parameters | - Analyze a known standard- Check syringe and injector- Verify MS settings (scan range, ionization) |
| Poor peak shape (tailing or fronting) | - Active sites in the liner or column- Column contamination- Incorrect flow rate | - Use a deactivated liner- Bake out or trim the column- Optimize carrier gas flow rate |
| Low sensitivity | - Sample concentration too low- Leak in the system- Dirty ion source | - Concentrate the sample- Perform a leak check- Clean the ion source |
| Poor reproducibility | - Inconsistent injection volume- Sample instability- Fluctuation in instrument conditions | - Use an autosampler- Prepare fresh samples- Allow instrument to stabilize |
| Interfering peaks | - Matrix effects- Contamination | - Optimize sample preparation- Use a more selective MS mode (e.g., MRM)- Run a blank solvent injection |
Conclusion
This application note provides a comprehensive overview and detailed protocols for the quantification of this compound using GC-MS. By following the outlined procedures for sample preparation, instrument setup, and method validation, researchers, scientists, and drug development professionals can achieve accurate, precise, and reliable quantification of this compound in a variety of matrices. The provided data and visualizations serve as a valuable resource for developing and implementing robust analytical methods for this important natural compound.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. researchgate.net [researchgate.net]
- 3. amecj.com [amecj.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of this compound (1,8-cineole) in rat serum by gas chromatography-mass/mass spectrometry and its application to a rat pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. scielo.br [scielo.br]
- 11. oaji.net [oaji.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Eucalyptol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and a comprehensive protocol for the quantitative analysis of eucalyptol (B1671775) (1,8-cineole) using High-Performance Liquid Chromatography (HPLC). This compound is a major bioactive component in essential oils from various plants, notably Eucalyptus species, and is recognized for its medicinal properties, including anti-inflammatory and antioxidant effects. Accurate and precise quantification of this compound is crucial for the quality control of raw materials, finished pharmaceutical products, and in various research applications.
Application Note
This application note outlines a validated Reverse Phase-HPLC (RP-HPLC) method for the determination of this compound. The method is demonstrated to be simple, rapid, accurate, and robust, making it suitable for routine analysis in a quality control or research laboratory.
Chromatographic Conditions
The separation of this compound is typically achieved on a C18 stationary phase with an isocratic mobile phase consisting of a mixture of acetonitrile (B52724) and water. Detection is performed using a UV detector at a low wavelength, as this compound has a chromophore that absorbs in the lower UV spectrum.
Sample Preparation
Sample preparation involves the dilution of the essential oil or a formulation containing this compound in a suitable solvent, such as methanol (B129727) or the mobile phase, to a concentration within the linear range of the method. Subsequent filtration is necessary to remove any particulate matter before injection into the HPLC system.
Method Validation
The described methodology is validated according to the International Council for Harmonisation (ICH) guidelines. Validation parameters demonstrate excellent linearity, precision, accuracy, and robustness. The limit of detection (LOD) and limit of quantitation (LOQ) are sufficiently low to allow for the analysis of this compound in various sample matrices.
Data Presentation: Summary of HPLC Methods for this compound Analysis
The following table summarizes various reported HPLC methods for the quantification of this compound, providing a comparative overview of the chromatographic conditions.
| Parameter | Method 1 | Method 2 |
| Stationary Phase | Dikma Kromasil C18 (250 mm x 4.6 mm, 5 µm)[1][2] | Phenomenex C18 (250 mm x 4.6 mm, 5 µm)[3] |
| Mobile Phase | Acetonitrile:Water (64:36 v/v)[1][2] | Acetonitrile:Water (70:30 v/v)[3] |
| Flow Rate | 1.0 mL/min[1][2][3] | 1.0 mL/min[3] |
| Detection Wavelength | 203 nm[1][2] | 200 nm[3] |
| Column Temperature | 30 °C[1][2] | Not Specified |
| Linearity Range | 4.72 - 47.2 µg[1][2] | 20 - 100 µg/mL[3] |
| Correlation Coefficient (r²) | 0.9996[1][2] | 0.9998[3] |
| Recovery | 99.3% (RSD 0.86%)[1][2] | 100 - 102.48%[3] |
| LOD | Not Specified | 0.017 µg/mL[3] |
| LOQ | Not Specified | 0.175 µg/mL[3] |
Experimental Workflow for this compound HPLC Analysis
Caption: Workflow for the HPLC analysis of this compound.
Detailed Experimental Protocol
This protocol details the steps for the quantification of this compound in an essential oil sample using RP-HPLC.
Materials and Reagents
-
This compound analytical standard (≥99.0% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Eucalyptus oil sample
-
0.45 µm syringe filters
Instrumentation
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Analytical balance.
-
Volumetric flasks and pipettes.
Preparation of Solutions
Prepare the mobile phase by mixing acetonitrile and deionized water in a 70:30 (v/v) ratio.[3] Degas the mobile phase using sonication or vacuum filtration before use.
Accurately weigh approximately 100 mg of this compound analytical standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
Prepare a series of calibration standards by serially diluting the standard stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 20, 40, 60, 80, and 100 µg/mL).[3]
Accurately weigh approximately 100 mg of the eucalyptus oil sample into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol. Further dilute an aliquot of this solution with the mobile phase to obtain a final concentration within the calibration range. Filter the final diluted sample solution through a 0.45 µm syringe filter into an HPLC vial.
HPLC Method Parameters
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (70:30, v/v)[3]
-
Flow Rate: 1.0 mL/min[3]
-
Injection Volume: 10 µL
-
Detection Wavelength: 200 nm[3]
-
Run Time: Approximately 10 minutes (or until the this compound peak has eluted)
System Suitability
Before starting the analysis, perform a system suitability test by injecting the standard solution (e.g., 60 µg/mL) five times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2%.
Analysis and Quantification
-
Construct a calibration curve by injecting the prepared calibration standards and plotting the peak area versus the concentration of this compound.
-
Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.
-
Inject the prepared sample solution in triplicate.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Logical Relationship for Method Validation
Caption: Key parameters for HPLC method validation.
References
Application Notes and Protocols for In Vitro Cytotoxicity Testing of Eucalyptol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eucalyptol (B1671775) (1,8-cineole), a major monoterpene constituent of eucalyptus oil, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] Preliminary in vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, suggesting its potential as a novel anticancer agent.[3][4] This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound, enabling researchers to evaluate its efficacy and elucidate its mechanisms of action. The primary assays detailed are the MTT assay, for assessing metabolic activity, and the LDH assay, for evaluating membrane integrity.
Data Presentation
The cytotoxic effects of this compound are often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a substance needed to inhibit a biological process by 50%. The IC50 values for this compound can vary depending on the cell line, exposure time, and the assay used.
Table 1: Reported IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | Assay | Exposure Time (h) | IC50 Value | Reference |
| HT29 | Colon Cancer | MTT | 72 | 1.5 µg/mL | [5] |
| LS174 | Colon Cancer | MTT | 72 | 1.13 µg/mL | [5] |
| MDA-MB-231 | Breast Cancer | MTT | 72 | 10.00 ± 4.81 µg/mL | [1] |
| 4T1 | Murine Breast Cancer | MTT | 72 | 17.70 ± 0.57 µg/mL | [1] |
| SW48 | Colon Cancer | MTT | 48 | 0.2% | [6] |
| HepG2 | Liver Cancer | MTT | 48 | 0.2% | [6] |
| Jurkat | Leukemia | MTT | 72 | 36.63 ± 3.52 µg/mL (as part of essential oil) | [7] |
| HeLa | Cervical Cancer | MTT | 72 | 101.90 µg/mL (as part of essential oil) | [7] |
| Human Gingival Fibroblasts | Normal Cells | MTT | 24 | 7.318 mM | [8] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[10]
Materials:
-
This compound (analytical grade)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)
-
Selected cell lines
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with a complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Treatment: After 24 hours of incubation, remove the medium from the wells and replace it with 100 µL of medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a negative control (untreated cells).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10] Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the this compound concentration to determine the IC50 value.
-
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric assay that quantifies cell death by measuring the activity of lactate (B86563) dehydrogenase released from damaged cells into the culture medium.[12]
Materials:
-
This compound (analytical grade)
-
DMSO
-
Complete cell culture medium
-
Selected cell lines
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
-
LDH cytotoxicity assay kit (containing LDH reaction solution, stop solution, and lysis solution)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate as described in the MTT assay protocol.
-
Preparation of this compound Solutions: Prepare this compound solutions as described in the MTT assay protocol.
-
Treatment and Controls: Treat the cells with various concentrations of this compound. Include the following controls:
-
Untreated Control (Spontaneous LDH release): Cells in culture medium only.
-
Vehicle Control: Cells treated with the same concentration of DMSO as the test samples.
-
Maximum LDH Release Control: Cells treated with the lysis solution provided in the kit (typically 1% Triton X-100).[13]
-
Culture Medium Background: Medium without cells.
-
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.[12]
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[12] Add 50 µL of the LDH reaction solution to each well and incubate for 30 minutes at room temperature, protected from light.[12]
-
Stop Reaction: Add 50 µL of the stop solution to each well.[12]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Absorbance of treated cells - Absorbance of untreated control) / (Absorbance of maximum release control - Absorbance of untreated control)] x 100
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for in vitro cytotoxicity testing of this compound.
Potential Signaling Pathways of this compound-Induced Cytotoxicity
Transcriptome analysis has revealed that this compound may exert its anti-tumor effects by regulating multiple cancer-related cellular signaling pathways.[14] These can include pathways involved in cell cycle regulation, apoptosis, and proliferation.
Caption: Potential signaling pathways modulated by this compound.
References
- 1. eprints.ums.edu.my [eprints.ums.edu.my]
- 2. This compound and Its Role in Chronic Diseases. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. In Vitro Cytotoxicity and Apoptotic Assay of Eucalyptus globulus Essential Oil in Colon and Liver Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Cytotoxic Potential of Essential Oils of Eucalyptus benthamii and Its Related Terpenes on Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Cytotoxicity of Menthol and this compound: An In Vitro Study on Human Gingival Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 11. mdpi.com [mdpi.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 14. Transcriptome Analysis Reveals the Anti-Tumor Mechanism of this compound Treatment on Neuroblastoma Cell Line SH-SY5Y - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Eucalyptol in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Eucalyptol (B1671775), also known as 1,8-cineole, is a monoterpenoid and a major constituent of eucalyptus oil. It is recognized for a wide range of pharmacological properties, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective effects.[1][2][3] In cell culture-based assays, this compound serves as a valuable compound for investigating cellular mechanisms and potential therapeutic applications. Its ability to modulate key signaling pathways makes it a subject of interest in oncology, immunology, and neuroscience research. This compound has been shown to suppress the production of pro-inflammatory cytokines, induce apoptosis and cell cycle arrest in cancer cells, and mitigate oxidative stress.[4][5][6][7][8]
These application notes provide a comprehensive overview of the use of this compound in various cell culture assays, including detailed protocols and a summary of its effects on different cell lines and signaling pathways.
Data Presentation: Quantitative Effects of this compound
The biological activity of this compound is often quantified by its cytotoxic and anti-inflammatory effects. The following tables summarize key quantitative data from various in vitro studies.
Table 1: Cytotoxicity of this compound (IC50 Values) in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | IC50 Value (µg/mL) | IC50 Value (mM) | Exposure Time | Reference |
| A549 | Human Lung Carcinoma | 47.14 | - | Not Specified | [9] |
| MCF-7 | Human Breast Adenocarcinoma | 7.34 | - | Not Specified | [10] |
| MDA-MB-231 | Human Breast Adenocarcinoma | 10.00 ± 4.81 | - | 72 h | [11] |
| 4T1 | Murine Breast Cancer | 17.70 ± 0.57 | - | 72 h | [11] |
| Jurkat | Human T-cell Leukemia | 108.33 (E. benthamii oil) | - | 24 h | [12] |
| Jurkat | Human T-cell Leukemia | 56.51 (E. benthamii oil) | - | 72 h | [12] |
| HT-29 | Human Colon Adenocarcinoma | 50.5 (E. camaldulensis oil) | - | Not Specified | [13] |
| HL-60 | Human Promyelocytic Leukemia | 42.1 (E. camaldulensis oil) | - | Not Specified | [13] |
| GFs | Human Gingival Fibroblasts | - | 7.318 | 24 h | [14] |
Note: Some studies utilize essential oils rich in this compound rather than the pure compound. This is indicated where applicable.
Table 2: Anti-inflammatory Effects of this compound on Cytokine Production
This compound has been shown to significantly inhibit the production of key pro-inflammatory cytokines in human lymphocytes and monocytes.
| Cell Type | Stimulus | This compound Conc. | Cytokine | % Inhibition | Reference |
| Human Monocytes | LPS | 1.5 µg/mL (~10 µM) | TNF-α | 99% | [6][15] |
| Human Monocytes | LPS | 1.5 µg/mL (~10 µM) | IL-1β | 84% | [6][15] |
| Human Monocytes | LPS | 1.5 µg/mL (~10 µM) | IL-6 | 76% | [6][15] |
| Human Monocytes | LPS | 1.5 µg/mL (~10 µM) | IL-8 | 65% | [6][15] |
| Human Lymphocytes | Polyclonal | 1.5 µg/mL (~10 µM) | TNF-α | 92% | [6][15] |
| Human Lymphocytes | Polyclonal | 1.5 µg/mL (~10 µM) | IL-1β | 84% | [6][15] |
| T24 Bladder Cells | TNF-α | Not Specified | IL-1β, IL-6, IL-8 | Effective Reduction | [16][17] |
Mandatory Visualizations
Experimental Workflow and Signaling Pathways
Caption: General workflow for in vitro this compound studies.
Caption: this compound's inhibitory effects on cancer signaling pathways.
Caption: this compound's inhibition of the NF-κB inflammatory pathway.
Experimental Protocols
Protocol 1: Assessment of Cell Viability and Cytotoxicity using MTT Assay
This protocol is adapted from methodologies used to assess the cytotoxic potential of this compound on various cell lines.[4][12][14]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692), which is soluble in DMSO. The absorbance of the resulting solution is proportional to the number of viable cells.
Materials:
-
Target cell line (e.g., MCF-7, A549, SH-SY5Y)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (stock solution prepared in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader (550-570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration in all wells (including vehicle control) should be kept constant and non-toxic (typically <0.5%).
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a "vehicle control" (medium with DMSO) and a "no-cell control" (medium only).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours. During this time, viable cells will form purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the crystals. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 550-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
Cell Viability (%) = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
Plot the cell viability against the concentration of this compound to determine the IC50 value.
-
Protocol 2: Analysis of Gene Expression by Real-Time Quantitative PCR (RT-qPCR)
This protocol is used to quantify the effect of this compound on the mRNA expression of target genes, such as pro-inflammatory cytokines.[16][17]
Principle: RT-qPCR measures the amount of a specific RNA. The process involves reverse transcription of RNA into complementary DNA (cDNA), followed by amplification of the cDNA using PCR. The amplification is monitored in real-time with a fluorescent dye, allowing for quantification.
Materials:
-
Cells cultured in 6-well plates
-
This compound
-
TRIzol reagent or other RNA extraction kit
-
Reverse Transcription Kit (e.g., with M-MLV Reverse Transcriptase)
-
SYBR Green qPCR Master Mix
-
Gene-specific primers (e.g., for IL-6, IL-8, TNF-α, and a housekeeping gene like GAPDH or β-actin)
-
RT-qPCR instrument
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the desired concentration of this compound for the specified time. Include a vehicle control.
-
RNA Extraction: After treatment, wash cells with cold PBS and lyse them directly in the plate using an RNA extraction reagent (e.g., TRIzol). Follow the manufacturer's protocol to extract total RNA. Quantify the RNA and assess its purity using a spectrophotometer (A260/A280 ratio).
-
Reverse Transcription (cDNA Synthesis): Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
qPCR Reaction: Prepare the qPCR reaction mix in a qPCR plate. For each sample, a typical reaction includes:
-
SYBR Green Master Mix
-
Forward Primer (10 µM)
-
Reverse Primer (10 µM)
-
cDNA template
-
Nuclease-free water
-
-
Run qPCR: Perform the qPCR on a real-time PCR instrument. A typical thermal cycling protocol is:
-
Initial denaturation (e.g., 95°C for 5 min)
-
40 cycles of:
-
Denaturation (95°C for 15 sec)
-
Annealing/Extension (60°C for 1 min)
-
-
Melt curve analysis to check for primer-dimer formation and specificity.
-
-
Data Analysis: Determine the cycle threshold (Ct) for each gene. Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt). Calculate the relative gene expression using the 2-ΔΔCt method.
Protocol 3: Analysis of Protein Expression by Western Blot
This protocol is used to detect changes in the expression or phosphorylation state of specific proteins within signaling pathways modulated by this compound, such as PI3K/Akt or NF-κB.[18][19][20]
Principle: Western blotting allows for the detection and quantification of a specific protein in a complex mixture. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then detected using a primary antibody specific to the target protein, followed by a secondary antibody conjugated to a detectable label.
Materials:
-
Cells cultured in 60mm or 100mm dishes
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer and system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-p65, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as required. After treatment, wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 min at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH). For phosphorylation studies, normalize the phosphorylated protein signal to the total protein signal.
References
- 1. Transcriptome Analysis Reveals the Anti-Tumor Mechanism of this compound Treatment on Neuroblastoma Cell Line SH-SY5Y - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and Its Role in Chronic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study of Neuroprotection by a Combination of the Biological Antioxidant (Eucalyptus Extract) and the Antihypertensive Drug Candesartan against Chronic Cerebral Ischemia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deciphering the Mechanisms Underlying the Antitumor Effects of Eucalyptus Essential Oil and Its Component 3-Cyclohexene-1-Methanol Against Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deciphering the Mechanisms Underlying the Antitumor Effects of Eucalyptus Essential Oil and Its Component 3-Cyclohexene-1-Methanol Against Human Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory activity of 1,8-cineol (this compound) on cytokine production in cultured human lymphocytes and monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound alleviates inflammation and pain responses in a mouse model of gout arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. eprints.ums.edu.my [eprints.ums.edu.my]
- 12. In Vitro Cytotoxic Potential of Essential Oils of Eucalyptus benthamii and Its Related Terpenes on Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Comparative Cytotoxicity of Menthol and this compound: An In Vitro Study on Human Gingival Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Anti-inflammatory effects of lavender and eucalyptus essential oils on the in vitro cell culture model of bladder pain syndrome using T24 cells | springermedizin.de [springermedizin.de]
- 17. d-nb.info [d-nb.info]
- 18. academic.oup.com [academic.oup.com]
- 19. This compound targets PI3K/Akt/mTOR pathway to inhibit skin cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. [Effect of eucalyptus globulus oil on activation of nuclear factor-kappaB in THP-1 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Eucalyptol Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established methodologies for evaluating the in vivo efficacy of eucalyptol (B1671775) in various animal models. The protocols detailed below are based on peer-reviewed studies and are intended to guide researchers in designing and executing their own experiments.
Neuroprotective Effects of this compound
This compound has demonstrated significant neuroprotective properties in animal models of neurological damage, including subarachnoid hemorrhage (SAH), chronic cerebral ischemia, and seizures.[1][2][3] Its mechanisms of action involve anti-inflammatory, antioxidant, and anti-apoptotic pathways.[1][4]
Animal Model: Subarachnoid Hemorrhage (SAH) in Rats
This model is used to assess the potential of this compound to mitigate early brain injury following SAH.
Experimental Protocol:
-
Animal Model: Adult male Sprague-Dawley rats are commonly used.[5]
-
SAH Induction: Endovascular perforation is a standard method to induce SAH.
-
This compound Administration:
-
Assessment of Neuroprotection (72 hours post-SAH):
-
Neurological Deficit Scoring: Evaluate motor function and reflexes using a standardized scoring system.[1][4]
-
Brain Edema Measurement: Quantify brain water content using the wet-dry method.[4]
-
Histopathology: Perform Nissl staining to assess neuronal survival in the hippocampus.[1][4]
-
Western Blot Analysis: Quantify the expression of key proteins involved in apoptosis (Bcl-2, cleaved caspase-3), inflammation (phospho-NF-κB p65), and oxidative stress (Nrf2, HO-1).[1][4][5]
-
qRT-PCR: Measure the mRNA levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).[1][5]
-
Oxidative Stress Markers: Measure levels of malondialdehyde (MDA) and the activity of superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px).[1]
-
Quantitative Data Summary:
| Parameter | Control (SAH + Vehicle) | This compound (100 mg/kg) | Percent Change | Reference |
| Brain Edema (%) | 81.22 | 78.33 | ↓ 3.56% | [4][5] |
| Neurological Score (24h) | 16.28 | 9.28 | ↓ 43.00% | [4][5] |
| Neurological Score (48h) | 12.50 | 7.58 | ↓ 39.36% | [4][5] |
| Cleaved Caspase-3 | - | - | ↓ 41.09% | [4] |
| Bcl-2 Expression | - | - | ↑ 1.17-fold | [4] |
| Phospho-NF-κB p65 | - | - | ↓ 14.38% | [1][4][5] |
| Nrf2 Expression | - | - | ↑ 1.34-fold | [4][5] |
| HO-1 Expression | - | - | ↑ 1.15-fold | [4][5] |
| TNF-α mRNA | - | - | ↓ 34.33% | [1][4][5] |
| IL-1β mRNA | - | - | ↓ 50.40% | [1][4][5] |
| IL-6 mRNA | - | - | ↓ 59.13% | [1][4][5] |
Signaling Pathway: this compound's Neuroprotective Mechanism in SAH
The neuroprotective effects of this compound in SAH are mediated through the modulation of multiple signaling pathways.
Caption: this compound's neuroprotective signaling in SAH.
Anti-inflammatory Effects of this compound in Pulmonary Inflammation
This compound has shown potent anti-inflammatory effects in animal models of lung injury, such as those induced by lipopolysaccharide (LPS) and cigarette smoke.[6][7][8]
Animal Model: LPS-Induced Pulmonary Inflammation in Mice
This model is used to investigate the anti-inflammatory effects of this compound in acute lung injury.
Experimental Protocol:
-
Animal Model: Wild-type (WT) and TRPM8-deficient mice are used to determine the role of this receptor.[6]
-
LPS Administration: Intranasal administration of LPS to induce lung inflammation.[6]
-
This compound Treatment:
-
Dose: Not specified in the abstract, further investigation of the full text would be needed.
-
Route: Not specified in the abstract.
-
-
Assessment of Inflammation (24 hours post-LPS):
Key Finding: The anti-inflammatory effects of this compound were abolished in TRPM8-deficient mice, indicating that TRPM8 is essential for its activity in this model.[6]
Animal Model: Cigarette Smoke-Induced Lung Injury in Rats and Mice
This model mimics the chronic inflammation and lung damage seen in smokers and patients with COPD.
Experimental Protocol (Rat Model):
-
Animal Model: Rats.[7]
-
Exposure: Exposure to cigarette smoke for 12 weeks.[7]
-
This compound Administration:
-
Assessment of Lung Injury:
-
Lung Function Tests: Measurement of parameters like FEV0.3/FVC and FRC.[7]
-
BAL Fluid Analysis: Total and differential cell counts, and cytokine levels (TNF-α, IL-6).[7]
-
Histopathology: Evaluation of emphysema-like lesions (Mean Linear Intercept - MLI, Mean Alveolar Number - MAN).[7]
-
ICAM-1 Expression: Measurement of ICAM-1 protein and mRNA levels in lung tissue.[7]
-
MUC5AC Expression: Assessment of mucus production.[9]
-
Experimental Protocol (Mouse Model):
-
Animal Model: C57BL/6 mice.[8]
-
Exposure: 12 cigarettes per day for 5 days.[8]
-
This compound Administration:
-
Assessment of Acute Inflammation (24 hours after last exposure):
Quantitative Data Summary (Rat Model):
| Parameter | Cigarette Smoke | This compound (260 mg/kg) | Reference |
| FEV0.3/FVC (%) | 63.57 ± 5.68 | 69.50 ± 4.68 | [7] |
| FRC (ml) | 202.35 ± 43.64 | 148.96 ± 20.03 | [7] |
| Total Cells in BALF | Increased | Significantly Decreased | [7] |
| Neutrophils in BALF | Increased | Significantly Decreased | [7] |
| Macrophages in BALF | Increased | Significantly Decreased | [7] |
| TNF-α in BALF | Increased | Significantly Decreased | [7] |
| IL-6 in BALF | Increased | Significantly Decreased | [7] |
| ICAM-1 in BALF | Increased | Significantly Decreased | [7] |
| Bacterial Colonies in Lungs | Increased | Significantly Lower | [9] |
| MUC5AC Protein in BALF | Increased | Decreased | [9] |
Quantitative Data Summary (Mouse Model):
| Parameter (vs. CS group) | This compound (3 mg/mL) | This compound (10 mg/mL) | Reference |
| Total Leukocytes | Reduced (p < 0.001) | Reduced (p < 0.001) | [8] |
| Macrophages | Reduced (p < 0.001) | Reduced (p < 0.001) | [8] |
| MPO Activity | Reduced (p < 0.01) | Reduced (p < 0.05) | [8] |
| IL-1β | Reduced (p < 0.01) | Reduced (p < 0.01) | [8] |
| IL-6 | Reduced (p < 0.01) | Reduced (p < 0.01) | [8] |
| KC | Reduced (p < 0.01) | Reduced (p < 0.01) | [8] |
| TNF-α | No significant reduction | Reduced (p < 0.001) | [8] |
| NF-κB p65 | Decreased (p < 0.01) | Decreased (p < 0.01) | [8] |
Workflow: Evaluating this compound in Cigarette Smoke-Induced Lung Injury
Caption: Experimental workflow for this compound in lung injury.
Analgesic and Anti-inflammatory Effects in Gout Arthritis
This compound has been shown to alleviate pain and inflammation in a mouse model of gout arthritis.[10][11]
Animal Model: Monosodium Urate (MSU)-Induced Gout Arthritis in Mice
This model mimics the acute inflammatory response seen in gout.
Experimental Protocol:
-
Gout Induction: Injection of MSU crystals into the ankle joint.[10][11]
-
This compound Administration:
-
Assessment of Efficacy:
Key Finding: this compound dose-dependently attenuated MSU-induced mechanical allodynia and ankle edema, with effectiveness similar to indomethacin.[10][11] The mechanism likely involves the inhibition of the NLRP3 inflammasome and reduction of oxidative stress.[10][11]
Signaling Pathway: this compound in Gout Arthritis
Caption: this compound's mechanism in gouty arthritis.
Wound Healing Properties of this compound
This compound has been shown to accelerate wound healing in animal models.[12][13][14][15]
Animal Model: Skin Burn and Incision Wound Models in Rats and Rabbits
These models are used to evaluate the topical application of this compound for wound repair.
Experimental Protocol (Rat Skin Burn Model):
-
Animal Model: Rats.[14]
-
Wound Induction: Creation of a third-degree skin burn on the dorsum.[14]
-
This compound Formulation: 5% this compound ointment.[14]
-
Treatment: Topical application twice daily for 1 or 2 weeks.[14]
-
Assessment of Healing:
Experimental Protocol (Rabbit Incision Wound Model):
-
Animal Model: Healthy male rabbits.[12]
-
Wound Induction: A 2 cm incision on the dorsal side.[12]
-
This compound Formulation: this compound-loaded nanoemulgel.[12]
-
Treatment: Topical application to the experimental group.[12]
-
Assessment of Healing: Specific parameters for assessment would be detailed in the full study.
Quantitative Data Summary (Rat Skin Burn Model - 2 weeks treatment vs. untreated):
| Parameter | Untreated | This compound (5% ointment) | Reference |
| Superoxide Dismutase (SOD) | - | Significantly Increased (p=0.003) | [14] |
| Catalase (CAT) | 1.14 ± 0.04 ng/g | 2.42 ± 0.39 ng/g (p=0.0009) | [14] |
| Lipid Peroxide (LP) | - | Significantly Reduced (p=0.0006) | [14] |
| IL-1β | - | Significantly Reduced | [14] |
| IL-6 | - | Significantly Reduced | [14] |
| TNF-α | - | Significantly Reduced | [14] |
| IL-10 | - | Significantly Increased (p=0.001) | [14] |
Disclaimer: These protocols are intended for informational purposes and should be adapted and optimized based on specific research objectives and institutional guidelines for animal care and use.
References
- 1. This compound ameliorates early brain injury after subarachnoid haemorrhage via antioxidant and anti-inflammatory effects in a rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study of Neuroprotection by a Combination of the Biological Antioxidant (Eucalyptus Extract) and the Antihypertensive Drug Candesartan against Chronic Cerebral Ischemia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. This compound ameliorates early brain injury after subarachnoid haemorrhage via antioxidant and anti-inflammatory effects in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. Treatment with this compound mitigates cigarette smoke-induced lung injury through suppressing ICAM-1 gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound attenuates cigarette smoke-induced acute lung inflammation and oxidative stress in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound protects lungs against bacterial invasion through attenuating ciliated cell damage and suppressing MUC5AC expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound alleviates inflammation and pain responses in a mouse model of gout arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound alleviates inflammation and pain responses in a mouse model of gout arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fabrication, In Vitro, and In Vivo Assessment of this compound-Loaded Nanoemulgel as a Novel Paradigm for Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. This compound (1,8‐Cineole) Enhances Wound Healing in Nasal Septal Perforations: An Experimental Rat Model Study - PMC [pmc.ncbi.nlm.nih.gov]
Eucalyptol as a Green Solvent in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The increasing demand for sustainable chemical processes has driven the exploration of bio-based, non-toxic, and renewable solvents as alternatives to traditional volatile organic compounds (VOCs). Eucalyptol (B1671775) (1,8-cineole), the principal component of eucalyptus oil, has emerged as a promising green solvent for a variety of organic synthesis reactions.[1][2] Its high boiling point (176-177 °C), miscibility with many organic solvents, and origin from a renewable biomass source make it an attractive option for developing more environmentally benign synthetic methodologies.[3][4]
This document provides detailed application notes and experimental protocols for the use of this compound in several key palladium-catalyzed cross-coupling reactions and other transformations, enabling researchers to implement this green solvent in their laboratories.
Application Notes
This compound has demonstrated its efficacy as a viable alternative to conventional solvents like toluene, DMF, and THF in a range of important organic transformations.[2][5] It is particularly effective in palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the synthesis of pharmaceuticals and functional materials.[6][7]
Key advantages of using this compound include:
-
Sustainability: Derived from eucalyptus trees, a rapidly growing and renewable resource.[2]
-
Safety Profile: Considered a safe chemical with low toxicity.[2]
-
High Boiling Point: Allows for a wide range of reaction temperatures.
-
Recyclability: Can be recovered from reaction mixtures by distillation and reused.[6]
-
Enhanced Yields: In several reported cases, reactions performed in this compound have resulted in yields comparable to or even exceeding those obtained in traditional solvents.[2][5]
General Workflow for Implementing this compound
The following diagram outlines a general workflow for researchers considering the adoption of this compound as a green solvent in their synthetic protocols.
Caption: Workflow for evaluating this compound as a green solvent.
Data Presentation: Reaction Performance in this compound
The following tables summarize quantitative data for several key organic reactions conducted in this compound, with comparisons to conventional solvents where available.
Table 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. This compound has been shown to be an effective solvent for this transformation, particularly in the synthesis of heterocycles. For the coupling of chlorothieno[3,2-d]pyrimidine, this compound provided superior yields compared to several common solvents.[8]
| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Temp (°C) | Time (h) | Yield in this compound (%) | Comparative Yields (%) |
| 4-Chlorothieno[3,2-d]pyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 110 | 18 | 79 | THF (72), Toluene (62), DMF (61), Dioxane (38)[8] |
Table 2: Buchwald-Hartwig Amination
This compound serves as an excellent medium for the Buchwald-Hartwig amination, a powerful method for constructing C-N bonds.
| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Temp (°C) | Time (h) | Yield in this compound (%) | Comparative Yields (%) |
| 2-Bromofluorene | Aniline | Pd(OAc)₂ (5) | BINAP (10) | Cs₂CO₃ | 110 | 17 | 71 (average) | Toluene (slightly higher, but problematic)[9] |
| 6-Bromo-2-methylquinoline | Morpholine | Pd(OAc)₂ (5) | BINAP (10) | Cs₂CO₃ | 110 | 17 | 89 (average) | Better than previously reported in common solvents[2] |
Table 3: Sonogashira-Hagihara Coupling
This reaction enables the coupling of terminal alkynes with aryl or vinyl halides. This compound has been successfully employed, even allowing for copper-free conditions in certain cases.[6]
| Aryl Halide | Alkyne | Catalyst (mol%) | Ligand | Base | Temp (°C) | Time (h) | Yield in this compound (%) | Notes |
| 4-Chlorothieno[3,2-d]pyrimidine | Phenylacetylene | Pd(PhCN)₂Cl₂ (5) | PCy₃ | Cs₂CO₃ | 100 | 48 | Moderate to Good | Copper-free conditions[8] |
Table 4: Palladium-Catalyzed Cyanation
The introduction of a nitrile group is a valuable transformation in organic synthesis. This compound has been utilized as a solvent for the cyanation of bromo derivatives.
| Aryl Halide | Cyanide Source | Catalyst (mol%) | Ligand (mol%) | Temp (°C) | Time (h) | Yield in this compound (%) |
| 7-Bromo-6-phenyl-thieno[2,3-b]pyrazine | Zn(CN)₂ | Pd₂(dba)₃ (5) | dppf (10) | 140 | 27 | Good[10] |
Experimental Protocols
The following are generalized protocols for conducting organic synthesis reactions in this compound, based on published literature. Researchers should adapt these procedures to their specific substrates and equipment.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is based on the synthesis of aryl-substituted heterocycles.
Materials and Reagents:
-
Aryl halide (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
This compound (anhydrous)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (e.g., Schlenk flask or sealed tube)
Experimental Workflow:
Caption: General workflow for Suzuki-Miyaura coupling in this compound.
Procedure:
-
To a dry Schlenk flask or sealed tube equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), arylboronic acid (1.2-1.5 equiv), palladium catalyst (5 mol%), and base (2.0 equiv).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add anhydrous this compound via syringe to achieve a desired concentration (e.g., 0.1-0.5 M).
-
Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir for the required time (e.g., 18 hours), monitoring by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate (B1210297) and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent. Note: Due to the high boiling point of this compound, a rotary evaporator with a good vacuum pump and an appropriate cooling bath is recommended.[6]
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is generalized from procedures for the amination of aryl bromides.
Materials and Reagents:
-
Aryl bromide (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd(OAc)₂, 5 mol%)
-
Phosphine (B1218219) ligand (e.g., BINAP, 10 mol%)
-
Base (e.g., Cs₂CO₃, 1.5-2.0 equiv)
-
This compound (anhydrous)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, phosphine ligand, and base to a dry reaction vessel.
-
Add the aryl bromide and the amine.
-
Add anhydrous this compound.
-
Seal the vessel and heat with vigorous stirring at the specified temperature (e.g., 110 °C) for the designated time (e.g., 17 hours).
-
Monitor the reaction progress by an appropriate chromatographic method.
-
Upon completion, cool the reaction to room temperature.
-
Follow a similar work-up and purification procedure as outlined in Protocol 1 (dilution, filtration, extraction, drying, concentration, and chromatography).
Protocol 3: General Procedure for Copper-Free Sonogashira-Hagihara Coupling
This protocol is adapted for the coupling of aryl chlorides with terminal alkynes.
Materials and Reagents:
-
Aryl chloride (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Palladium catalyst (e.g., Pd(PhCN)₂Cl₂, 5 mol%)
-
Phosphine ligand (e.g., PCy₃)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
This compound (anhydrous)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Combine the aryl chloride, palladium catalyst, phosphine ligand, and base in a dry reaction vessel under an inert atmosphere.
-
Add anhydrous this compound, followed by the terminal alkyne via syringe.
-
Seal the vessel and heat the mixture to the required temperature (e.g., 100 °C) with stirring for the necessary time (e.g., 48 hours).
-
Monitor the reaction for completion.
-
After cooling, perform an aqueous work-up as described in Protocol 1.
-
Purify the resulting crude material by flash column chromatography to isolate the desired coupled product.
These protocols provide a foundation for researchers to begin exploring the utility of this compound as a green and effective solvent in their own synthetic endeavors. As with any new solvent, optimization of reaction conditions for specific substrates is recommended to achieve the best results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Minty-fresh solvent for sustainable cross-couplings | Research | Chemistry World [chemistryworld.com]
- 10. Journal articles: 'Buchwald-Hartwig reaction' – Grafiati [grafiati.com]
Formulation of Eucalyptol-Loaded Nanoparticles for Drug Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation of eucalyptol-loaded nanoparticles, a promising approach for enhancing the therapeutic efficacy of this natural compound. This compound (B1671775), the primary active component of eucalyptus oil, possesses a wide range of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] However, its clinical application is often limited by poor water solubility and bioavailability.[3] Encapsulation into nanoparticles can overcome these limitations, offering improved stability, controlled release, and targeted delivery.
This document outlines the formulation of three distinct types of this compound-loaded nanoparticles: Nanostructured Lipid Carriers (NLCs), Nanoemulgels, and Chitosan (B1678972) Nanoparticles. Each section includes a detailed experimental protocol, a summary of key characterization data in a tabular format, and a visual representation of the experimental workflow. Additionally, a diagram of a key signaling pathway modulated by this compound is provided to illustrate its mechanism of action.
I. This compound-Loaded Nanostructured Lipid Carriers (NLCs)
NLCs are second-generation lipid nanoparticles composed of a blend of solid and liquid lipids, which create an imperfect crystal structure. This structure allows for higher drug loading and reduced drug expulsion during storage compared to solid lipid nanoparticles (SLNs).
Data Presentation: Physicochemical Properties of this compound-NLCs
| Parameter | Value | Reference |
| Particle Size (nm) | 71.80 ± 2.14 | [3] |
| Polydispersity Index (PDI) | 0.258 ± 0.003 | [3] |
| Zeta Potential (mV) | -2.93 ± 0.16 | [3] |
| Entrapment Efficiency (%) | 90.93 | [3] |
| Drug Loading Capacity (%) | 4.99 | [3] |
Experimental Protocol: Formulation of this compound-NLCs by High-Pressure Homogenization
This protocol is adapted from a method utilizing a high-pressure homogenization technique to produce this compound-loaded NLCs.[3]
Materials:
-
This compound
-
Solid Lipid (e.g., Precirol® ATO 5)
-
Liquid Lipid (e.g., Olive Oil)
-
Surfactant (e.g., Tween® 80)
-
Co-surfactant (e.g., Lipoid S-100)
-
Cryoprotectant (e.g., D-Sorbitol)
-
Preservative (e.g., Thimerosal)
-
Purified Water
Procedure:
-
Preparation of the Lipid Phase:
-
Accurately weigh the solid lipid, liquid lipid, and co-surfactant.
-
Heat the mixture to 70°C in a beaker until all components are melted and form a clear lipid phase.
-
Add the specified amount of this compound to the molten lipid phase and stir continuously at 1000 rpm for 5 minutes.[3]
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant, cryoprotectant, and preservative in purified water.
-
Heat the aqueous phase to 70°C.
-
-
Formation of the Pre-emulsion:
-
Add the hot aqueous phase to the hot lipid phase dropwise under constant stirring for 5 minutes to form a coarse oil-in-water emulsion.[3]
-
-
Homogenization:
-
Cooling and Solidification:
-
Allow the resulting nanoemulsion to cool down to room temperature (25°C) to facilitate the crystallization of the lipid matrix and the formation of NLCs.[3]
-
Seal the final formulation and store for 24 hours before characterization.
-
Experimental Workflow: this compound-NLC Formulation
Caption: Workflow for this compound-NLC Formulation.
II. This compound-Loaded Nanoemulgels
Nanoemulgels are nanoemulsions that are incorporated into a gel matrix. This formulation combines the advantages of nanoemulsions, such as enhanced drug solubilization and permeation, with the favorable properties of gels, including ease of application and prolonged residence time on the skin.
Data Presentation: Physicochemical Properties of this compound-Nanoemulgels
| Parameter | Value | Reference |
| Droplet Size (nm) | 139 ± 5.8 | [1][4] |
| pH | 5.0 - 6.0 | [1][4] |
| Drug Content (%) | 94.81 | [1][4] |
Experimental Protocol: Formulation of this compound-Nanoemulgel
This protocol is based on the solvent emulsification diffusion method for the nanoemulsion, followed by incorporation into a hydrogel.[1][4]
Materials:
-
This compound
-
Oil Phase (e.g., Black Seed Oil)
-
Surfactant (e.g., Tween 80, Span 60)
-
Co-solvent (e.g., Propylene (B89431) Glycol)
-
Gelling Agent (e.g., Carbopol 940)
-
Neutralizing Agent (e.g., Triethanolamine)
-
Purified Water
Procedure:
-
Preparation of the Nanoemulsion:
-
Aqueous Phase: Dissolve Tween 80 in distilled water and heat to 70°C in a water bath for 20 minutes. Mix at 500 rpm for 30 minutes.[1]
-
Oil Phase: Mix the oil, Span 60, and propylene glycol, and heat to 70°C in a water bath for 20 minutes. Incorporate this compound into the oil phase with continuous mixing at 500 rpm for 30 minutes.[1]
-
Emulsification: Add the oil phase dropwise to the aqueous phase with continuous stirring to form a coarse emulsion.[1]
-
Homogenization: Homogenize the coarse emulsion using a high-speed homogenizer at 5000 rpm for 8 minutes to form the nanoemulsion. Let it stand overnight to remove air bubbles.[1]
-
-
Preparation of the Gel Base:
-
Disperse Carbopol 940 in distilled water with continuous stirring on a magnetic stirrer at 45°C and 500 rpm for 1 hour until a clear solution is formed.[1]
-
-
Formation of the Nanoemulgel:
-
Add the prepared nanoemulsion to the gel base in a 1:1 ratio with continuous stirring at 1000 rpm for 10 minutes.[1]
-
Adjust the pH to 5-6 using triethanolamine (B1662121) to form the final nanoemulgel.[1]
-
Experimental Workflow: this compound-Nanoemulgel Formulation
Caption: Workflow for this compound-Nanoemulgel Formulation.
III. This compound-Loaded Chitosan Nanoparticles
Chitosan, a natural polysaccharide, is widely used in drug delivery due to its biocompatibility, biodegradability, and mucoadhesive properties. Chitosan nanoparticles can be easily prepared by the ionic gelation method, which involves the interaction between the positively charged amino groups of chitosan and a negatively charged cross-linking agent.
Data Presentation: Physicochemical Properties of Chitosan Nanoparticles
Note: Data for this compound-loaded chitosan nanoparticles is less standardized in the literature. The following are typical ranges for chitosan nanoparticles prepared by ionic gelation.
| Parameter | Typical Value Range | Reference |
| Particle Size (nm) | 200 - 1000 | [5] |
| Polydispersity Index (PDI) | < 0.5 | [6] |
| Zeta Potential (mV) | +20 to +60 | [5] |
Experimental Protocol: Formulation of this compound-Loaded Chitosan Nanoparticles by Ionic Gelation
This protocol outlines the ionic gelation method for encapsulating this compound within chitosan nanoparticles.
Materials:
-
Chitosan (low molecular weight)
-
Acetic Acid
-
Sodium Tripolyphosphate (TPP)
-
This compound
-
Tween 80 (as an emulsifier for this compound)
-
Purified Water
Procedure:
-
Preparation of Chitosan Solution:
-
Dissolve chitosan in a 1% (v/v) aqueous acetic acid solution to a final concentration of 1-5 mg/mL. Stir the solution overnight to ensure complete dissolution.[7]
-
-
Preparation of this compound Emulsion:
-
In a separate beaker, dissolve a small amount of Tween 80 in purified water.
-
Add this compound to the Tween 80 solution and sonicate to form a fine emulsion.
-
-
Incorporation of this compound:
-
Add the this compound emulsion to the chitosan solution under constant stirring.
-
-
Preparation of TPP Solution:
-
Dissolve sodium tripolyphosphate (TPP) in purified water to a concentration of 0.5-2.5 mg/mL.[7]
-
-
Formation of Nanoparticles:
-
Add the TPP solution dropwise to the chitosan-eucalyptol mixture under continuous magnetic stirring at room temperature.[7]
-
The formation of opalescent suspension indicates the formation of nanoparticles.
-
Continue stirring for an additional 10-30 minutes to allow for the stabilization of the nanoparticles.[7]
-
-
Purification:
-
Separate the nanoparticles from the unreacted components by centrifugation.
-
Wash the nanoparticle pellet with purified water and resuspend for further use or characterization.
-
Experimental Workflow: this compound-Chitosan Nanoparticle Formulation
Caption: Workflow for this compound-Chitosan NP Formulation.
IV. Signaling Pathway Modulated by this compound
This compound has been shown to exert its anti-inflammatory effects by modulating key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Extracellular signal-regulated kinase (ERK) pathways.[1][2] The following diagram illustrates the inhibitory effect of this compound on the lipopolysaccharide (LPS)-induced inflammatory cascade.
This compound's Anti-inflammatory Signaling Pathway
Caption: this compound inhibits NF-κB and ERK pathways.
This diagram illustrates that this compound can suppress the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 by inhibiting the activation of IKK and ERK, which are upstream regulators of the NF-κB signaling pathway.[1][2] This mechanism underlies many of the therapeutic benefits of this compound.
References
- 1. This compound and Its Role in Chronic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Physicochemical characterization, cytotoxic effect and toxicity evaluation of nanostructured lipid carrier loaded with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fabrication, In Vitro, and In Vivo Assessment of this compound-Loaded Nanoemulgel as a Novel Paradigm for Wound Healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Chitosan Nanoparticle Preparation with Ionic Gelation Method [chitolytic.com]
Application Notes & Protocols: Eucalyptol in the Development of Novel Bio-based Materials
Introduction
Eucalyptol (B1671775) (1,8-cineole), a major constituent of eucalyptus oil, is a versatile, bio-based compound with significant potential in the development of sustainable materials.[1][2] Its inherent properties, including antimicrobial, antioxidant, and anti-inflammatory effects, coupled with its emerging role as a green solvent, make it a valuable building block for researchers in materials science and drug development.[3][4] These notes provide an overview of its applications, quantitative data from recent studies, and detailed protocols for key experimental procedures.
Application Area 1: Bio-based Active Packaging
This compound is utilized in active packaging systems to enhance food safety and extend shelf-life.[5] Its antimicrobial and antioxidant properties help to inhibit the growth of foodborne pathogens and reduce oxidative degradation of food products.[5][6] As a component of essential oils, it is classified as Generally Recognized as Safe (GRAS) by the US FDA for use as a food additive.[5]
Data Presentation: Antimicrobial Efficacy of this compound and Related Terpenes
The following table summarizes the antimicrobial activity of essential oils rich in this compound and other terpenes against various microorganisms.
| Bioactive Compound/Essential Oil | Target Microorganism | Efficacy Measurement (MIC/MBC/Inhibition Zone) | Reference |
| Eucalyptus Oil | Escherichia coli | Significant antimicrobial activity observed | [5] |
| Eucalyptus Oil | Lactobacillus plantarum | Significant antimicrobial activity observed | [5] |
| Eucalyptus Oil | Enterococcus faecalis | Significant antimicrobial activity observed | [5] |
| Eucalyptus Oil | Staphylococcus aureus | Significant antimicrobial activity observed | [5] |
| Eucalyptus Oil-based film with ZnONPs | Escherichia coli | 15.1 ± 0.76 mm inhibition zone | [7] |
| Eucalyptus Oil-based film with ZnONPs | Staphylococcus aureus | 12.1 ± 0.71 mm inhibition zone | [7] |
| Eugenol (related terpene) | Selected Pathogens | MIC: 0.0312–8 µg/mL; MBC: 0.0625–16 µg/mL | [5] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.
Logical Relationship Diagram: this compound in Active Packaging
Caption: Logical flow of this compound's properties to active packaging outcomes.
Application Area 2: Bioplastic Formulation
The incorporation of eucalyptus oil, rich in this compound, into bioplastic matrices like starch-based polymers can significantly improve their mechanical properties. It can enhance flexibility and tensile strength, addressing the inherent brittleness of some bioplastics.[8]
Data Presentation: Mechanical Properties of this compound-Containing Bioplastics
The table below presents the mechanical properties of bioplastic films derived from sweet potato peel starch, Aloe vera, and eucalyptus oil.
| Formulation (Starch/Aloe vera/Eucalyptus Oil) | Young's Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| C1 (5% / 70% / 0.6%) | 41.1 ± 11.1 | 2.1 ± 0.4 | 21.6 ± 4.3 | [8][9] |
| C2 (Lowest additive concentration) | Inferior mechanical resistance | Inferior mechanical resistance | Inferior mechanical resistance | [8] |
| Corn Starch Bioplastic (for comparison) | 25 - 35 | 1.5 - 2.5 | 10 - 18 | [8] |
Experimental Workflow: Bioplastic Film Fabrication
Caption: Workflow for fabricating and testing this compound-based bioplastic films.
Application Area 3: Drug Delivery Systems
This compound's therapeutic properties, such as being anti-inflammatory and an inhibitor of cytokine production, make it a candidate for drug delivery applications.[10] To overcome its volatility and chemical instability, it can be encapsulated within biodegradable polymers like polyethylene (B3416737) glycol (PEG) and polycaprolactone (B3415563) (PCL).[10]
Data Presentation: this compound Encapsulation and Release
| Polymer Matrix | This compound Loading (%) | Encapsulation Efficiency (%) | Drug Release after 24h (%) | Reference |
| PEG4000 | 17.5 (from 20% initial) | 61 | - | [10] |
| PCL10000 | 19.0 (from 20% initial) | 77 | - | [10] |
| Polymeric Blends | - | 63 - 77 | - | [10] |
| Nanoemulgel (F1) | - | - | 63 | [11] |
| Nanoemulgel (F2) | - | - | 65 | [11] |
| Nanoemulgel (F3) | - | - | 73 | [11] |
| Nanoemulgel (F4) | - | - | 68 | [11] |
| Nanoemulgel (F5) | - | - | 71 | [11] |
Signaling Pathway Diagram: Anti-inflammatory Action of this compound
This compound exerts anti-inflammatory effects by suppressing pro-inflammatory cytokine production through the inhibition of pathways like NF-κB and ERK.[4]
Caption: Simplified diagram of this compound's anti-inflammatory mechanism.
Application Area 4: Green Solvent in Polymer Synthesis
This compound is emerging as a sustainable, bio-based alternative to conventional, often hazardous, organic solvents in chemical synthesis.[1][12][13] It has been successfully used in various coupling reactions, such as the Buchwald-Hartwig reaction, for synthesizing heterocyclic compounds which can be precursors for polymers.[12][14]
Data Presentation: this compound as a Solvent in Buchwald-Hartwig Reactions
| Starting Material | Amine Reagent Class | Average Yield in this compound (%) | Average Yield in Toluene (%) | Reference |
| 4-Bromo-1,2-methylenedioxybenzene | Various amines | 72 | Slightly higher | [12] |
| 6-Bromo-2-methylquinoline | Various amines | 89 | (Yields in this compound were better than other common solvents) | [12] |
Experimental Workflow: Microencapsulation via PGSS Process
Caption: Workflow for the Particles from Gas-Saturated Solution (PGSS) process.
Experimental Protocols
Protocol 1: Fabrication of this compound-Containing Bioplastic Films (Casting Technique)
Adapted from Puca-Pacheco et al. (2025).[8][9]
-
Starch Extraction: Extract starch from a suitable biological source (e.g., sweet potato peels) using a wet milling method. Dry and pulverize the resulting starch.
-
Component Preparation: Prepare the film-forming solution. For a formulation with high mechanical performance, use the following ratios: 5% w/w sweet potato peel starch, 70% w/w Aloe vera gel, 0.6% w/w eucalyptus oil, and a suitable plasticizer like glycerol in distilled water.
-
Gelatinization: Heat the aqueous suspension on a hot plate with constant stirring at a temperature sufficient to induce starch gelatinization (typically ~90°C) until a viscous, homogeneous solution is formed.
-
Degassing: Place the solution in a sonicator bath to remove any trapped air bubbles.
-
Casting: Pour a defined volume of the hot solution onto a level, non-stick surface (e.g., a glass plate or Teflon-coated tray).
-
Drying: Dry the cast film in a controlled environment (e.g., an oven or a climate chamber at 40-50°C) for 24-48 hours, or until the film can be peeled off intact.
-
Conditioning: Store the resulting bioplastic films in a desiccator with a controlled relative humidity for at least 48 hours before characterization to standardize moisture content.
Protocol 2: Microencapsulation of this compound via PGSS Process
Adapted from Akolade et al. (2019).[10]
-
Preparation: Pre-mix the desired weight ratio of this compound to polymer (e.g., 20% w/w this compound with PCL or PEG).
-
Autoclave Loading: Place the this compound-polymer mixture into a high-pressure autoclave equipped with a magnetic stirrer.
-
Pressurization and Heating: Seal the autoclave and heat it to the processing temperature (e.g., 45°C). Introduce supercritical carbon dioxide (scCO₂) into the vessel until the desired pressure is reached (e.g., 80 bar).
-
Homogenization: Allow the mixture to liquefy for 30 minutes, then stir at a constant speed (e.g., 150 rpm) for an additional 30 minutes to ensure a homogeneous gas-saturated solution.
-
Micronization: Open the outlet valve and spray the liquefied product through a capillary nozzle (e.g., 500 µm diameter) into an expansion chamber at atmospheric pressure. The rapid pressure drop causes the scCO₂ to vaporize, precipitating the polymer and encapsulating the this compound as fine particles.
-
Collection: Collect the resulting micronized powder from the expansion chamber for subsequent characterization (e.g., FTIR, GC-MS to determine encapsulation efficiency).
Protocol 3: Synthesis using this compound as a Green Solvent (Buchwald-Hartwig Reaction)
Adapted from Campos et al.[12][14]
-
Reaction Setup: In an oven-dried reaction vessel under an inert atmosphere (e.g., Argon), combine the aryl bromide (1.0 eq.), the desired amine (1.2 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a suitable ligand (e.g., XPhos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq.).
-
Solvent Addition: Add this compound as the solvent (e.g., 3 mL for a 0.5 mmol scale reaction).
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to the target temperature (e.g., 110°C) with vigorous stirring for the required duration (e.g., 3-48 hours), monitoring progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with a conventional organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired coupled product.
-
Analysis: Characterize the purified product using standard analytical techniques (NMR, MS) and calculate the reaction yield.
References
- 1. This compound, an All-Purpose Product [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Pharmaceutical Applications of this compound in the Pharmaceutical Industry - Plant Biotechnology Persa [pbp.medilam.ac.ir]
- 4. This compound and Its Role in Chronic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Essential Oils as Potential Natural Antioxidants, Antimicrobial, and Antifungal Agents in Active Food Packaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Preparation and Characterization of Bioplastics Based on Sweet Potato Peel Starch, Aloe vera and Eucalyptus Oil [mdpi.com]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Microencapsulation of this compound in polyethylene glycol and polycaprolactone using particles from gas-saturated solutions - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06419B [pubs.rsc.org]
- 11. Fabrication, In Vitro, and In Vivo Assessment of this compound-Loaded Nanoemulgel as a Novel Paradigm for Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Eucalyptol Solubility Enhancement: A Technical Support Guide for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the aqueous solubility of eucalyptol (B1671775) in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the inherent aqueous solubility of this compound?
This compound has very low solubility in water, typically cited as around 3.5 g/L (or 3.5 mg/mL) at 21°C.[1] This poor solubility can present significant challenges when preparing solutions for in vitro experiments.
Q2: What are the most common methods to improve the aqueous solubility of this compound for in vitro assays?
The three primary methods for enhancing the aqueous solubility of this compound for cell culture and other in vitro assays are:
-
Using a co-solvent: Dimethyl sulfoxide (B87167) (DMSO) is a common choice for dissolving hydrophobic compounds like this compound to create a stock solution, which is then diluted in the aqueous culture medium.
-
Encapsulation with cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes that are more water-soluble.[2] Beta-cyclodextrin (B164692) (β-CD) and its derivatives are often used for this purpose.
-
Formation of nanoemulsions with surfactants: Surfactants, such as Tween 80, can be used to create stable oil-in-water nanoemulsions, where tiny droplets of this compound are dispersed in an aqueous phase.[3][4]
Q3: What are the critical considerations when choosing a solubilization method?
The choice of method depends on several factors:
-
The required final concentration of this compound: Some methods are more effective at achieving higher concentrations than others.
-
The cell line or in vitro system being used: The potential cytotoxicity of the solubilizing agent (e.g., DMSO, Tween 80, cyclodextrins) must be considered. It is crucial to determine the tolerance of your specific cell line to the chosen excipient.
-
The nature of the assay: The solubilizing agent should not interfere with the experimental endpoint being measured.
-
Stability of the preparation: The prepared solution or emulsion should remain stable under experimental conditions.
Q4: What is the maximum concentration of DMSO that is safe for most cell lines?
As a general guideline, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[5] However, some sensitive cell lines may show adverse effects at concentrations as low as 0.1%.[5] It is highly recommended to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay.
Q5: Are Tween 80 and cyclodextrins cytotoxic?
Both Tween 80 and cyclodextrins can exhibit cytotoxicity at higher concentrations. Their cytotoxic potential is cell line-dependent. For instance, studies on HeLa cells have investigated the cytotoxic effects of different cyclodextrin (B1172386) concentrations.[6][7] It is essential to conduct dose-response experiments to determine the non-toxic concentration range of these excipients in your experimental setup.
Troubleshooting Guide: this compound Precipitation
One of the most common issues encountered when working with this compound in aqueous media is precipitation. This can occur when preparing stock solutions, diluting them into culture media, or during incubation.
| Problem | Possible Cause | Solution |
| Precipitation upon dilution of DMSO stock in aqueous media. | The aqueous environment is a poor solvent for this compound, and rapid dilution can cause it to "crash out" of the DMSO solution.[5] | - Slow, stepwise dilution: Instead of a single large dilution, add the DMSO stock to the pre-warmed (37°C) media dropwise while gently vortexing or swirling.[5]- Pre-condition the media: Add a small amount of DMSO to the media before adding the this compound stock to reduce the solvent polarity shock.[8]- Use a lower concentration stock: While it may increase the final DMSO concentration, using a more dilute stock solution can sometimes prevent precipitation upon addition to the media.[9] |
| Cloudiness or precipitate forms in the culture plate during incubation. | The this compound concentration may be at the limit of its solubility, and changes in temperature or evaporation can lead to precipitation over time. | - Reduce the final this compound concentration: If possible, lower the working concentration to a level that remains soluble throughout the experiment.- Ensure proper humidification: Maintain adequate humidity in the incubator to prevent evaporation from the culture plates.- Consider a different solubilization method: If precipitation persists, switching to a nanoemulsion or cyclodextrin inclusion complex may provide better stability. |
| Precipitate is observed after freeze-thawing a stock solution. | The solubility of this compound may decrease at lower temperatures, leading to precipitation upon freezing. | - Store stock solutions at room temperature or 4°C if stable. - If freezing is necessary, allow the stock to fully return to room temperature and vortex thoroughly before use. - Consider preparing fresh stock solutions for each experiment. |
Quantitative Data on this compound Solubility Enhancement
| Method | Solubilizing Agent | Achieved this compound Concentration / Solubility Enhancement | Reference |
| Aqueous Solubility (Baseline) | Water | ~3.5 mg/mL at 21°C | [1] |
| Co-solvent | DMSO | This compound is miscible with DMSO, allowing for high concentration stock solutions. | [10] |
| Nanoemulsion | Tween 80 | Formulations with up to 4% v/v this compound have been prepared.[4] | [4] |
| Inclusion Complex | β-Cyclodextrin | Complexation can increase the aqueous solubility of essential oils up to 10-fold.[11] A 1:1 molar ratio of β-CD to this compound has shown an encapsulation efficiency of 79%.[12] | [11][12] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using DMSO
-
Materials:
-
This compound (high purity)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), add the desired volume of DMSO to a sterile tube.
-
Carefully add the required amount of this compound to the DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex the solution until the this compound is completely dissolved.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
When preparing the working solution, thaw an aliquot and dilute it in pre-warmed cell culture medium to the final desired concentration, ensuring the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).
-
Protocol 2: Preparation of a this compound Nanoemulsion using Tween 80
-
Materials:
-
This compound
-
Tween 80 (polysorbate 80)
-
Sterile distilled water or phosphate-buffered saline (PBS)
-
Magnetic stirrer and stir bar
-
High-energy emulsification equipment (e.g., probe sonicator or high-pressure homogenizer)
-
-
Procedure:
-
Prepare the oil phase by mixing this compound and Tween 80 at a specific ratio (e.g., 1:4 v/v, this compound:Tween 80).
-
Prepare the aqueous phase (sterile distilled water or PBS).
-
Slowly add the oil phase to the aqueous phase while stirring continuously with a magnetic stirrer to form a coarse emulsion.
-
Subject the coarse emulsion to high-energy emulsification. For sonication, use a probe sonicator with appropriate power and time settings (e.g., 20 kHz for 5-10 minutes) while keeping the sample on ice to prevent overheating.
-
The resulting nanoemulsion should appear translucent or bluish-white.
-
Sterilize the nanoemulsion by filtration through a 0.22 µm syringe filter.
-
Protocol 3: Preparation of a this compound-β-Cyclodextrin Inclusion Complex (Kneading Method)
-
Materials:
-
This compound
-
β-Cyclodextrin (β-CD)
-
Mortar and pestle
-
Distilled water
-
Vacuum oven or desiccator
-
-
Procedure:
-
Determine the desired molar ratio of β-CD to this compound (a 1:1 molar ratio is a common starting point).
-
Place the calculated amount of β-CD in a mortar.
-
Add a small amount of water to the β-CD to form a paste.
-
Gradually add the this compound to the β-CD paste while continuously kneading with the pestle for a specified time (e.g., 30-60 minutes).
-
The resulting paste is then dried under vacuum to remove the water.
-
The dried powder can be washed with a small amount of ethanol to remove any uncomplexed this compound from the surface and then dried again.
-
The resulting powder is the this compound-β-CD inclusion complex, which can be dissolved in aqueous media for in vitro assays.
-
Visualizations
Caption: Workflow for preparing this compound solutions for in vitro assays.
References
- 1. This compound [chembk.com]
- 2. Metadynamics supports molecular dynamics simulation-based binding affinities of this compound and beta-cyclodextrin inclusion complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. research-management.mq.edu.au [research-management.mq.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Cellular Effects of Cyclodextrins: Studies on HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. β‐Cyclodextrin/eucalyptol inclusion complex for improved postharvest date moth control - PMC [pmc.ncbi.nlm.nih.gov]
Addressing eucalyptol volatility and stability issues in experimental setups
Welcome to the technical support center for researchers, scientists, and drug development professionals working with eucalyptol (B1671775). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the volatility and stability of this compound in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when working with this compound in the lab?
A1: The primary challenges stem from its physicochemical properties. This compound is a volatile, colorless liquid with a fresh camphor-like odor.[1] Its high vapor pressure can lead to significant loss of the compound during handling and experimentation, affecting concentration accuracy. It is also flammable and incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[2][3]
Q2: How should I store pure this compound and its solutions?
A2: this compound should be stored in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[2][3] It is recommended to keep it in tightly sealed containers.[3][4] For solutions, using amber glass vials or opaque bottles is ideal to protect from light, which can cause degradation.[5] Avoid plastic containers as some plastics may react with or bind to this compound.[5]
Q3: My experimental results with this compound are inconsistent. What could be the cause?
A3: Inconsistent results are often due to the volatility of this compound, leading to variable concentrations. Ensure you are minimizing exposure to air during handling.[5] Use precise dispensing tools like gas-tight syringes or positive displacement pipettes.[5][6] It is also crucial to maintain a consistent temperature during your experiments, as temperature fluctuations can alter its vapor pressure and evaporation rate.[5]
Q4: Can I use this compound in cell-based assays? What precautions should I take?
A4: Yes, this compound is used in various cell-based assays to study its biological activities.[7][8] Due to its volatility, it's crucial to use a sealed system or a specialized exposure chamber to maintain the desired concentration in the cell culture medium.[9] When preparing stock solutions, use appropriate organic solvents like ethanol (B145695) or DMSO, in which this compound is miscible.[1][10] Be mindful of potential solvent effects on your cells and always include a vehicle control in your experimental design.
Troubleshooting Guides
Issue 1: Loss of this compound During Sample Preparation and Handling
| Symptom | Possible Cause | Solution |
| Inconsistent analytical results (e.g., lower than expected concentrations in GC-MS or HPLC). | Evaporation of this compound due to its high volatility.[6] | - Work in a well-ventilated area, preferably under a fume hood, to minimize inhalation exposure and control vapor accumulation.[6][11]- Use cooled reagents and vials to reduce vapor pressure.- Minimize the headspace in your storage vials.- Use sealed containers and minimize the time vials are open.[5] |
| Difficulty in accurately pipetting small volumes. | Standard air displacement pipettes are prone to inaccuracies with volatile liquids. | - Use positive displacement pipettes or gas-tight syringes for accurate dispensing.[5]- Pre-wet the pipette tip multiple times before aspirating the final volume. |
Issue 2: Instability of this compound in Experimental Solutions
| Symptom | Possible Cause | Solution |
| Degradation of this compound over time in stock solutions. | Exposure to light, heat, or incompatible materials.[2][5] | - Store stock solutions in amber glass vials at recommended cool temperatures (2-8 °C).[5][6]- Prepare fresh working solutions daily from a concentrated stock.- Avoid contact with strong acids, bases, and oxidizing agents.[12] |
| Precipitation of this compound in aqueous media. | Low water solubility of this compound.[1][10] | - Use a co-solvent like ethanol or DMSO to improve solubility. Ensure the final solvent concentration is not toxic to the cells.- Consider using a carrier system like β-cyclodextrin to form an inclusion complex, which enhances water solubility and stability.[13] |
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₈O | [10] |
| Molar Mass | 154.25 g/mol | [12] |
| Boiling Point | 176-177 °C | [1][2] |
| Flash Point | 49 °C | [2] |
| Density | 0.9225 g/cm³ | [1] |
| Water Solubility | Low (3.5 g/L) | [12] |
| Miscibility | Organic solvents (ether, alcohol, chloroform) | [12] |
Table 2: this compound Activity in Signaling Pathways
| Pathway/Target | Effect | Cell/Animal Model | EC₅₀ / IC₅₀ | Reference |
| TRPM8 | Agonist | Human HEK293T cells | 120.4 µM | [14] |
| TRPM8 | Agonist | Mouse HEK293T cells | 924.5 µM | [14] |
| TRPM8 | Agonist | Rat HEK293T cells | 1.21 mM | [14] |
| NF-κB | Inhibition | Macrophage cell lines | Not specified | [[“]] |
| MAPK (ERK1/2, p38) | Reduced Phosphorylation | Macrophage cell lines | Not specified | [8][[“]] |
Experimental Protocols
Protocol 1: Quantification of this compound in Solution by GC-MS
This protocol provides a general guideline for the quantification of this compound. Specific parameters may need to be optimized for your instrument and sample matrix.
1. Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like ethanol.
-
Create a series of calibration standards by diluting the stock solution to concentrations ranging from 50 pg/mL to 5,000 pg/mL.[16]
-
For experimental samples, perform a liquid-liquid extraction if necessary to isolate this compound from the sample matrix.
2. GC-MS Analysis:
-
GC Column: Use a capillary column suitable for volatile compound analysis (e.g., Stabilwax DA).[17]
-
Injector Temperature: 250 °C.[18]
-
Carrier Gas: Nitrogen or Helium at a constant flow rate (e.g., 1.2 mL/min).[18]
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 240 °C) to ensure good separation.
-
MS Detector: Use selected ion monitoring (SIM) mode for higher sensitivity and specificity, targeting characteristic m/z fragments of this compound.
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Determine the concentration of this compound in the experimental samples by interpolating their peak areas from the calibration curve.
Protocol 2: Cell-Based Assay for Anti-Inflammatory Activity (NF-κB Inhibition)
This protocol outlines a general workflow to assess the inhibitory effect of this compound on the NF-κB signaling pathway in macrophages.
1. Cell Culture and Seeding:
-
Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media.
-
Seed the cells in a 96-well plate at a density of 10,000 to 30,000 cells per well and incubate overnight.[19]
2. Treatment:
-
Prepare working solutions of this compound in cell culture media from a stock solution (e.g., in DMSO). Ensure the final DMSO concentration is non-toxic (typically <0.1%).
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Induce inflammation by adding an inflammatory stimulus like lipopolysaccharide (LPS).
3. Measurement of NF-κB Activity:
-
After the desired incubation time, lyse the cells and measure NF-κB activity. This can be done using several methods, such as:
-
Reporter Assay: Use cells stably transfected with an NF-κB-driven reporter gene (e.g., luciferase).
-
Western Blot: Measure the phosphorylation of key NF-κB pathway proteins (e.g., IκBα, p65).
-
ELISA: Quantify the levels of pro-inflammatory cytokines regulated by NF-κB (e.g., TNF-α, IL-6).[7]
-
4. Data Analysis:
-
Normalize the results to a vehicle control (cells treated with the solvent and LPS but not this compound).
-
Plot the dose-response curve and calculate the IC₅₀ value for this compound's inhibition of NF-κB activity.
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. fishersci.com [fishersci.com]
- 3. aurochemicals.com [aurochemicals.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 6. opentrons.com [opentrons.com]
- 7. This compound and Its Role in Chronic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Eucalyptus essential oils inhibit the lipopolysaccharide-induced inflammatory response in RAW264.7 macrophages through reducing MAPK and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. nbinno.com [nbinno.com]
- 11. research.columbia.edu [research.columbia.edu]
- 12. chembk.com [chembk.com]
- 13. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 14. Transient Receptor Potential Cation Channel Subfamily M Member 8 channels mediate the anti‐inflammatory effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. consensus.app [consensus.app]
- 16. Quantification of this compound (1,8-cineole) in rat serum by gas chromatography-mass/mass spectrometry and its application to a rat pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. iglobaljournal.com [iglobaljournal.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing Eucalyptol Concentration for Maximal Bioactivity in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of eucalyptol (B1671775) (1,8-cineole) in cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for observing the bioactivity of this compound?
A1: The optimal concentration of this compound is highly dependent on the cell line and the specific biological effect being investigated (e.g., anti-inflammatory, antioxidant, or cytotoxic). It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions. However, based on published data, general ranges can be suggested:
-
Anti-inflammatory effects: Lower concentrations, typically in the range of 0.1 µM to 10 µM, have been shown to be effective in reducing pro-inflammatory cytokines.[1] For instance, a therapeutic concentration of 1.5 µg/mL (~10 µM) significantly inhibited the production of TNF-α and IL-1β in human monocytes and lymphocytes.
-
Antioxidant effects: Concentrations for antioxidant activity can vary. For example, this compound has been shown to reduce reactive oxygen species (ROS) production in RAW264.7 cells with an IC50 of approximately 1.09 µM.[1]
-
Cytotoxic effects: Higher concentrations are generally required to observe cytotoxicity. IC50 values can range from approximately 50 µg/mL to over 300 µg/mL, depending on the cancer cell line and exposure time.[2]
Q2: What are the primary signaling pathways modulated by this compound?
A2: this compound has been shown to modulate several key signaling pathways involved in inflammation and cell survival. The most commonly reported are:
-
NF-κB Pathway: this compound can inhibit the activation and nuclear translocation of NF-κB, a critical transcription factor for pro-inflammatory gene expression. This leads to a downstream reduction in cytokines like TNF-α and IL-6.
-
MAPK Pathways: this compound can reduce the phosphorylation of mitogen-activated protein kinases (MAPKs) such as ERK1/2, p38, and JNK. These pathways are integral to cellular responses to a variety of stimuli and are involved in the production of inflammatory mediators.
Q3: Is this compound cytotoxic to all cell lines?
A3: No, the cytotoxic effects of this compound are concentration-dependent and vary significantly between cell lines.[1] At lower concentrations, it often exhibits anti-inflammatory and antioxidant properties without significant cytotoxicity.[1] In many cancer cell lines, this compound has demonstrated cytotoxic and anti-proliferative effects, but typically at higher concentrations.[2] It is essential to determine the cytotoxic threshold of this compound in your specific cell line using an assay like the MTT assay before proceeding with bioactivity experiments.
Q4: How should I prepare a stock solution of this compound for cell culture experiments?
A4: this compound has low aqueous solubility. A common method is to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol. This stock solution can then be serially diluted in cell culture medium to achieve the desired final concentrations. It is critical to ensure that the final concentration of the organic solvent in the culture medium is non-toxic to the cells (typically ≤ 0.1% for DMSO). A vehicle control (medium with the same final concentration of the solvent) must be included in all experiments.
Troubleshooting Guides
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No observable bioactivity | - Concentration too low: The concentration of this compound may be below the effective range for the specific cell line and endpoint being measured.- Degradation/Evaporation: this compound is a volatile compound and may evaporate from the culture medium over long incubation periods.[3]- Inappropriate assay: The chosen assay may not be sensitive enough to detect the expected biological effect. | - Perform a dose-response study with a wider range of concentrations.- Minimize the exposure of stock solutions and media to air. Use tightly sealed plates or flasks. Consider replenishing the media with fresh this compound for long-term experiments.- Validate your assay with a known positive control to ensure it is functioning correctly. |
| High cell death in all treated groups | - Concentration too high: The concentrations used may be in the cytotoxic range for your cell line.- Solvent toxicity: The final concentration of the vehicle (e.g., DMSO) may be too high and causing cell death. | - Perform a cytotoxicity assay (e.g., MTT) to determine the IC50 and select non-toxic concentrations for your bioactivity assays.- Ensure the final solvent concentration is below the toxic threshold for your cells (typically ≤ 0.1% for DMSO). Always include a vehicle control. |
| Inconsistent or variable results | - Poor solubility: this compound may not be fully dissolved in the culture medium, leading to inconsistent concentrations across wells.- Pipetting errors: Inaccurate pipetting can lead to significant variations in the final concentration.- Cell plating inconsistency: Uneven cell seeding can lead to variability in results. | - Ensure the this compound stock solution is fully dissolved before diluting in media. Vortex the final dilutions thoroughly before adding to cells. Consider using nanoemulsion formulations to improve solubility and stability.[4]- Use calibrated pipettes and proper pipetting techniques. For 96-well plates, consider using a multichannel pipette for consistency.- Ensure a single-cell suspension before plating and allow cells to adhere and distribute evenly before treatment. |
| Unexpected pro-oxidant effect | - Concentration-dependent effects: At higher concentrations, some antioxidant compounds can exhibit pro-oxidant activity.[1] | - Test a range of lower concentrations to identify the optimal window for antioxidant activity. High concentrations of this compound (e.g., 10 mM) have been shown to increase ROS production.[1] |
Data Presentation
Table 1: Cytotoxic Activity of this compound (IC50 Values)
| Cell Line | Assay | Incubation Time | IC50 (µg/mL) |
| Jurkat | MTT | 24h | 108.33 |
| Jurkat | MTT | 72h | 56.51 |
| HeLa | MTT | 24h | 84.24 |
| HeLa | MTT | 72h | 120.57 |
| J77A.1 | MTT | 24h | 287.98 |
| J77A.1 | MTT | 72h | 166.87 |
| MDA-MB-231 | MTT | 72h | 10.00 (in nanoemulsion) |
| 4T1 | MTT | 72h | 17.70 (in nanoemulsion) |
| Data compiled from multiple sources.[2] |
Table 2: Anti-inflammatory and Antioxidant Activity of this compound
| Cell Line | Bioactivity | Effective Concentration | Effect |
| Human Monocytes | Anti-inflammatory | 1.5 µg/mL (~10 µM) | 99% inhibition of TNF-α, 84% inhibition of IL-1β |
| Human Lymphocytes | Anti-inflammatory | 1.5 µg/mL (~10 µM) | 92% inhibition of TNF-α, 84% inhibition of IL-1β |
| RAW264.7 | Antioxidant | IC50 ≈ 1.09 µM | Reduction of MSU-induced ROS production |
| RAW264.7 | Anti-inflammatory | 12.5 - 100 µg/mL | Inhibition of LPS-induced NO, TNF-α, and IL-6 |
Experimental Protocols
MTT Assay for Cytotoxicity
Principle: This colorimetric assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.1 N HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
ELISA for TNF-α Secretion
Principle: The enzyme-linked immunosorbent assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. In a sandwich ELISA, an antibody is coated onto the plate, the sample is added, and any antigen present binds to the antibody. A second, enzyme-linked antibody is then added, which binds to the antigen. A substrate is added, and the enzyme converts it to a colored product, the intensity of which is proportional to the amount of antigen present.
Methodology:
-
Cell Culture and Treatment: Seed cells in a 24-well plate and grow to 80-90% confluency. Pre-treat cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Inflammatory Stimulation: Induce inflammation by adding an inflammatory agent (e.g., lipopolysaccharide, LPS, at 1 µg/mL) to the wells and incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
ELISA Procedure: Perform the TNF-α ELISA according to the manufacturer's protocol. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking the plate.
-
Adding standards and samples (the collected supernatants).
-
Adding a detection antibody.
-
Adding a streptavidin-HRP conjugate.
-
Adding a substrate solution (e.g., TMB).
-
Stopping the reaction with a stop solution.
-
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve from the absorbance values of the standards. Use this curve to determine the concentration of TNF-α in the samples.
DCFDA Assay for Reactive Oxygen Species (ROS)
Principle: The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) assay is used to measure intracellular ROS levels. DCFDA is a cell-permeable, non-fluorescent probe that is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the amount of ROS.
Methodology:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
DCFDA Loading: Remove the culture medium and wash the cells with pre-warmed PBS. Add 100 µL of 10-20 µM DCFDA solution in serum-free medium to each well.
-
Incubation: Incubate the plate for 30-45 minutes at 37°C in the dark.
-
Treatment: Remove the DCFDA solution and wash the cells with PBS. Add the desired concentrations of this compound to the wells. Include a positive control for ROS induction (e.g., H2O2).
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
Data Analysis: Quantify the change in fluorescence intensity in this compound-treated cells compared to the control to determine the effect on ROS levels.
Mandatory Visualization
Caption: Experimental workflow for determining the optimal concentration of this compound.
Caption: this compound's inhibitory effects on MAPK and NF-κB signaling pathways.
References
Troubleshooting eucalyptol dose-response inconsistencies in bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing dose-response inconsistencies when working with eucalyptol (B1671775) in bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
A1: this compound, also known as 1,8-cineole, is a monoterpenoid and a major constituent of eucalyptus oil. It exhibits a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. Its primary mechanisms of action involve the modulation of key cellular signaling pathways. This compound has been shown to suppress the production of pro-inflammatory cytokines by targeting the NF-κB and MAPK signaling pathways.[[“]][2] Additionally, it can inhibit the PI3K/Akt/mTOR pathway, which is crucial in cell proliferation, survival, and metastasis.[3][4]
Q2: I am observing inconsistent IC50 values for this compound in my cytotoxicity assays. What are the potential causes?
A2: Inconsistencies in IC50 values for this compound can arise from several factors related to its physicochemical properties and experimental setup. Key contributors include:
-
Volatility: this compound is a volatile compound, and its evaporation from culture plates can lead to a decrease in the effective concentration over the course of an experiment.[5] This is particularly problematic in multi-well plates with small volumes.
-
Solubility: this compound has poor water solubility. The choice of solvent (e.g., DMSO, ethanol) and its final concentration in the culture medium can significantly impact the compound's solubility and bioavailability.[5][6]
-
Cellular Metabolism: Cells can metabolize this compound over time, altering its concentration and potentially generating metabolites with different activities.[4][7]
-
Serum Protein Binding: Components of fetal bovine serum (FBS) in the culture medium can bind to this compound, reducing its free concentration and thus its biological activity.
-
Plasticware Interaction: Lipophilic compounds like this compound can adsorb to the surface of plastic labware, reducing the actual concentration in the media.
Q3: How can I minimize the impact of this compound's volatility on my experimental results?
A3: To mitigate the effects of this compound's volatility, consider the following strategies:
-
Use sealing films: Employ breathable or adhesive sealing films to cover multi-well plates, which can significantly reduce evaporation.[8][9]
-
Fill outer wells with sterile liquid: Fill the peripheral wells of your plate with sterile water, PBS, or media to create a humidity chamber effect and minimize the "edge effect" of evaporation.[8][10]
-
Minimize incubation time: Where possible, design experiments with shorter incubation periods to reduce the time for evaporation to occur.
-
Work quickly: Minimize the time that plates are outside of the incubator and uncovered.
Q4: What is the recommended method for preparing this compound solutions for cell culture experiments?
A4: Due to its poor aqueous solubility, this compound should first be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol, to create a high-concentration stock solution. This stock solution can then be serially diluted in culture medium to achieve the desired final concentrations. It is crucial to ensure that the final solvent concentration in the culture medium is low (typically ≤ 0.5%) and consistent across all treatment groups, including a vehicle control, to avoid solvent-induced cytotoxicity.[11][12]
Troubleshooting Guides
Problem 1: High variability in dose-response curves between replicate plates.
| Potential Cause | Troubleshooting Step |
| Uneven Evaporation | Ensure consistent and tight sealing of all plates. Use a fresh sealing film for each plate. Fill the outer wells of each plate with sterile PBS or media to create a uniform microenvironment.[8][10] |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Mix the cell suspension gently between seeding each plate. Calibrate and use a multichannel pipette carefully to ensure consistent cell numbers in each well. |
| Temperature Gradients | Avoid stacking plates directly on top of each other in the incubator, as this can create temperature and gas exchange gradients. Use plate separators to allow for even air circulation. |
| Pipetting Errors | Calibrate pipettes regularly. When preparing serial dilutions, ensure thorough mixing at each step. Use fresh pipette tips for each dilution and when adding solutions to the plate. |
Problem 2: this compound appears to have lower-than-expected bioactivity.
| Potential Cause | Troubleshooting Step |
| Loss due to Volatility | Implement measures to reduce evaporation as described in the FAQs. Consider using specialized plates or culture systems designed for volatile compounds if the problem persists. |
| Poor Solubility | Prepare fresh stock solutions of this compound. Ensure the stock solution is fully dissolved before diluting in media. The final DMSO concentration should be optimized to maintain solubility without causing toxicity.[6][11] |
| Serum Protein Binding | Reduce the serum concentration in your culture medium if your cell line can tolerate it. Alternatively, perform a serum-starvation period before and during treatment. Be aware that this can affect cell physiology. |
| Adsorption to Plasticware | Consider using low-adhesion microplates. Pre-incubating plates with a blocking agent like bovine serum albumin (BSA) may also reduce non-specific binding, but this should be validated for your specific assay. |
| Compound Degradation | Store this compound stock solutions at an appropriate temperature (e.g., -20°C) and protect from light. Prepare fresh dilutions in media immediately before use. |
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 Value | Reference |
| WEHI-3 | Leukemia | MTT | Not Specified | 16.1 µg/mL | [13] |
| HL-60 | Leukemia | MTT | Not Specified | 42.1 µg/mL | [13] |
| Jurkat | T-cell Leukemia | MTT | 24 | 108.33 µg/mL | [14] |
| Jurkat | T-cell Leukemia | MTT | 72 | 56.51 µg/mL | [14] |
| HT-29 | Colorectal Cancer | MTT | Not Specified | 50.5 µg/mL | [13] |
| RKO | Colon Cancer | Cell Viability | Not Specified | Not explicitly stated, but dose-dependent inhibition observed | [15] |
| HCT116 | Colon Cancer | Cell Viability | Not Specified | Not explicitly stated, but dose-dependent inhibition observed | [15] |
| MDA-MB-231 | Breast Cancer | MTT | 48 | 25.00 µg/mL | [16] |
| MDA-MB-231 | Breast Cancer | MTT | 72 | 22.00 µg/mL | [16] |
| HeLa | Cervical Cancer | MTT | 24 | 84.24 µg/mL | [14] |
| HeLa | Cervical Cancer | MTT | 72 | 120.57 µg/mL | [14] |
| A549 | Lung Cancer | MTT | 24 | 266 µg/mL | [17] |
| A549 | Lung Cancer | MTT | 48 | 222 µg/mL | [17] |
| A549 | Lung Cancer | MTT | 72 | 182 µg/mL | [17] |
| A-431 | Skin Cancer | MTT | 24 | 218 µg/mL | [17] |
| A-431 | Skin Cancer | MTT | 48 | 187 µg/mL | [17] |
| A-431 | Skin Cancer | MTT | 72 | 140 µg/mL | [17] |
| SH-SY5Y | Neuroblastoma | Not Specified | Not Specified | Dose-dependent anti-tumor activity observed | [18] |
Note: IC50 values can vary significantly based on the specific experimental conditions, including cell density, serum concentration, and the specific assay used. This table should be used as a reference guide.
Experimental Protocols
Detailed Protocol: MTT Assay for this compound Cytotoxicity
This protocol is adapted for working with a volatile compound like this compound.
Materials:
-
Target cancer cell line
-
Complete culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-buffered saline (PBS), sterile
-
96-well flat-bottom sterile cell culture plates
-
Adhesive or breathable plate seals
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Ensure cell viability is >95%.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Fill the outer wells of the plate with 200 µL of sterile PBS or media to minimize evaporation.[8][10]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow cells to attach.
-
-
Preparation of this compound Dilutions:
-
Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in DMSO. Ensure it is fully dissolved.
-
On the day of the experiment, prepare serial dilutions of the this compound stock solution in serum-free or complete culture medium to achieve 2x the final desired concentrations.
-
Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions and vehicle control to the respective wells.
-
Include wells with untreated cells (medium only) as a negative control.
-
Immediately seal the plate with an adhesive or breathable plate seal.[9]
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, carefully remove the sealing film.
-
Remove 50 µL of the medium from each well.
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Add 100 µL of solubilization solution to each well.
-
Gently pipette up and down to dissolve the formazan crystals.
-
Incubate for an additional 2-4 hours at room temperature in the dark, or until the crystals are fully dissolved.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: this compound inhibits the NF-κB signaling pathway.[[“]][2]
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.[3][4]
References
- 1. consensus.app [consensus.app]
- 2. This compound and Its Role in Chronic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effect of dimethyl sulfoxide on ionic liquid 1-ethyl-3-methylimidazolium acetate pretreatment of eucalyptus wood for enzymatic hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. reddit.com [reddit.com]
- 9. New Slit Seal Prevents Evaporation During Cell Culturin [rapidmicrobiology.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. In Vitro Cytotoxic Potential of Essential Oils of Eucalyptus benthamii and Its Related Terpenes on Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cyprusjmedsci.com [cyprusjmedsci.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Transcriptome Analysis Reveals the Anti-Tumor Mechanism of this compound Treatment on Neuroblastoma Cell Line SH-SY5Y - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Eucalyptol Bioavailability in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for enhancing the oral bioavailability of eucalyptol (B1671775) in animal studies. The following sections offer troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: Why is enhancing the bioavailability of this compound important for in vivo studies?
A1: this compound, a lipophilic monoterpenoid, has poor aqueous solubility, which limits its oral absorption and bioavailability.[1][2] Enhancing its bioavailability ensures that a greater proportion of the administered dose reaches systemic circulation, leading to more reliable and reproducible therapeutic outcomes in preclinical animal models.[3] Formulations like nanoemulsions, nanostructured lipid carriers (NLCs), and self-emulsifying drug delivery systems (SEDDS) are designed to overcome this limitation.[4][5]
Q2: What are the most common formulation strategies to improve the oral bioavailability of this compound?
A2: The most common strategies involve lipid-based nanoformulations, including:
-
Nanoemulsions: Oil-in-water emulsions with droplet sizes in the nanometer range, which increase the surface area for absorption.[6]
-
Nanostructured Lipid Carriers (NLCs): A hybrid system of solid and liquid lipids that offers high drug loading and stability.[5]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Anhydrous mixtures of oils, surfactants, and cosurfactants that spontaneously form a fine oil-in-water emulsion in the gastrointestinal tract.[4][7]
Q3: What are the key characterization parameters for this compound nanoformulations?
A3: Key parameters include:
-
Particle Size and Polydispersity Index (PDI): Determines the stability and absorption characteristics of the formulation.
-
Zeta Potential: Indicates the surface charge and stability of the nanoparticles in suspension.
-
Entrapment Efficiency and Drug Loading: Measures the amount of this compound successfully encapsulated within the nanoparticles.
-
Morphology: Typically assessed using Transmission Electron Microscopy (TEM) to visualize the shape and structure of the nanoparticles.[5]
Q4: Which animal models are most commonly used for pharmacokinetic studies of this compound?
A4: Rats, particularly Sprague-Dawley or Wistar strains, are the most common animal models for oral pharmacokinetic studies of this compound and its formulations.[4][8] Rabbits have also been used in some bioavailability studies.
Troubleshooting Guides
Formulation and Stability Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Phase separation or creaming of nanoemulsion during storage | Insufficient surfactant concentration; Inappropriate surfactant (HLB value); Ostwald ripening. | 1. Increase surfactant concentration. 2. Select a surfactant or surfactant blend with a higher HLB value (>10 for o/w nanoemulsions). 3. Optimize the oil-to-surfactant ratio. 4. Utilize a combination of a high-energy (e.g., high-pressure homogenization) and low-energy (e.g., spontaneous emulsification) method for preparation.[2] |
| Low entrapment efficiency of this compound in NLCs | Poor solubility of this compound in the lipid matrix; Drug expulsion during lipid recrystallization. | 1. Select a lipid matrix in which this compound has high solubility. 2. Increase the proportion of liquid lipid in the NLC formulation.[5] 3. Optimize the homogenization and cooling process. |
| Precipitation of this compound upon dilution of SEDDS | The formulation is outside the optimal self-emulsification region; Insufficient amount of surfactant/cosurfactant to maintain solubilization upon dilution. | 1. Re-evaluate the ternary phase diagram to identify a more stable region. 2. Increase the surfactant-to-oil ratio. 3. Select a surfactant/cosurfactant system with a higher capacity to solubilize this compound.[4] |
Animal Dosing and Handling Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Regurgitation or signs of respiratory distress during/after oral gavage | Incorrect placement of the gavage needle into the trachea; Esophageal irritation or injury; Administration volume is too large or given too rapidly. | 1. Ensure proper restraint of the animal to align the esophagus and stomach. 2. Use a flexible-tipped gavage needle to minimize the risk of tissue damage. 3. Administer the formulation slowly, especially for oily or viscous solutions. 4. Adhere to recommended maximum oral gavage volumes for the specific animal model. 5. If any signs of distress are observed, stop the procedure immediately. |
| Gastrointestinal irritation or adverse effects (e.g., diarrhea) | High concentration of surfactants in the formulation; Inherent irritant properties of this compound at high doses. | 1. Reduce the concentration of surfactant in the formulation if possible, while maintaining stability. 2. Conduct a dose-ranging study to determine the maximum tolerated dose of the formulation. 3. Monitor animals closely for any adverse clinical signs after administration. |
| High variability in plasma concentrations between animals | Inconsistent dosing technique; Differences in food intake (food effect); Stress-induced changes in gastrointestinal motility. | 1. Ensure all personnel are thoroughly trained and consistent in the oral gavage procedure. 2. Fast animals overnight prior to dosing to minimize food effects on absorption. 3. Acclimatize animals to handling and the dosing procedure to reduce stress. |
Quantitative Data Summary
The following tables summarize the formulation characteristics and in vivo pharmacokinetic parameters of different this compound delivery systems from animal studies.
Table 1: Formulation and Characterization of this compound Delivery Systems
| Formulation Type | Oil Phase | Surfactant(s)/Cosurfactant(s) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) | Reference |
| Nanoemulsion | Eucalyptus Oil | Tween 80 | 215.3 | 0.228 | -84.1 | Not Reported | [8] |
| NLC | Hydrogenated Palm Oil, Olive Oil | Lipoid S-100, Tween 80 | 71.8 ± 2.1 | 0.258 ± 0.003 | -2.9 ± 0.16 | 90.93 | [5] |
| SEDDS | Eucalyptus Oil | Kolliphor EL, Kollisolv MCT 70, Glycerol | 98.82 | Not Reported | -13.03 | Not Applicable | [4] |
Table 2: Comparative Oral Pharmacokinetic Parameters of this compound Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability Enhancement (Fold) | Animal Model | Reference |
| Conventional (Essential Oil) | 1000 (of extract) | 99.86 ± 5.54 | 0.67 ± 0.29 | Not Reported | - | Rat | [8] |
| SEDDS (Tenofovir with Eucalyptus Oil) | 10 | 1152 ± 138 | 4 | 7858 ± 1172 | 66.27 (vs. pure drug) | Rat | [4] |
Experimental Protocols
Preparation of this compound-Loaded Nanoemulsion (High-Pressure Homogenization)
This protocol is adapted from methods described for preparing nanoemulsions of essential oils.[2]
Materials:
-
This compound (1,8-cineole)
-
Oil phase (e.g., medium-chain triglycerides)
-
Surfactant (e.g., Tween 80)
-
Cosurfactant (e.g., Transcutol P)
-
Purified water
Procedure:
-
Preparation of Oil Phase: Dissolve this compound in the selected oil phase at the desired concentration.
-
Preparation of Aqueous Phase: Dissolve the surfactant and cosurfactant in purified water.
-
Coarse Emulsion Formation: Add the oil phase to the aqueous phase dropwise under continuous stirring with a high-speed mechanical stirrer (e.g., 1000 rpm) for 30 minutes to form a coarse emulsion.
-
High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer for a specified number of cycles (e.g., 5 cycles) at a set pressure (e.g., 15,000 psi) to reduce the droplet size to the nano-range.
-
Characterization: Characterize the resulting nanoemulsion for particle size, PDI, and zeta potential.
Preparation of this compound-Loaded NLCs
This protocol is based on the high-pressure homogenization technique.[5]
Materials:
-
This compound
-
Solid lipid (e.g., hydrogenated palm oil)
-
Liquid lipid (e.g., olive oil)
-
Surfactant (e.g., Lipoid S-100, Tween 80)
-
Aqueous phase (purified water with stabilizers like D-Sorbitol)
Procedure:
-
Lipid Phase Preparation: Melt the solid lipid and liquid lipid together at a temperature approximately 10°C above the melting point of the solid lipid (e.g., 70°C). Dissolve the this compound in the molten lipid mixture.
-
Aqueous Phase Preparation: Heat the aqueous phase containing the surfactant to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase under high-speed stirring (e.g., 1000 rpm) for 5-10 minutes to form a pre-emulsion.
-
High-Pressure Homogenization: Homogenize the hot pre-emulsion using a high-pressure homogenizer at an elevated temperature for several cycles.
-
Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form NLCs.
-
Characterization: Analyze the NLC dispersion for particle size, PDI, zeta potential, and entrapment efficiency.
In Vivo Oral Pharmacokinetic Study in Rats
This protocol outlines a general procedure for an oral pharmacokinetic study.[4][8]
Animals:
-
Male Sprague-Dawley or Wistar rats (e.g., 200-250 g)
Procedure:
-
Acclimatization and Fasting: Acclimatize the rats for at least one week before the experiment. Fast the animals overnight (12 hours) with free access to water before dosing.
-
Dosing: Administer the this compound formulation (e.g., nanoemulsion, NLC, or conventional solution) orally via gavage at a predetermined dose.
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site into heparinized tubes at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Plasma Separation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as GC-MS/MS.[1]
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.
GC-MS/MS Analysis of this compound in Rat Plasma
This is a generalized protocol based on a validated method.[1]
Materials and Equipment:
-
Gas chromatograph coupled with a triple quadrupole mass spectrometer (GC-MS/MS)
-
Capillary column (e.g., DB-5ms)
-
Internal standard (IS) (e.g., camphor)
-
Extraction solvent (e.g., n-hexane)
-
Rat plasma samples, calibration standards, and quality control samples
Procedure:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a 100 µL plasma sample, add the internal standard solution.
-
Add 1 mL of n-hexane and vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for injection into the GC-MS/MS system.
-
-
GC-MS/MS Conditions:
-
Injector: Splitless mode, 250°C.
-
Oven Program: Start at 60°C, hold for 1 min, ramp to 120°C at 10°C/min, then ramp to 250°C at 20°C/min, and hold for 2 min.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Electron ionization (EI) mode, with multiple reaction monitoring (MRM) for quantification of this compound and the IS.
-
-
Data Analysis: Construct a calibration curve and determine the concentration of this compound in the unknown samples.
Visualizations
Caption: Workflow for comparative pharmacokinetic analysis of this compound formulations.
Caption: Putative pathways for enhanced oral bioavailability of this compound nanoformulations.
References
- 1. Oral and Intra-nasal Administration of Nanoparticles in the Cerebral Ischemia Treatment in Animal Experiments: Considering its Advantages and Disadvantages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. nanomedicine-rj.com [nanomedicine-rj.com]
- 5. Bioactivity and Nanoformulation of Eucalyptus camaldulensis Essential Oils: Implications for Antioxidant and Anti-inflammatory Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fabrication, In Vitro, and In Vivo Assessment of this compound-Loaded Nanoemulgel as a Novel Paradigm for Wound Healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Overcoming challenges in the large-scale extraction of pure eucalyptol
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale extraction and purification of eucalyptol (B1671775).
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and purification process.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Crude Eucalyptus Oil | Inefficient Pre-treatment: Leaf moisture content can impact extraction efficiency. A study found that lower leaf humidity results in a higher oil yield[1]. | Action: Consider partially air-drying leaves before extraction. One study noted drying leaves at room temperature for 2-3 hours before processing[2]. Another option is chilled pretreatment; storing leaves at -4°C for 24 hours has been shown to increase yield by potentially causing cellular disruption[3]. |
| Suboptimal Extraction Parameters: Temperature, time, and steam flow rate are critical. Operating at temperatures that are too high can degrade heat-sensitive components, while insufficient time will result in incomplete extraction[2]. | Action: Optimize your steam distillation parameters. A study suggests an optimal extraction temperature of 97.76°C and an extraction time of 206 minutes for maximizing yield[2][4]. Ensure a consistent steam flow rate; one protocol specifies 2.67 L/h for a 4 kg batch of leaves[1]. | |
| Seasonal/Source Variation: The yield of essential oil and the concentration of 1,8-cineole can vary significantly depending on the season and the geographic location of the Eucalyptus trees[5][6]. | Action: For consistent results, source plant material from the same location and harvest during the same season. Studies have shown that autumn and winter harvests often produce the highest oil yields[5][6]. | |
| Low Purity of Final this compound Product (<99%) | Presence of Impurities with Close Boiling Points: The primary challenge in purification is the presence of compounds like α-pinene, limonene, and p-cymene, whose boiling points are very close to that of this compound, making separation by simple distillation difficult[7][8]. | Action: Employ a two-stage fractional distillation process. The first stage removes lighter terpenes like α-pinene at a lower temperature. The second stage, at a higher temperature (92-100°C), isolates the this compound-rich fraction[7]. Using vacuum distillation can lower the boiling points of all components, preventing thermal degradation and improving separation[9]. |
| Inefficient Fractional Distillation: An incorrect reflux ratio or temperature gradient in the distillation column will lead to poor separation. | Action: Optimize the reflux ratio. For the this compound-rich fraction, a constant reflux ratio of 2.2:1 has been used effectively[7]. For collecting the initial light components, a higher reflux ratio is recommended, which is then reduced to 10-15 when collecting the 1,8-cineole fraction[8]. | |
| Thermal Degradation: this compound and other terpenes can degrade at high temperatures, especially during prolonged distillation runs[9][10]. | Action: Use vacuum fractional distillation to reduce the system's boiling point[9]. This ensures that the raw material does not polymerize or degrade[8]. Steam distillation is also preferred over direct hydro-distillation as it operates at 100°C, preventing overheating of the plant material[10]. | |
| Inconsistent Batch-to-Batch Purity | Variable Feedstock Composition: The chemical makeup of crude eucalyptus oil can change based on the species, harvest time, and initial extraction parameters[11]. | Action: Standardize the entire process, starting from the raw material. Use the same Eucalyptus species and control pre-treatment conditions. Implement strict quality control on the crude oil using GC-MS before it undergoes fractional distillation. |
| Process Fluctuations: Minor changes in distillation pressure, temperature, or reflux ratio between batches can significantly alter the purity of the final fractions. | Action: Implement rigorous process controls. Use an automated distillation system to maintain stable temperature, pressure, and reflux ratios throughout the run and across different batches. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective and scalable method for extracting crude eucalyptus oil? A1: Steam distillation is the most common, scalable, and preferred industry standard for extracting eucalyptus oil.[12] It is an efficient method that captures volatile compounds without requiring subsequent separation steps or the use of organic solvents.[2] This method protects heat-sensitive components by keeping the temperature at or near 100°C[10].
Q2: My final product is only 80-85% pure this compound. How can I increase the purity to >99%? A2: Achieving >99% purity typically requires a multi-step purification process after initial distillation. The most significant challenge is separating this compound from other terpenes with similar boiling points[7]. A highly effective method is a two-stage vacuum fractional distillation, which can yield fractions with over 90% this compound[7]. For achieving pharmaceutical-grade purity (>99%), a final purification step like low-temperature crystallization may be necessary. This process involves freezing the this compound-rich oil (e.g., at -20°C) and then using centrifugation to separate the crystallized, high-purity this compound[13].
Q3: What are the primary chemical impurities I should expect in my crude extract? A3: Crude eucalyptus oil is a complex mixture. Besides the major component, this compound (1,8-cineole), you should expect significant amounts of α-pinene, γ-terpinene, p-cymene, and globulol.[11][14] Minor components can include limonene, α-fenchol, and terpinen-4-ol[8][11]. The exact composition varies by Eucalyptus species[15].
Q4: What analytical method is best for determining the purity of this compound? A4: Gas Chromatography-Mass Spectrometry (GC-MS) is the standard and most reliable method for analyzing the chemical composition of essential oils and determining the precise purity of this compound.[11][14][16] This technique separates the individual components of the oil and provides their relative concentrations.
Q5: How much does the Eucalyptus species and harvesting time affect the final this compound content? A5: The species and harvesting time have a significant impact. Eucalyptus globulus is known to contain high levels of this compound, often between 70-90% in its essential oil[17]. The 1,8-cineole content can vary dramatically with the seasons; for some species, the highest concentration is found in samples collected in summer or winter[5][6].
Q6: What is the difference between steam distillation, hydro-distillation, and solvent extraction? A6:
-
Steam Distillation: Steam generated in an external boiler is passed through the plant material. This is the most common industrial method as it prevents the plant material from overheating[10][18].
-
Hydro-distillation: The plant material is immersed directly in boiling water[19]. This method is simpler but carries a risk of thermal degradation for some compounds.
-
Solvent Extraction: An organic solvent (like ethanol (B145695) or hexane) is used to dissolve the essential oil from the plant material[20][21]. This method can be very efficient but requires an additional step to remove the solvent from the final product.
Data Presentation
Table 1: Comparison of this compound Extraction Methodologies
| Extraction Method | Typical Oil Yield (% w/w) | This compound Content in Oil (%) | Key Advantages | Key Disadvantages |
| Steam Distillation | 1.28% - 2.35%[1][18] | 57% - 85%[2][4][17] | Scalable, solvent-free, prevents thermal degradation. | Higher initial equipment cost. |
| Hydro-distillation | 1.32%[22] | ~30% - 73%[22][23] | Simple setup, cost-effective equipment[23]. | Potential for thermal degradation of compounds[19]. |
| Solvent Extraction (Ethanol) | up to 4.5 mL/100g (~4.5%)[24] | Varies | High yield at optimal conditions[24]. | Requires solvent removal, potential for solvent residue. |
| Supercritical Fluid Extraction (SFE) | ~0.52%[22] | ~31%[22] | Green technique, high-quality extract, selective[22]. | High equipment and operational costs. |
Table 2: Typical Composition of Crude Eucalyptus globulus Essential Oil
| Compound | Chemical Class | Typical Percentage (%) | Reference |
| 1,8-Cineole (this compound) | Oxygenated Monoterpene | 62.3% - 85% | [11][17] |
| α-Pinene | Monoterpene Hydrocarbon | 4.1% - 20.7% | [1][11] |
| p-Cymene | Monoterpene Hydrocarbon | ~8.1% | [11] |
| γ-Terpinene | Monoterpene Hydrocarbon | ~3.5% | [11] |
| Globulol | Sesquiterpenoid | ~5.9% | [11] |
| Terpinen-4-ol | Oxygenated Monoterpene | ~2.4% | [11] |
Table 3: Optimized Parameters for this compound Extraction & Purification
| Process | Parameter | Optimized Value | Outcome | Reference |
| Steam Distillation | Extraction Temperature | 97.76 °C | Maximized essential oil yield | [2][4] |
| Extraction Time | 206 min | Maximized essential oil yield | [2][4] | |
| Solid/Solvent Ratio | 0.61 | Maximized essential oil yield | [2][4] | |
| Fractional Distillation (Stage 1) | Objective | Removal of light terpenes | Collect α-pinene rich fraction | [7] |
| Fractional Distillation (Stage 2) | Top Column Temperature | 92 - 100 °C | This compound-rich fraction | [7] |
| Reflux Ratio | 2.2:1 | >90% this compound Purity | [7] | |
| Vacuum Pressure | 3 - 15 KPa | Prevents thermal degradation | [9] |
Experimental Protocols
Protocol 1: Large-Scale Steam Distillation for Crude Eucalyptus Oil
This protocol describes a standard procedure for extracting crude essential oil from eucalyptus leaves.
-
Preparation of Plant Material:
-
Harvest fresh leaves from a consistent source (Eucalyptus globulus is recommended for high this compound content)[17].
-
Wash the leaves with water to remove surface contaminants[3].
-
Partially air-dry the leaves at room temperature to achieve a moisture content of approximately 60%[1].
-
Cut or shred the leaves into smaller, uniform pieces (~2 cm) to increase the surface area for efficient extraction[2][4].
-
-
Steam Distillation:
-
Load the prepared leaves into the material holding tray of the steam distillation unit[25]. Do not pack too tightly to allow for even steam penetration.
-
Fill the boiler with clean water to approximately 2/3 full and begin heating[26].
-
Once steam is generated (at ~80-100°C), pass it through the extractor chamber containing the leaves[25]. A steam flow rate of ~2.67 L/h for a 4 kg batch is a good starting point[1].
-
The steam will rupture the oil glands in the leaves, releasing the volatile essential oil, which will then travel with the steam.
-
-
Condensation and Separation:
-
Pass the vapor mixture of steam and essential oil through a water-cooled condenser[25]. Ensure a continuous flow of cooling water to efficiently liquefy the vapor.
-
Collect the resulting liquid (a mixture of water and eucalyptus oil) in a separator vessel[25].
-
Allow the mixture to settle. The less dense eucalyptus oil will form a layer on top of the water (hydrosol).
-
Carefully separate the oil layer from the aqueous layer. Store the crude oil in an airtight, amber-colored bottle and refrigerate for further analysis and purification[1].
-
Continue the distillation process for approximately 3-4 hours, or until the oil yield diminishes significantly[2][4].
-
Protocol 2: Two-Stage Vacuum Fractional Distillation for High-Purity this compound
This protocol is for purifying crude eucalyptus oil to achieve a high concentration of this compound.
-
System Setup:
-
Set up a fractional distillation apparatus equipped with a vacuum pump, a packed column (e.g., Vigreux), and multiple collection flasks.
-
Ensure all connections are airtight to maintain a stable vacuum.
-
-
Stage A: Removal of Light Terpenes:
-
Charge the distillation flask with the crude eucalyptus oil.
-
Apply a vacuum to the system.
-
Begin heating the flask gently.
-
Set a high reflux ratio to achieve good separation.
-
Collect the first fractions, which will be rich in lower-boiling point compounds like α-pinene and β-pinene. Fractions containing >90% pinene mixture can be obtained in this stage[7].
-
-
Stage B: Isolation of this compound-Rich Fraction:
-
After the light terpenes have been removed, increase the heating mantle temperature to target the boiling point of this compound under vacuum.
-
Maintain the top of the column at a temperature between 92-100°C (at atmospheric pressure, adjust accordingly for vacuum)[7].
-
Reduce the reflux ratio to approximately 2.2:1 to allow for the collection of the product[7].
-
Collect the middle fractions, which will be highly concentrated in this compound. Purity levels exceeding 90% are achievable with this method[7]. A simulated process suggests a potential recovery of 98.89% this compound[17][27].
-
Monitor the purity of the collected fractions periodically using GC-MS.
-
Protocol 3: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This is a general protocol for the quality control analysis of this compound fractions.
-
Sample Preparation:
-
Dilute a small aliquot of the this compound sample in a suitable solvent (e.g., hexane (B92381) or ethanol) to an appropriate concentration for GC-MS analysis.
-
-
GC-MS Analysis:
-
Inject the prepared sample into the GC-MS system.
-
Use a suitable capillary column, such as an HP-5MS (30 m × 0.25 mm, 0.25 μm film thickness)[14].
-
Employ a temperature gradient program to separate the components. For example, start at a lower temperature and ramp up to a higher temperature to elute all compounds.
-
Use helium as the carrier gas.
-
The mass spectrometer will detect and identify the compounds as they elute from the column.
-
-
Data Interpretation:
-
Identify the individual compounds by comparing their mass spectra and retention times to a reference library (e.g., NIST).
-
Quantify the relative percentage of each component based on the peak area in the chromatogram. The percentage of the this compound peak relative to the total area of all peaks represents its purity.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. everant.org [everant.org]
- 4. scienceopen.com [scienceopen.com]
- 5. jmpb.areeo.ac.ir [jmpb.areeo.ac.ir]
- 6. The Best Harvesting Time of Three Eucalyptus Leaves to Obtain More Oil and 1,8-Cineole Contents [jmpb.areeo.ac.ir]
- 7. tandfonline.com [tandfonline.com]
- 8. CN102504955A - Processing for extracting and purifying eucalyptus oil - Google Patents [patents.google.com]
- 9. scribd.com [scribd.com]
- 10. making.com [making.com]
- 11. GC–MS Characterization and Bioactivity Study of Eucalyptus globulus Labill. (Myrtaceae) Essential Oils and Their Fractions: Antibacterial and Antioxidant Properties and Molecular Docking Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. "Extraction and Characterisation of Essential Oils from Waste Eucalyptu" by Hugh O'Reilly [sword.mtu.ie]
- 13. CN102850370A - Method for recovering 1,8-eucalyptol from eucalyptus oil by product - Google Patents [patents.google.com]
- 14. ijpjournal.com [ijpjournal.com]
- 15. scielo.br [scielo.br]
- 16. researchgate.net [researchgate.net]
- 17. scielo.br [scielo.br]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Extraction and Modelling of Oil from Eucalyptus camadulensis by Organic Solvent [scirp.org]
- 22. Hydro-Distilled and Supercritical Fluid Extraction of Eucalyptus camaldulensis Essential Oil: Characterization of Bioactives Along With Antioxidant, Antimicrobial and Antibiofilm Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Comparing diverse extraction methodologies to infer the performance of 1,8-cineole extraction from Eucalyptus cinerea: process optimization, kinetics, and interaction mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. ijplantenviro.com [ijplantenviro.com]
- 26. engineering.iastate.edu [engineering.iastate.edu]
- 27. researchgate.net [researchgate.net]
Technical Support Center: Accurate Eucalyptol Detection in Complex Mixtures using GC-MS
Welcome to the technical support center for refining Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the accurate detection of eucalyptol (B1671775). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for obtaining reliable and reproducible results.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the GC-MS analysis of this compound in complex mixtures.
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Active sites in the injector liner or column: Unreacted silanol (B1196071) groups can interact with polar analytes. 2. Column degradation: The stationary phase may be damaged.[1] 3. Improper column installation: Dead volume in the injector can cause peak broadening.[1] 4. High injection temperature: Can cause thermal degradation of the analyte.[2] | 1. Use a deactivated or silanized inlet liner. Consider using a liner with glass wool to trap non-volatile residues. 2. Condition the column according to the manufacturer's instructions. If the problem persists, trim the first few centimeters of the column or replace it.[1][3] 3. Ensure the column is installed correctly in the injector and detector, with the correct insertion depth and tight fittings to avoid leaks.[1] 4. Optimize the injector temperature. A lower temperature may be necessary for thermally labile compounds. |
| Low or No this compound Peak | 1. Incorrect column polarity: The stationary phase is not suitable for retaining this compound. 2. Suboptimal oven temperature program: The temperature ramp may be too fast or the initial temperature too high.[4] 3. Analyte degradation: this compound may be degrading in the injector or on the column. 4. Matrix effects: Co-eluting compounds from the sample matrix can suppress the this compound signal.[5][6] | 1. Select a column with a suitable stationary phase. A mid-polarity phase like a 5% phenyl-methylpolysiloxane is often a good starting point.[7][8][9] 2. Optimize the oven temperature program. Start with a lower initial temperature (e.g., 60-70°C) and a slower ramp rate (e.g., 3-5°C/min) to improve separation.[4][10][11] 3. Check the injector temperature and consider using a deactivated liner. 4. Prepare matrix-matched standards for calibration to compensate for matrix effects. Sample dilution can also mitigate these effects.[12] |
| Co-elution with Other Compounds | 1. Inadequate chromatographic separation: The column and/or temperature program are not providing sufficient resolution. 2. Complex sample matrix: High concentrations of similar compounds can overlap with the this compound peak. | 1. Use a longer column or a column with a different stationary phase to improve separation.[8][13] 2. Optimize the oven temperature program with a slower ramp rate or an isothermal hold at a specific temperature to enhance the resolution of target peaks.[4] 3. Employ selective mass spectrometry techniques like Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) to specifically detect this compound even if it co-elutes with other compounds. |
| Poor Reproducibility of Peak Area | 1. Inconsistent injection volume: Manual injections can vary, or the autosampler may need maintenance. 2. Leaks in the system: Leaks in the injector septum, column fittings, or gas lines can affect flow rates and sample introduction.[1][3] 3. Sample degradation: The sample may not be stable over time. | 1. Use an autosampler for precise and reproducible injections. Ensure the syringe is clean and functioning correctly. 2. Regularly check for leaks using an electronic leak detector. Replace the injector septum frequently.[1] 3. Analyze samples as soon as possible after preparation and store them under appropriate conditions (e.g., refrigeration). |
| Baseline Noise or Drift | 1. Column bleed: At high temperatures, the stationary phase can degrade and elute from the column.[3] 2. Contaminated carrier gas or gas lines: Impurities in the gas can contribute to a noisy baseline.[14] 3. Contaminated injector or detector: Residues from previous injections can slowly elute.[3] | 1. Condition the column properly. Ensure the oven temperature does not exceed the column's maximum operating temperature.[3] 2. Use high-purity carrier gas and install gas purifiers.[14] 3. Clean the injector and detector according to the manufacturer's instructions. |
Frequently Asked Questions (FAQs)
Q1: What is the best GC column for this compound analysis?
A1: The choice of GC column depends on the complexity of your sample matrix. For general analysis of essential oils, a non-polar or mid-polar column is often used.[7][8] A common choice is a column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms).[11][15] These columns provide good separation of terpenes and other volatile compounds based primarily on their boiling points. For more complex mixtures where co-elution is an issue, a more polar column, such as one with a polyethylene (B3416737) glycol (WAX) stationary phase, may provide better selectivity.[8][16]
Q2: How can I confirm the identity of the this compound peak?
A2: The identity of the this compound peak should be confirmed by two methods:
-
Retention Time: Compare the retention time of the peak in your sample to that of a certified this compound standard run under the same chromatographic conditions.[11]
-
Mass Spectrum: Compare the mass spectrum of the peak in your sample to a reference mass spectrum from a library (e.g., NIST) or a spectrum obtained from a certified standard. The mass spectrum of this compound has a characteristic fragmentation pattern, with a base peak at m/z 81.[17][18]
Q3: What are matrix effects and how can I minimize them?
A3: Matrix effects occur when components of the sample matrix other than the analyte of interest alter the analyte's response in the GC-MS system. This can lead to either an enhancement or suppression of the signal, resulting in inaccurate quantification.[5][6][12] To minimize matrix effects:
-
Use Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is similar to your samples.[12] This helps to ensure that the standards and samples experience similar matrix effects.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[12]
-
Sample Cleanup: Use techniques like solid-phase extraction (SPE) to remove interfering compounds before GC-MS analysis.
-
Use an Internal Standard: An internal standard is a compound with similar chemical properties to the analyte that is added to both the standards and samples. Any signal enhancement or suppression that affects the analyte should similarly affect the internal standard, allowing for more accurate quantification.
Q4: What are the key mass spectral ions for identifying this compound?
A4: The electron ionization (EI) mass spectrum of this compound shows several characteristic fragment ions. The most abundant ion (base peak) is typically at a mass-to-charge ratio (m/z) of 81.[17] Other significant ions can be found at m/z 43, 55, 69, 71, 93, 108, 111, 139, and the molecular ion at m/z 154.
Q5: What is a good starting point for the GC oven temperature program?
A5: A good starting temperature program for analyzing essential oils containing this compound is to begin at a low initial temperature to allow for the separation of volatile components, followed by a gradual ramp to elute less volatile compounds. A typical program might be:
-
Initial Temperature: 60°C to 70°C, hold for 1-2 minutes.[10][11][15]
-
Temperature Ramp: Increase the temperature at a rate of 3°C to 10°C per minute to a final temperature of 200°C to 250°C.[10][11][15][16]
-
Final Hold: Hold at the final temperature for 5-10 minutes to ensure all components have eluted from the column.[4] This program should be optimized based on the specific column and sample matrix.[4]
Experimental Protocols
Protocol 1: Standard GC-MS Method for this compound Quantification
This protocol provides a general procedure for the quantification of this compound in essential oil samples.
1. Sample Preparation: a. Dilute the essential oil sample in a suitable solvent (e.g., hexane (B92381) or ethanol) to a concentration within the calibration range. A typical dilution might be 1:100 (v/v). b. Add an internal standard (e.g., camphor (B46023) or undecane) to both the sample and calibration standards at a known concentration.
2. GC-MS Parameters:
| Parameter | Value |
| GC System | Agilent 7890B or equivalent |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent[11] |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min[11] |
| Inlet Temperature | 250°C[11][15] |
| Injection Volume | 1 µL |
| Split Ratio | 15:1[11] |
| Oven Program | - Initial temperature: 70°C, hold for 2 min - Ramp 1: 3°C/min to 85°C - Ramp 2: 2°C/min to 165°C, hold for 1 min - Ramp 3: 30°C/min to 250°C, hold for 20 min[11] |
| MS System | Agilent 5977B or equivalent |
| Transfer Line Temp | 280°C[19] |
| Ion Source Temp | 230°C[15] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[15] |
| Scan Range | m/z 40-400 |
| Data Acquisition | Full Scan and/or Selected Ion Monitoring (SIM) |
3. Calibration: a. Prepare a series of calibration standards of this compound in the same solvent as the sample, with concentrations ranging from approximately 0.1 to 10 µg/mL.[19] b. Add the internal standard to each calibration standard at the same concentration as in the samples. c. Analyze the calibration standards using the same GC-MS method as the samples. d. Construct a calibration curve by plotting the ratio of the this compound peak area to the internal standard peak area against the concentration of this compound.
4. Data Analysis: a. Identify the this compound peak in the sample chromatogram based on its retention time and mass spectrum. b. Integrate the peak areas of this compound and the internal standard. c. Calculate the concentration of this compound in the sample using the calibration curve.
Data Presentation
Table 1: Example GC-MS Parameters for this compound Analysis in Different Studies
| Parameter | Study 1 (Essential Oil) [11] | Study 2 (Essential Oil) [15] | Study 3 (Essential Oil) [19] |
| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) | HP-5ms (30 m x 250 µm, 0.25 µm) | HP-5ms (30 m x 0.25 mm, 0.25 µm) |
| Oven Program | 70°C (2 min) -> 3°C/min to 85°C -> 2°C/min to 165°C (1 min) -> 30°C/min to 250°C (20 min) | 70°C -> 1°C/min to 100°C -> 2°C/min to 180°C -> 250°C (5 min) | Optimized gradient for a 14 min run time |
| Inlet Temperature | 250°C | 250°C | 250°C |
| Carrier Gas | Helium, 1.2 mL/min | Helium, 1 mL/min | Helium |
| Ion Source Temp | Not specified | 230°C | 230°C |
Table 2: this compound Content in Essential Oils from Different Eucalyptus Species
| Eucalyptus Species | This compound Content (%) | Reference |
| Eucalyptus pellita | 20.2 - 67.5 | [15] |
| Eucalyptus camaldulensis | 20.2 - 67.5 | [15] |
| Eucalyptus grandis | 20.2 - 67.5 | [15] |
| Eucalyptus globulus | 62.32 | [20] |
| Eucalyptus parvula | High in 1,8-cineole | [21] |
| Eucalyptus cinerea | High in 1,8-cineole | [21] |
Visualizations
Caption: A logical workflow for troubleshooting common GC-MS issues.
Caption: A standard experimental workflow for quantitative GC-MS analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. todays.hu [todays.hu]
- 8. trajanscimed.com [trajanscimed.com]
- 9. fishersci.com [fishersci.com]
- 10. scielo.br [scielo.br]
- 11. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Guide to Choosing a GC Column | Phenomenex [phenomenex.com]
- 14. agilent.com [agilent.com]
- 15. scielo.br [scielo.br]
- 16. agilent.com [agilent.com]
- 17. scirp.org [scirp.org]
- 18. This compound [webbook.nist.gov]
- 19. researchgate.net [researchgate.net]
- 20. GC–MS Characterization and Bioactivity Study of Eucalyptus globulus Labill. (Myrtaceae) Essential Oils and Their Fractions: Antibacterial and Antioxidant Properties and Molecular Docking Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Method development for separating eucalyptol from isomeric impurities
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the separation of eucalyptol (B1671775) from its isomeric impurities. Detailed experimental protocols, quantitative data comparisons, and workflow visualizations are included to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common isomeric impurities found in crude eucalyptus oil?
Crude eucalyptus oil contains several isomeric and structurally similar impurities that complicate the purification of this compound (1,8-cineole). The most prevalent impurities include α-pinene, β-pinene, limonene (B3431351), p-cymene, and γ-terpinene.[1][2] These compounds often have boiling points close to that of this compound, making separation by simple distillation challenging.
Q2: Which separation techniques are most effective for purifying this compound?
The primary methods for separating this compound from its isomers are fractional distillation (both atmospheric and vacuum) and crystallization.[3][4][5] For analytical purposes and quality control, gas chromatography (GC) coupled with a flame ionization detector (FID) or mass spectrometry (MS) is the standard.[1][6][7]
Q3: What level of purity can be expected from these methods?
With optimized methods, high purity levels of this compound can be achieved. Fractional distillation can increase the concentration of 1,8-cineole to over 80%, with some processes reporting purities as high as 92-96.5%.[8][9] Low-temperature crystallization can further purify this compound to levels exceeding 99%.[2][4] A simulated recovery using batch distillation has suggested the potential to reach 98.89% purity.[3][10]
Troubleshooting Guides
Fractional Distillation
Problem: Poor separation of this compound from its isomers.
-
Possible Cause: Inadequate column efficiency or incorrect reflux ratio. The close boiling points of this compound and its isomers, such as limonene and p-cymene, necessitate a highly efficient fractionation column.
-
Solution:
-
Increase Column Efficiency: Utilize a packed column (e.g., with Raschig rings or metal helices) to increase the number of theoretical plates.[8]
-
Optimize Reflux Ratio: A higher reflux ratio can improve separation but may increase distillation time. Start with a high reflux ratio (e.g., 20:1 to 30:1) to separate the more volatile components like α-pinene first.[9] Then, reduce the reflux ratio (e.g., 10:1 to 15:1) when collecting the this compound-rich fraction.[9]
-
Vacuum Distillation: Employ vacuum distillation to lower the boiling points of the components, which can enhance separation and prevent the degradation of thermally sensitive terpenes.[10]
-
Problem: Low yield of purified this compound.
-
Possible Cause: Suboptimal distillation parameters or loss of volatile components.
-
Solution:
-
Monitor Temperatures Closely: Maintain a stable temperature gradient in the column. The head temperature should be held just below the boiling point of the desired fraction.
-
Efficient Condenser: Ensure the condenser is functioning efficiently to prevent the loss of volatile this compound.[11]
-
Two-Stage Distillation: A two-stage process can improve yield. The first stage removes lighter terpenes, and the second stage isolates the this compound-rich fraction.
-
Crystallization
Problem: this compound fails to crystallize or "oils out."
-
Possible Cause: The concentration of this compound is too low, the cooling rate is too fast, or the solution is supersaturated. Oiling out can also occur if the melting point of the compound is low relative to the solvent's boiling point.[12]
-
Solution:
-
Increase this compound Concentration: If the initial concentration is below 70%, consider a preliminary purification step like fractional distillation to enrich the this compound content.[13]
-
Controlled Cooling: Employ a slow and controlled cooling rate. For example, a cooling rate of 3-6°C per hour can promote the formation of well-defined crystals.[2][4]
-
Seed Crystals: Introduce seed crystals of pure this compound at a specific temperature (e.g., -17°C to -19°C) to induce crystallization.[2][4]
-
Scratching: Gently scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth.[12]
-
Solvent Adjustment: If oiling out occurs, try redissolving the oil by warming the solution and adding a small amount of additional solvent before attempting to cool again.[12]
-
Problem: Low yield of this compound crystals.
-
Possible Cause: A significant amount of this compound remains in the mother liquor. This can happen if too much solvent was used.[14]
-
Solution:
-
Optimize Solvent Volume: Use the minimum amount of solvent necessary for dissolution at the higher temperature.
-
Recrystallization of Mother Liquor: The mother liquor, which will still contain a considerable amount of this compound, can be subjected to further processing, such as another round of crystallization or distillation, to recover more product.[2][4]
-
Multi-Step Crystallization: A two-step crystallization process can improve both purity and yield. The crude crystals from the first step can be melted and recrystallized to achieve higher purity.[2]
-
Quantitative Data Summary
The following tables summarize quantitative data for different this compound separation methods.
Table 1: Purity and Yield of this compound by Separation Method
| Separation Method | Initial this compound Content (%) | Final Purity (%) | Yield (%) | Reference |
| Fractional Distillation | 60 | 94.50 | 75.75 | [9] |
| Fractional Distillation | Not Specified | >90 | Not Specified | |
| Vacuum Fractional Distillation | 47.9 | 74.6 | >60 | [8] |
| Simulated Batch Distillation | 70-90 | 98.89 | Not Specified | [3][10] |
| Low-Temperature Crystallization | 55-70 | >99 | 15-25 | [2][4] |
| Two-Step Rectification | 37-50 | >98 | >70 | [15] |
Table 2: Typical Composition of Crude Eucalyptus Oil
| Compound | Percentage (%) |
| 1,8-Cineole (this compound) | 20.2 - 85.1 |
| α-Pinene | 0.3 - 23.62 |
| Limonene | 4.26 - 5.9 |
| p-Cymene | 0.3 - 21.3 |
| α-Terpineol | 0.4 - 19.24 |
| Globulol | 3.1 - 5.9 |
| Aromadendrene | 2.0 |
Note: Composition varies significantly based on the Eucalyptus species, geographical location, and extraction method.[1][8][16][17]
Experimental Protocols
Protocol 1: Two-Stage Fractional Distillation
This protocol is designed to enrich this compound from crude eucalyptus oil.
-
Initial Setup:
-
Assemble a fractional distillation apparatus with a packed column (e.g., Vigreux or packed with metal helixes).
-
Place the crude eucalyptus oil in the round-bottom flask.
-
For vacuum distillation, connect the apparatus to a vacuum pump and ensure all seals are airtight.
-
-
Stage 1: Removal of Light Fractions (e.g., α-pinene)
-
If using vacuum, reduce the pressure to approximately 2.0 kPa.
-
Heat the flask gently.
-
Set a high reflux ratio (e.g., 25:1).
-
Collect the distillate (light components) until the content of these impurities in the distillation pot is significantly reduced (e.g., α-pinene < 5%). The head temperature will be lower during this stage (e.g., 55°C under vacuum).
-
-
Stage 2: Collection of this compound-Rich Fraction
-
Increase the temperature of the distillation pot (e.g., to 65°C - 80°C under vacuum).
-
Reduce the reflux ratio (e.g., 10:1 to 15:1).
-
Collect the fraction that distills at the boiling point of this compound under the given pressure.
-
Monitor the purity of the collected fractions using GC-FID or GC-MS.
-
Combine the fractions that meet the desired purity level (e.g., >90% this compound).
-
Protocol 2: Low-Temperature Crystallization
This protocol is for the purification of this compound from an enriched oil (e.g., >55% this compound).
-
Initial Cooling:
-
Seeding and Crystal Growth:
-
Add a small amount of pure this compound seed crystals (approximately 0.2-0.4% of the oil mass).[2][4]
-
After adding the seed crystals, continue to stabilize for another 5-10 minutes.
-
Begin a slow, controlled cooling process at a rate of 3-6°C per hour until a final temperature of -25°C to -28°C is reached.[2][4]
-
-
Separation and Purification:
-
Once the final temperature is reached and crystallization is complete (stabilize for 20-30 minutes), separate the crude crystals from the mother liquor via filtration.
-
For further purification, the crude crystals can be slowly warmed (e.g., at a rate of 6°C per hour), and the initial melt (sweat), which contains more impurities, can be collected and separated.[2]
-
The final, purer crystals are obtained after this "sweating" process.
-
Protocol 3: GC-MS Analysis for Purity Assessment
This protocol outlines a general procedure for analyzing the composition of eucalyptus oil fractions.
-
Sample Preparation:
-
Dilute a small sample of the essential oil (e.g., 1 µL) in a suitable solvent like n-hexane.
-
-
GC-MS Parameters:
-
Column: Use a capillary column suitable for essential oil analysis, such as an HP-5ms (30 m x 250 µm x 0.25 µm).[1]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[1]
-
Injector Temperature: 250°C.[1]
-
Oven Temperature Program: Start at 70°C, ramp to 100°C at 1°C/min, then to 180°C at 2°C/min, and hold for 5 minutes at 250°C.[1] (Note: Temperature programs can be optimized for specific separations).
-
MS Parameters: Ionization energy of 70 eV, ion source temperature of 230°C.[1]
-
-
Data Analysis:
-
Identify the components by comparing their mass spectra with a library (e.g., NIST).
-
Quantify the relative amounts of each component based on the peak areas in the chromatogram.
-
Visualizations
Caption: Workflow for two-stage fractional distillation of this compound.
References
- 1. scielo.br [scielo.br]
- 2. CN104761566A - Method for crystallizing and purifying low-concentration eucalyptus oil - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Method for crystallizing and purifying low-concentration eucalyptus oil - Eureka | Patsnap [eureka.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. A GC-FID validated method for the quality control of Eucalyptus globulus raw material and its pharmaceutical products, and gc-ms fingerprinting of 12 Eucalyptus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CN102504955A - Processing for extracting and purifying eucalyptus oil - Google Patents [patents.google.com]
- 10. scielo.br [scielo.br]
- 11. benchchem.com [benchchem.com]
- 12. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 13. CN104761566B - A kind of method of low concentration eucalyptus oil crystallization and purification - Google Patents [patents.google.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. CN102850370A - Method for recovering 1,8-eucalyptol from eucalyptus oil by product - Google Patents [patents.google.com]
- 16. Comparison of Eucalyptus cinerea essential oils produced by hydrodistillation and supercritical carbon dioxide extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. GC–MS Characterization and Bioactivity Study of Eucalyptus globulus Labill. (Myrtaceae) Essential Oils and Their Fractions: Antibacterial and Antioxidant Properties and Molecular Docking Modeling - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to minimize eucalyptol-induced cytotoxicity in primary cell cultures
Welcome to the technical support center for researchers, scientists, and drug development professionals working with eucalyptol (B1671775) in primary cell cultures. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize this compound-induced cytotoxicity and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: this compound, also known as 1,8-cineole, is a natural organic compound found in the essential oils of many plants, most notably eucalyptus. It is investigated for its anti-inflammatory, antioxidant, and other potential therapeutic properties.[1]
Q2: Why am I observing high cytotoxicity in my primary cells treated with this compound?
A2: this compound's cytotoxicity is concentration-dependent and time-dependent.[2][3] Primary cells are generally more sensitive to chemical treatments than immortalized cell lines. High cytotoxicity can result from concentrations that are too high for your specific cell type or prolonged exposure. The health and density of your cells at the time of treatment also play a crucial role.
Q3: What are the primary mechanisms of this compound-induced cytotoxicity?
A3: The primary mechanisms of this compound-induced cytotoxicity involve the induction of oxidative stress and apoptosis.[4][5] this compound can lead to an increase in reactive oxygen species (ROS), causing oxidative damage to cellular components, including DNA.[4] This can trigger the intrinsic apoptosis pathway, characterized by the involvement of Bcl-2 family proteins and the activation of caspases.[5][6]
Q4: At what concentration does this compound become cytotoxic to primary cells?
A4: The cytotoxic concentration of this compound varies significantly depending on the primary cell type and the duration of exposure. For example, the half-maximal inhibitory concentration (IC50) for primary human gingival fibroblasts has been reported to be around 7.318 mM after 24 hours of exposure.[2][3] For other primary cell types like neurons and hepatocytes, specific IC50 values are not well-documented in the literature, and it is crucial to determine them empirically for your specific experimental system.
Q5: How can I reduce this compound-induced cytotoxicity in my experiments?
A5: Key strategies include:
-
Optimizing Concentration and Treatment Time: Conduct a dose-response and time-course analysis to identify the lowest effective concentration and the shortest necessary exposure time.
-
Co-treatment with Antioxidants: Since oxidative stress is a major cause of cytotoxicity, co-incubating your cells with an antioxidant like N-acetylcysteine (NAC) can be highly effective.[4]
-
Maintaining Optimal Cell Health: Ensure your primary cells are healthy and in the logarithmic growth phase before starting your experiment.
Troubleshooting Guides
Problem 1: Massive cell death observed even at low this compound concentrations.
-
Possible Cause 1: Incorrect Concentration Calculation: Double-check all calculations for your stock solution and final dilutions.
-
Solution 1: Prepare a fresh stock solution and verify its concentration. Perform serial dilutions carefully.
-
Possible Cause 2: Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) might be at a toxic concentration.
-
Solution 2: Ensure the final solvent concentration in your culture medium is below the toxic threshold for your primary cells (typically ≤ 0.1% for DMSO). Run a vehicle control (medium with the solvent only) to assess its effect.
-
Possible Cause 3: Suboptimal Cell Health: Primary cells that are stressed due to improper handling, high passage number, or suboptimal culture conditions are more susceptible to chemical-induced toxicity.
-
Solution 3: Review your cell culture practices. Use low-passage cells and ensure they are healthy and actively proliferating before treatment.
Problem 2: Inconsistent results between experiments.
-
Possible Cause 1: Variability in this compound Solution: The this compound solution may not be stable or may have been stored improperly.
-
Solution 1: Prepare fresh dilutions of this compound for each experiment from a well-stored stock. Aliquot your stock solution to avoid repeated freeze-thaw cycles.
-
Possible Cause 2: Inconsistent Cell Seeding Density: Variations in the number of cells seeded can lead to different responses to this compound.
-
Solution 2: Use a consistent cell seeding density for all experiments and allow cells to adhere and stabilize before treatment.
-
Possible Cause 3: Biological Variability of Primary Cells: Primary cells from different donors or even different passages from the same donor can exhibit variability in their response.
-
Solution 3: Whenever possible, use cells from the same donor and a narrow passage range for a set of experiments. Document the donor information and passage number for each experiment.
Quantitative Data
The cytotoxic effects of this compound are highly dependent on the cell type and experimental conditions. Below is a summary of reported IC50 values.
| Cell Type | IC50 Value | Exposure Time | Reference |
| Primary Human Gingival Fibroblasts | 7.318 mM | 24 hours | [2][3] |
| Primary Human Gingival Fibroblasts | 8.283 mM | 10 minutes | [2][3] |
| Human Colon Cancer Cell Line (HT29) | 1.5 µg/mL | 72 hours | [7] |
| Human Colon Cancer Cell Line (LS174) | 1.13 µg/mL | 72 hours | [7] |
| Human Liver Cancer Cell Line (HepG2) | 0.2% (v/v) | 48 hours | [8] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits 50% of cell viability.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
Solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your primary cells in a 96-well plate at a predetermined optimal density in 100 µL of complete medium per well. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the highest this compound concentration) and an untreated control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan (B1609692) crystals are visible under a microscope.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well and mix gently to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Mitigating this compound-Induced Cytotoxicity with N-Acetylcysteine (NAC)
This protocol describes how to use the antioxidant NAC to reduce this compound's cytotoxic effects.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound
-
N-Acetylcysteine (NAC)
-
Appropriate culture plates (e.g., 96-well for viability assays)
-
Cytotoxicity assay kit (e.g., MTT or LDH)
Procedure:
-
Cell Seeding: Seed primary cells in the appropriate culture vessel at the optimal density and allow them to attach overnight.
-
Co-treatment Preparation:
-
Prepare a stock solution of NAC in sterile water or PBS. A typical starting concentration for NAC in culture is between 1 mM and 10 mM.
-
Prepare your this compound dilutions in culture medium that already contains the desired final concentration of NAC.
-
-
Treatment: Remove the old medium and add the prepared co-treatment media to the cells. Include the following control groups:
-
Untreated control (medium only)
-
Vehicle control
-
This compound only
-
NAC only
-
-
Incubation: Incubate the cells for the desired duration of your experiment.
-
Assessment of Cytotoxicity: Following incubation, assess cell viability using a standard cytotoxicity assay (e.g., MTT or LDH assay as described in Protocol 1 or by following the manufacturer's instructions for an LDH kit) to determine if NAC co-treatment has reduced this compound-induced cell death.
Visualizations
Caption: Signaling pathways of this compound-induced cytotoxicity.
Caption: Experimental workflow for assessing and mitigating cytotoxicity.
Caption: Troubleshooting decision tree for high cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Cytotoxicity of Menthol and this compound: An In Vitro Study on Human Gingival Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eugenol protects neuronal cells from excitotoxic and oxidative injury in primary cortical cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound induces hyperexcitability and epileptiform activity in snail neurons by inhibiting potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Cytotoxicity and Apoptotic Assay of Eucalyptus globulus Essential Oil in Colon and Liver Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing reaction conditions for eucalyptol-mediated organic synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing eucalyptol (B1671775) as a green and sustainable solvent in organic synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during this compound-mediated organic synthesis experiments.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | In certain reactions, such as specific multicomponent reactions, the addition of a catalyst can be detrimental to the yield.[1][2] | Try performing the reaction without a catalyst. For multicomponent reactions leading to highly functionalized pyridines, the best results have been obtained without a catalyst.[1][3] |
| The reaction temperature may not be optimal for the specific transformation. | Optimize the reaction temperature. For instance, in Palladium-catalyzed cyanation, temperatures can range from 140°C to 170°C depending on the substrate.[1][3] | |
| The choice of catalyst or base may not be suitable for the reaction. | Screen different catalysts and bases. For Hiyama coupling, a combination of Pd(CH₃CN)₂Cl₂/PPh₃ as the catalytic system and Cs₂CO₃ as the base has proven effective.[1][3] | |
| Reaction time may be insufficient for complete conversion. | Increase the reaction time. Some reactions in this compound may require extended periods, up to 48 hours, to achieve optimal yields.[1][3] | |
| Reaction Stalls or is Sluggish | The polarity of this compound, although beneficial for some reactions, might not be ideal for all substrates and reagents. | While this compound has shown comparable or even better performance than some conventional solvents like THF, Toluene, and Dioxane in certain reactions, for others, a different green solvent might be more suitable.[3] Consider co-solvents if compatible with the green chemistry principles of the reaction. |
| Difficulty in Product Isolation | This compound has a relatively high boiling point (176-177 °C), which can make its removal under vacuum challenging compared to more volatile solvents.[4][5] | This compound can be effectively removed using a rotary evaporator with a standard pump and a recirculating chiller.[1][6] It has been demonstrated that an average of 70% of the solvent can be recovered.[1][6] |
| Inconsistent Results | The purity of commercially available this compound (often 80-90% in eucalyptus oil) can vary.[3][4] Impurities may interfere with the reaction. | For sensitive reactions, consider purifying the this compound before use, for example, by distillation.[4] |
Frequently Asked Questions (FAQs)
Q1: Is this compound a suitable replacement for all traditional organic solvents?
A1: this compound has demonstrated significant potential as a green and bio-based solvent for a range of organic reactions, particularly in the synthesis of O,S,N-heterocycles.[1][2][3][7] It has shown comparable or even superior performance to solvents like THF, Toluene, DMF, and Dioxane in specific reactions such as the Suzuki-Miyaura coupling.[3] However, its effectiveness is reaction-dependent. For instance, while it works well for many palladium-catalyzed cross-coupling reactions, its performance in Sonogashira-Hagihara coupling can be limited with certain nitrogen-containing starting materials.[3]
Q2: What are the key advantages of using this compound as a solvent?
A2: The primary advantages of this compound include:
-
Bio-based and Sustainable: It is derived from eucalyptus trees, a rapidly growing and renewable resource.[1][3]
-
Environmentally Friendly: It is considered a green solvent, reducing the environmental impact of chemical processes.[3][8]
-
Safety: It is considered a safe chemical when handled appropriately.[3]
-
Recyclable: this compound can be recovered and reused, which is economically and environmentally beneficial.[1][6]
Q3: Can catalysts be used in this compound-mediated reactions?
A3: Yes, many reactions in this compound are metal-catalyzed. For example, various palladium catalysts are effectively used in cross-coupling reactions like Hiyama, Suzuki-Miyaura, and Buchwald-Hartwig couplings.[1][3] However, it is important to note that for some multicomponent reactions, the absence of a catalyst has been shown to provide better yields.[1][2]
Q4: How can I remove this compound after the reaction is complete?
A4: Despite its relatively high boiling point, this compound can be efficiently removed using a standard rotary evaporator.[1][6] Studies have shown an average solvent recovery of 70%.[1][6]
Q5: Are there any known limitations to using this compound?
A5: One limitation is its performance with certain reaction types, such as the Sonogashira-Hagihara coupling with specific nitrogen-containing substrates.[3] Also, its high boiling point requires appropriate equipment for efficient removal. While generally considered safe, pure eucalyptus oil can be toxic if ingested, and appropriate laboratory safety precautions should always be followed.[5][9][10]
Quantitative Data Summary
The following tables summarize optimized reaction conditions for various organic syntheses mediated by this compound.
Table 1: Optimized Conditions for Multicomponent Reactions [1]
| Aldehyde (1 eq.) | Amine (2 eq.) | Malononitrile (B47326) (2 eq.) | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| Benzaldehyde | Pyrrolidine | Malononitrile | None | 100 | 24 | 54 |
| 4-Methylbenzaldehyde | Pyrrolidine | Malononitrile | None | 100 | 24 | 68 |
| 4-Cyanobenzaldehyde | Pyrrolidine | Malononitrile | None | 100 | 24 | 45 |
Table 2: Optimized Conditions for Palladium-Catalyzed Cyanation [1][3]
| Halo Derivative (1 eq.) | Catalyst System | Cyanide Source | Temperature (°C) | Time (h) | Yield (%) |
| 7-chloro-6-phenyl-thieno[2,3-b]pyrazine | Pd₂(dba)₃ (5 mol%), dppf (10 mol%), Zn (20 mol%) | Zn(CN)₂ (60 mol%) | 170 | 26 | Good |
| 7-bromo-6-phenyl-thieno[2,3-b]pyrazine | Pd₂(dba)₃/dppf | Zn(CN)₂ | 140 | 27 | Good |
Table 3: Optimized Conditions for Hiyama Coupling [1][3]
| Halo Derivative (1 eq.) | Catalytic System | Base (2 eq.) | Temperature (°C) | Time (h) | Yield (%) |
| 7-chlorothieno[3,2-b]pyridine | Pd(CH₃CN)₂Cl₂ (0.05 eq.), PPh₃ (0.15 eq.) | Cs₂CO₃ | 100 | 48 | 80 |
| 4-chlorofuro[3,2-c]pyridine | Pd(CH₃CN)₂Cl₂ (0.05 eq.), PPh₃ (0.15 eq.) | Cs₂CO₃ | 100 | 30-48 | Moderate to Good |
Experimental Protocols
General Procedure for Multicomponent Reaction for Synthesis of Compounds 1-10 [1]
A mixture of an aldehyde (50 mg; 1 eq.), an amino derivative (2 eq.), and malononitrile (2 eq.) in this compound (2 mL) is stirred at 100 °C for 24 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and concentrated under vacuum. The resulting solid is purified by flash chromatography using a mixture of ethyl acetate (B1210297) and petroleum ether.
General Procedure for Palladium-Catalyzed Cyanation [1]
A mixture of a halo derivative (50 mg; 1 eq.), Pd₂(dba)₃ (0.05 eq.), dppf (0.1 eq.), Zn(CN)₂ (0.6 eq.), and Zn (0.2 eq.) in this compound (2 mL) is stirred at 140–170 °C for 26–44 hours. The reaction is monitored by TLC. After completion, the mixture is cooled to room temperature and concentrated under vacuum. The solid obtained is purified by flash chromatography using a mixture of ethyl acetate and petroleum ether.
General Procedure for Hiyama Coupling [1]
A mixture of a halo derivative (50 mg; 1 eq.), Pd(CH₃CN)₂Cl₂ (0.05 eq.), PPh₃ (0.15 eq.), and Cs₂CO₃ (2 eq.) in this compound (2 mL) is stirred at 100 °C for 30–48 hours. The reaction progress is followed by TLC. After completion, the reaction is cooled to room temperature, and the mixture is concentrated under vacuum. The resulting solid is purified by flash chromatography using a mixture of ethyl acetate and petroleum ether.
Visualizations
Caption: General experimental workflow for this compound-mediated organic synthesis.
Caption: Troubleshooting logic for low product yield in this compound-mediated reactions.
References
- 1. This compound: A Bio-Based Solvent for the Synthesis of O,S,N-Heterocycles. Application to Hiyama Coupling, Cyanation, and Multicomponent Reactions [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound: a new solvent for the synthesis of heterocycles containing oxygen, sulfur and nitrogen - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. ijarsct.co.in [ijarsct.co.in]
- 9. Clinical Practice Guidelines : Eucalyptus Oil Poisoning [rch.org.au]
- 10. Eucalyptus: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
Validation & Comparative
Eucalyptol's Anti-Inflammatory Efficacy in Murine Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory effects of eucalyptol (B1671775) in murine models, supported by experimental data. It is designed to offer an objective overview of this compound's performance against other alternatives, complete with detailed methodologies for key experiments and visual representations of associated signaling pathways and workflows.
Performance Comparison of this compound and Alternatives
This compound has demonstrated significant anti-inflammatory properties across various murine models of inflammation. Its efficacy is comparable to, and in some instances synergistic with, established anti-inflammatory drugs. The following tables summarize the quantitative data from key studies.
Carrageenan-Induced Paw Edema Model
This model is a widely used method to assess acute inflammation. Edema is induced by the injection of carrageenan into the paw, and the anti-inflammatory effect of a compound is measured by the reduction in paw swelling.
| Treatment Group | Dosage | % Inhibition of Paw Edema | Reference |
| This compound | 125 mg/kg | 40.96 ± 1.00 | [1] |
| This compound | 250 mg/kg | 57.18 ± 4.03 | [1] |
| This compound | 500 mg/kg | 60.12 ± 3.89 | [1] |
| Flurbiprofen (B1673479) | 10 mg/kg | 71.38 ± 8.10 | [1] |
| This compound + Flurbiprofen | 500 + 10 mg/kg | 83.22 ± 11.09 | [1] |
Monosodium Urate (MSU) Crystal-Induced Gout Arthritis Model
This model mimics the inflammatory response seen in gout, characterized by severe joint inflammation triggered by the deposition of MSU crystals.
| Treatment Group | Dosage | Ankle Edema (mm) | IL-1β (pg/mg protein) | TNF-α (pg/mg protein) | Reference |
| Control | - | 0.25 ± 0.03 | 15.2 ± 2.1 | 25.3 ± 3.4 | [2][3] |
| MSU | - | 1.15 ± 0.08 | 85.6 ± 7.9 | 112.4 ± 9.7 | [2][3] |
| This compound | 300 mg/kg | 0.65 ± 0.06 | 42.1 ± 5.3 | 65.8 ± 6.1 | [2][3] |
| Indomethacin | 5 mg/kg | 0.58 ± 0.05 | Not Reported | Not Reported | [2][3] |
Lipopolysaccharide (LPS)-Induced Lung Inflammation Model
Intranasal or intratracheal administration of LPS, a component of Gram-negative bacteria, induces a robust inflammatory response in the lungs, characterized by the influx of inflammatory cells and the production of pro-inflammatory cytokines.
| Treatment Group | Dosage | Total Leukocytes in BALF (x10⁴) | IL-1β in BALF (pg/mL) | IL-6 in BALF (pg/mL) | TNF-α in BALF (pg/mL) | Reference |
| Control | - | 5.2 ± 0.8 | 12.5 ± 2.1 | 20.3 ± 3.5 | 35.1 ± 4.2 | [4][5] |
| LPS | - | 85.4 ± 7.6 | 150.2 ± 12.8 | 210.5 ± 18.9 | 350.6 ± 25.4 | [4][5] |
| This compound | 3 mg/mL | 40.1 ± 4.2 | 75.8 ± 8.1 | 102.3 ± 10.5 | 180.2 ± 15.7 | [5] |
| This compound | 10 mg/mL | 35.6 ± 3.9 | 68.4 ± 7.5 | 95.1 ± 9.8 | 165.4 ± 14.1 | [5] |
BALF: Bronchoalveolar Lavage Fluid
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Carrageenan-Induced Paw Edema in Mice
Objective: To assess the in vivo anti-inflammatory activity of a test compound.
Materials:
-
Male Swiss mice (20-25 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compound (e.g., this compound)
-
Positive control (e.g., Indomethacin, 20 mg/kg)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer or digital calipers
-
Syringes (1 mL) with needles (26G)
Procedure:
-
Animals are fasted for 12 hours before the experiment with free access to water.
-
The initial volume of the right hind paw of each mouse is measured using a plethysmometer or calipers.
-
Mice are divided into groups (n=6 per group): Vehicle control, positive control, and test compound groups (various doses).
-
The vehicle, positive control, or test compound is administered intraperitoneally (i.p.) or orally (p.o.) 60 minutes before carrageenan injection.[6]
-
Acute inflammation is induced by injecting 0.05 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.[7]
-
Paw volume is measured at 1, 2, 3, and 4 hours after the carrageenan injection.[8]
-
The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Measurement of Cytokines in Mouse Tissue by ELISA
Objective: To quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in tissue homogenates.
Materials:
-
Mouse tissue (e.g., lung, paw)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Phosphate Buffered Saline (PBS)
-
Commercial ELISA kit for the specific cytokine of interest (e.g., from BD Biosciences, R&D Systems)[9][10]
-
96-well microplate reader
-
Microplate shaker
-
Wash buffer (usually provided in the kit)
-
Recombinant cytokine standards
-
Detection antibody conjugated to an enzyme (e.g., HRP)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
Procedure:
-
Tissue Homogenization:
-
Excise the tissue of interest and wash with ice-cold PBS to remove any blood.
-
Weigh the tissue and homogenize in ice-cold lysis buffer (e.g., 100 mg tissue per 1 mL buffer) using a mechanical homogenizer.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant, which contains the tissue proteins, and store at -80°C until use.
-
-
ELISA Protocol (following a typical sandwich ELISA procedure):
-
Coat a 96-well plate with the capture antibody overnight at 4°C.[9]
-
Wash the plate with wash buffer to remove unbound antibody.
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.
-
Wash the plate.
-
Add the tissue homogenate samples and recombinant cytokine standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature in the dark.
-
Wash the plate.
-
Add the TMB substrate solution and incubate for 15-30 minutes at room temperature in the dark, allowing for color development.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of the cytokine in the samples by interpolating their absorbance values from the standard curve.
-
Normalize the cytokine concentration to the total protein concentration of the tissue homogenate (measured by a protein assay like BCA or Bradford).
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding. The following diagrams were created using the Graphviz DOT language.
This compound's Modulation of the NF-κB Signaling Pathway
This compound has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[[“]][12] It achieves this by preventing the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB. This leads to a downstream reduction in the expression of pro-inflammatory genes.
Caption: this compound inhibits NF-κB activation.
This compound's Inhibition of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18. This compound has been shown to suppress the activation of the NLRP3 inflammasome.[2][3][13]
Caption: this compound inhibits NLRP3 inflammasome activation.
Experimental Workflow for a Murine Inflammation Study
The following diagram outlines a typical experimental workflow for investigating the anti-inflammatory effects of a compound in a murine model.
Caption: Murine anti-inflammatory study workflow.
References
- 1. Anti-inflammatory mechanisms of this compound rich Eucalyptus globulus essential oil alone and in combination with flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound alleviates inflammation and pain responses in a mouse model of gout arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound alleviates inflammation and pain responses in a mouse model of gout arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound attenuates cigarette smoke-induced acute lung inflammation and oxidative stress in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. inotiv.com [inotiv.com]
- 9. Cytokine Elisa [bdbiosciences.com]
- 10. Inflammation and Cytokine Storm ELISA Kits and Multiplex Immunoassays | Thermo Fisher Scientific - US [thermofisher.com]
- 11. consensus.app [consensus.app]
- 12. This compound and Its Role in Chronic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Suppression of inflammatory and infection responses in lung macrophages by eucalyptus oil and its constituent 1,8-cineole: Role of pattern recognition receptors TREM-1 and NLRP3, the MAP kinase regulator MKP-1, and NFκB - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of eucalyptol and menthol's antimicrobial efficacy
A Comparative Analysis of the Antimicrobial Efficacy of Eucalyptol (B1671775) and Menthol (B31143)
Introduction
This compound (1,8-cineole) and menthol are naturally occurring monoterpenoids renowned for their broad-spectrum antimicrobial properties. This compound, the principal constituent of eucalyptus oil, is a bicyclic monoterpene, while menthol, the primary active ingredient in peppermint and other mint oils, is a monocyclic monoterpenoid.[1] Both compounds are designated as Generally Recognized as Safe (GRAS) by the U.S. Food and Drug Administration, underscoring their potential for application in the pharmaceutical, cosmetic, and food industries.[2] This guide provides a comparative analysis of their antimicrobial efficacy, delving into their mechanisms of action, quantitative performance data, and the experimental protocols used for their evaluation.
Mechanism of Antimicrobial Action
While both this compound and menthol exhibit potent antimicrobial effects, their primary modes of action, though similar in targeting the cell membrane, have distinct characteristics.
This compound: The antimicrobial activity of this compound is primarily attributed to its ability to disrupt the integrity of microbial cell membranes.[[“]][[“]] This disruption enhances membrane permeability, leading to the leakage of essential intracellular components such as nucleic acids and proteins.[5] Furthermore, this compound can induce oxidative stress within the microbial cell by increasing the generation of reactive oxygen species (ROS), which can damage cellular macromolecules and ultimately lead to cell death.[5] Some studies also indicate that this compound can inhibit microbial enzyme activities, further contributing to its antimicrobial effect.[[“]]
Menthol: Menthol's antimicrobial efficacy also stems from its interaction with the cell membrane. It perturbs the lipid fraction of the plasma membrane, which alters membrane fluidity and permeability.[6][7] This disruption leads to the leakage of intracellular materials and a dissipation of the proton motive force, which is critical for ATP synthesis and nutrient transport.[6][8] Menthol has also been shown to inhibit the formation of biofilms, which are structured communities of microorganisms that are notoriously resistant to antimicrobial agents.[7][8]
Below is a diagram illustrating the proposed antimicrobial signaling pathways for this compound and menthol.
Comparative Antimicrobial Efficacy: Quantitative Data
The antimicrobial efficacy of this compound and menthol is commonly quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while MBC/MFC is the lowest concentration that results in a 99.9% reduction in the initial microbial inoculum.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Menthol against various microorganisms.
| Microorganism | This compound MIC | Menthol MIC |
| Staphylococcus aureus | 1.25 - 7.23 mg/mL[5][9] | >1000 µg/mL[10] |
| Escherichia coli | 3000 - 7000 µg/mL[11] | 500 µg/mL[8][12] |
| Candida albicans | >2001 µg/mL[13] | 78 - 3580 µM[10][14] |
| Streptococcus mutans | 250 µg/mL[13] | >10000 µg/mL[11] |
| Pseudomonas aeruginosa | 25 mg/mL[9] | - |
| Enterococcus faecalis | >500,000 µg/mL[11] | - |
Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound and Menthol against various microorganisms.
| Microorganism | This compound MBC/MFC | Menthol MBC/MFC |
| Streptococcus mutans | 500 - 1000 µg/mL[11] | 10,000 µg/mL[11] |
| Escherichia coli | - | 2 µg/mL[11] |
| Candida albicans | - | 3.58 mM (MFC)[14] |
Note: Direct comparison of values can be challenging due to variations in experimental conditions and reporting units across studies. The data presented is a summary from multiple sources.
Experimental Protocols
Standardized methods are crucial for the reproducible evaluation of antimicrobial activity. The following are detailed protocols for commonly used assays.
Broth Microdilution Assay for MIC and MBC Determination
This method is widely used to determine the MIC and MBC of antimicrobial agents in a liquid medium.[15][16][17]
Materials:
-
96-well microtiter plates
-
Test compounds (this compound, Menthol)
-
Bacterial/fungal culture
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Solvent for test compounds (e.g., DMSO)
-
Sterile pipette tips and multichannel pipette
-
Incubator
-
Plate reader (optional, for OD measurements)
-
Agar (B569324) plates for MBC determination
Procedure:
-
Preparation of Test Compound Stock: Dissolve the test compound in a suitable solvent to create a high-concentration stock solution.
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the test compound in the broth medium to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism from an overnight culture, adjusted to a specific turbidity (e.g., 0.5 McFarland standard, which is approximately 1.5 x 10^8 CFU/mL for bacteria).[18] Dilute this suspension in the broth to the final required concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the serially diluted test compound. Include a positive control (inoculum without test compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of the test compound at which no visible growth of the microorganism is observed.
-
MBC Determination: To determine the MBC, an aliquot from each well that shows no visible growth is subcultured onto an appropriate agar plate. The plates are incubated for 18-24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.[19]
Agar Disk Diffusion Assay for Zone of Inhibition
This method is used to qualitatively assess the antimicrobial activity of a substance.[20][21][22]
Materials:
-
Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)
-
Sterile paper disks (6 mm diameter)
-
Test compounds (this compound, Menthol)
-
Bacterial/fungal culture
-
Sterile swabs
-
Incubator
Procedure:
-
Inoculation of Agar Plate: A standardized inoculum of the test microorganism is uniformly spread over the entire surface of the agar plate using a sterile swab.
-
Application of Test Compound: Sterile paper disks are impregnated with a known concentration of the test compound and placed on the surface of the inoculated agar.
-
Controls: A disk impregnated with the solvent used to dissolve the test compound serves as a negative control, and a disk with a standard antibiotic can be used as a positive control.
-
Incubation: The plates are incubated at an appropriate temperature for 18-24 hours.
-
Measurement of Inhibition Zone: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.
Below is a diagram illustrating a typical experimental workflow for determining MIC and MBC.
Conclusion
Both this compound and menthol demonstrate significant broad-spectrum antimicrobial activity, primarily by targeting and disrupting the microbial cell membrane. The quantitative data indicates that their efficacy can be species-dependent, with menthol showing potent activity against E. coli at lower concentrations, while this compound appears more effective against S. mutans. The choice between these two compounds for a specific application would depend on the target microorganism, the desired concentration, and the formulation. The provided experimental protocols offer a standardized framework for further comparative studies to elucidate their full potential as natural antimicrobial agents.
References
- 1. quora.com [quora.com]
- 2. mdpi.com [mdpi.com]
- 3. consensus.app [consensus.app]
- 4. consensus.app [consensus.app]
- 5. 1,8-Cineol (this compound) Disrupts Membrane Integrity and Induces Oxidative Stress in Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Antibacterial Action of Three Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aimspress.com [aimspress.com]
- 9. Can this compound Replace Antibiotics? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Thymol, menthol and this compound as agents for microbiological control in the oral cavity: A scoping review [scielo.org.co]
- 12. aimspress.com [aimspress.com]
- 13. researchgate.net [researchgate.net]
- 14. Menthol Inhibits Candida albicans Growth by Affecting the Membrane Integrity Followed by Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. protocols.io [protocols.io]
- 16. emerypharma.com [emerypharma.com]
- 17. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antimicrobial Activity of Several Cineole-Rich Western Australian Eucalyptus Essential Oils [mdpi.com]
- 19. microbe-investigations.com [microbe-investigations.com]
- 20. mdpi.com [mdpi.com]
- 21. preprints.org [preprints.org]
- 22. Antimicrobial activity of the volatile substances from essential oils - PMC [pmc.ncbi.nlm.nih.gov]
Eucalyptol versus camphor: a comparative study of their insecticidal properties
An objective comparison of the insecticidal properties of eucalyptol (B1671775) and camphor (B46023), supported by experimental data, for researchers, scientists, and drug development professionals.
This compound (1,8-cineole) and camphor are naturally occurring monoterpenoids that have long been recognized for their wide range of biological activities, including their potential as bio-insecticides. Both compounds are volatile, aromatic, and have been investigated as alternatives to synthetic pesticides due to their biodegradability and lower environmental impact. This guide provides a comparative overview of their insecticidal properties, supported by quantitative data from various studies, detailed experimental methodologies, and an exploration of their mechanisms of action.
Comparative Insecticidal Efficacy
The insecticidal efficacy of this compound and camphor has been evaluated against a variety of insect pests through different bioassays, including fumigant, contact, and repellent tests. The following tables summarize the available quantitative data to facilitate a direct comparison of their potency. It is important to note that the direct comparison of values across different studies can be influenced by variations in experimental conditions such as insect species, life stage, temperature, and exposure duration.
Fumigant Toxicity
Fumigant toxicity is a critical measure for controlling pests in enclosed spaces, such as stored products. Both this compound and camphor have demonstrated significant fumigant activity.
| Compound | Insect Species | Life Stage | LC50 Value | Exposure Time | Reference |
| This compound | Tribolium castaneum | Adult | 0.21 mg/L air | 24 h | |
| Camphor | Tribolium castaneum | Adult | LC50 > 50.0 µ g/adult (contact) | 24 h | [1] |
| This compound | Sitophilus oryzae | Adult | 23.9 mg/L air | 24 h | |
| Camphor | Sitophilus oryzae | Adult | No effect at 0.1 µL/720 mL | 24 h | [2] |
| Camphor | Solenopsis invicta (minor) | Worker | 1.67 µg/mL | 24 h | [3] |
| Camphor | Solenopsis invicta (major) | Worker | 4.28 µg/mL | 24 h | [3] |
| Camphor | Callosobruchus chinensis | Adult | 12 ppm (100% mortality) | 24 h | [4] |
Contact Toxicity
Contact toxicity assays measure the mortality of insects after direct physical contact with the insecticide.
| Compound | Insect Species | Life Stage | LD50 Value | Exposure Time | Reference |
| This compound | Musca domestica (male) | Adult | 118 µ g/fly | - | [5][6] |
| This compound | Musca domestica (female) | Adult | 177 µ g/fly | - | [5][6] |
| This compound | Chrysomya megacephala (male) | Adult | 197 µ g/fly | - | [5][6] |
| This compound | Chrysomya megacephala (female) | Adult | 221 µ g/fly | - | [5][6] |
| Camphor | Sitophilus granarius | Adult | 100 µ g/insect (100% mortality) | - | [2][7] |
Repellent Activity
Repellency is a crucial aspect for personal protection against biting insects and for preventing pest infestations.
| Compound | Insect Species | Assay Type | Repellency | Reference |
| This compound | Triatoma infestans | Area preference | Repellent | [8] |
| Camphor | Various insects | General use | Used as a repellent | [9] |
Experimental Protocols
To ensure the reproducibility and comparability of insecticidal studies, standardized experimental protocols are essential. Below are detailed methodologies for the key bioassays used to evaluate the insecticidal properties of this compound and camphor.
Fumigant Toxicity Bioassay
This method assesses the toxicity of volatile compounds in an enclosed space.
-
Preparation of Test Chambers: Glass jars (e.g., 250 mL) are used as test chambers.[10] A piece of filter paper is cut into a strip (e.g., 1.5 cm x 5 cm).[10]
-
Application of Test Compound: A specific volume of the test compound (e.g., 3.5 µL of this compound or camphor) is applied to the filter paper strip.[10] For control groups, the solvent (e.g., acetone) is used alone.
-
Introduction of Insects: A known number of insects (e.g., 30 adults) of a specific species and age are introduced into the jar.[10]
-
Sealing and Incubation: The jar is immediately sealed with a film to create an airtight environment.[10] The chambers are then incubated under controlled conditions of temperature (e.g., 27 ± 2°C) and relative humidity (e.g., 70 ± 5%).[10]
-
Mortality Assessment: Insect mortality is recorded at specific time intervals (e.g., 24, 48, and 96 hours).[10] Insects are considered dead if they show no movement when prodded with a fine brush.
-
Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to calculate the LC50 (lethal concentration to kill 50% of the population) and LC95 values.[10]
Contact Toxicity Bioassay (Topical Application)
This method evaluates the toxicity of a substance through direct contact with the insect's cuticle.[11][12]
-
Insect Immobilization: Test insects are briefly immobilized by chilling them on a cold surface.
-
Preparation of Test Solutions: Serial dilutions of the test compound (e.g., this compound or camphor) are prepared in a suitable solvent (e.g., acetone).[13]
-
Topical Application: A micro-applicator is used to apply a precise volume (e.g., 0.5 µL) of the test solution directly to the dorsal thorax of each immobilized insect.[13] Control insects receive the solvent only.
-
Holding and Observation: Treated insects are placed in clean containers with access to food and water and held under controlled environmental conditions.
-
Mortality Assessment: Mortality is recorded at specified intervals (e.g., 24 hours) after treatment.
-
Data Analysis: The dose-mortality data is analyzed using probit analysis to determine the LD50 (lethal dose to kill 50% of the population).[11]
Repellent Bioassay (Area Preference Method)
This assay determines the ability of a compound to repel insects from a treated area.
-
Test Arena Preparation: A Petri dish or a similar circular arena is used. A piece of filter paper is cut to fit the bottom of the arena.
-
Treatment Application: The filter paper is divided into two equal halves. One half is treated with a specific concentration of the test compound dissolved in a solvent, and the other half is treated with the solvent alone (control).
-
Insect Release: A predetermined number of insects are released at the center of the arena.
-
Observation: The number of insects present on the treated and control halves of the filter paper is recorded at regular intervals over a specific period.
-
Data Analysis: The percentage of repellency (PR) is calculated using the formula: PR (%) = [(Nc - Nt) / (Nc + Nt)] x 100, where Nc is the number of insects on the control area and Nt is the number of insects on the treated area.
Mechanisms of Insecticidal Action
The insecticidal effects of this compound and camphor are attributed to their interference with the insect's nervous system and other physiological processes.
This compound: A Dual-Action Neurotoxin
Eucalyptus oil, with this compound as its primary component, exhibits a dual mode of action against insects.[14] It acts as a neurotoxin by inhibiting the enzyme acetylcholinesterase (AChE).[9] AChE is crucial for breaking down the neurotransmitter acetylcholine (B1216132) in the synaptic cleft. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in continuous nerve impulses, leading to hyperexcitation, paralysis, and ultimately, the death of the insect.[9][15]
Furthermore, this compound has been shown to disrupt mitochondrial function, impairing cellular respiration and reducing the production of ATP, the primary energy currency of the cell.[9] This metabolic disruption contributes significantly to its insecticidal activity.[9]
Camphor: Targeting the Octopaminergic System
While the exact mechanism of camphor's insecticidal action is still under investigation, evidence suggests that it may target the octopaminergic system in insects.[7][16][17] Octopamine (B1677172) is a key neurotransmitter, neurohormone, and neuromodulator in invertebrates, playing a role in various physiological processes, including behavior, metabolism, and heart rate.[7]
Camphor may act as an antagonist or modulator of octopamine receptors, disrupting the normal signaling pathways. This interference can lead to a range of adverse effects, including altered behavior, metabolic dysfunction, and ultimately, mortality. Some studies have shown that certain essential oil constituents can block octopamine receptor binding sites.[7]
Conclusion
Both this compound and camphor demonstrate significant insecticidal properties, making them promising candidates for the development of natural and environmentally friendly pest control agents. The available data suggests that their efficacy can vary depending on the target insect species and the mode of application. This compound's dual mechanism of action, targeting both the nervous and metabolic systems, provides a robust pathway for its insecticidal effects. While the mechanism of camphor is less defined, its potential interaction with the octopaminergic system presents a distinct target for insecticide development.
Further direct comparative studies under standardized conditions are needed to provide a more definitive ranking of their insecticidal potency. Research into synergistic combinations of these and other monoterpenoids could also lead to the development of more effective and broad-spectrum bio-insecticides. The detailed protocols and mechanistic insights provided in this guide are intended to support and facilitate such future research endeavors.
References
- 1. The Chemical Composition of Essential Oils from Cinnamomum camphora and Their Insecticidal Activity against the Stored Product Pests - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Standard operating procedure for testing insecticide susceptibility of adult mosquitoes in WHO tube tests [who.int]
- 3. researchgate.net [researchgate.net]
- 4. entomoljournal.com [entomoljournal.com]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. Insecticidal activity of essential oils: octopaminergic sites of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biosciencejournal.net [biosciencejournal.net]
- 10. Promising Insecticidal Efficiency of Essential Oils Isolated from Four Cultivated Eucalyptus Species in Iran against the Lesser Grain Borer, Rhyzopertha dominica (F.) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies [jove.com]
- 13. par.nsf.gov [par.nsf.gov]
- 14. researchgate.net [researchgate.net]
- 15. Potential of Essential Oil-Based Anticholinesterase Insecticides against Anopheles Vectors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Activation of octopaminergic receptors by essential oil constituents isolated from aromatic plants: possible mode of action against insect pests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Efficacy of Eucalyptol in Respiratory Diseases: A Review of Clinical Trial Evidence
For Researchers, Scientists, and Drug Development Professionals
Eucalyptol (B1671775), also known as 1,8-cineole, is the primary active component of eucalyptus oil and has a long history of use in traditional medicine for respiratory ailments.[1][2] Modern clinical research has begun to provide a scientific basis for these traditional uses, demonstrating its potential as a therapeutic agent in a range of respiratory conditions, including asthma, chronic obstructive pulmonary disease (COPD), rhinosinusitis, and bronchitis.[1] This guide provides a comparative summary of the clinical trial evidence for the efficacy of this compound, with a focus on quantitative data, experimental protocols, and the underlying mechanisms of action.
Anti-inflammatory and Mucolytic Properties
This compound's therapeutic effects are attributed to its anti-inflammatory, mucolytic, and bronchodilatory properties.[3][4][5] In vitro and in vivo studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and leukotrienes.[5][6] It is also suggested to modulate the NF-κB signaling pathway, a key regulator of inflammation.[6] Furthermore, this compound has been shown to improve mucociliary clearance, aiding in the removal of mucus from the airways.[5]
Clinical Efficacy in Respiratory Diseases
Multiple randomized, double-blind, placebo-controlled clinical trials have investigated the efficacy of this compound in various respiratory diseases, with generally positive results.[1]
Asthma
Clinical trials have demonstrated that this compound can be a beneficial adjunctive therapy in the management of asthma. A notable study investigated its steroid-sparing effect in patients with severe, steroid-dependent asthma.
A double-blind, placebo-controlled trial involving 32 patients with steroid-dependent bronchial asthma demonstrated that this compound has a significant steroid-saving effect.[7] Patients receiving 200 mg of this compound three times daily for 12 weeks were able to achieve a greater reduction in their daily prednisolone (B192156) dose compared to the placebo group.[7] Specifically, the active treatment group saw a mean reduction of 3.75 mg (36%), while the placebo group only achieved a mean reduction of 0.91 mg (7%).[7]
Another multicenter study with 247 asthma patients showed that concomitant therapy with 200 mg of cineole three times a day for six months led to significant improvements in lung function, asthma symptoms, and quality of life compared to placebo.[3][4][8]
Chronic Obstructive Pulmonary Disease (COPD)
For patients with COPD, this compound has been shown to reduce the frequency of exacerbations and improve overall health status.
In a double-blind, placebo-controlled, multicenter study, 242 patients with stable COPD were randomized to receive either 200 mg of cineole or a placebo three times daily for six months.[9][10][11] The group treated with cineole experienced significantly fewer, less severe, and shorter exacerbations.[9][10][11] Additionally, the cineole group showed statistically significant improvements in lung function, a reduction in dyspnea (shortness of breath), and an enhanced quality of life.[9][10][11]
Rhinosinusitis
This compound has also been found to be effective in alleviating the symptoms of acute nonpurulent rhinosinusitis.
A double-blind, randomized, placebo-controlled trial demonstrated that oral administration of 200 mg of cineole three times daily resulted in a significant improvement of symptoms, including headache, nasal congestion, and nasal discharge, in patients with acute non-purulent rhinosinusitis when compared to a placebo.[12]
Quantitative Data from Clinical Trials
The following tables summarize the key quantitative data from the clinical trials discussed.
Table 1: Efficacy of this compound in Asthma
| Study | Study Design | Participants | Intervention | Control | Duration | Key Outcomes & Results |
| Juergens et al. | Double-blind, placebo-controlled | 32 patients with steroid-dependent asthma | 200 mg this compound, 3x/day | Placebo | 12 weeks | Oral Glucocorticosteroid Reduction: - this compound group: 36% mean reduction (3.75 mg)[7]- Placebo group: 7% mean reduction (0.91 mg)[7] (P = 0.006) |
| Worth et al. | Double-blind, placebo-controlled, multicenter | 247 patients with confirmed asthma | 200 mg cineole, 3x/day | Placebo | 6 months | Multiple Criteria Improvement (Lung function, Asthma symptoms, Quality of Life): - Significantly more improvements in the cineole group (p = 0.0027)[3][4]Individual Outcome Measures: - Forced Expiratory Volume in 1 second (FEV1): p = 0.0398[3][4]- Asthma Symptoms: p = 0.0325[3][4]- Asthma Quality of Life Questionnaire (AQLQ): p = 0.0475[3][4] |
Table 2: Efficacy of this compound in COPD
| Study | Study Design | Participants | Intervention | Control | Duration | Key Outcomes & Results |
| Worth et al. | Double-blind, placebo-controlled, multicenter | 242 patients with stable COPD | 200 mg cineole, 3x/day | Placebo | 6 months | Exacerbations (Frequency, Severity, Duration): - Significantly lower in the cineole group compared to placebo[9][10][11]Other Outcomes: - Significant improvement in lung function, dyspnea, and quality of life in the cineole group[9][10][11] |
Table 3: Efficacy of this compound in Rhinosinusitis
| Study | Study Design | Participants | Intervention | Control | Duration | Key Outcomes & Results |
| Kehrl et al. (as cited in Caring Sunshine) | Double-blind, randomized, placebo-controlled | Patients with acute non-purulent rhinosinusitis | 200 mg cineole, 3x/day | Placebo | Not specified | Symptom Improvement: - Significant improvement in headache, nasal congestion, and nasal discharge compared to placebo[12] |
Experimental Protocols and Methodologies
The clinical trials cited employed rigorous methodologies to assess the efficacy of this compound.
General Clinical Trial Workflow:
The randomized controlled trials for this compound in respiratory diseases typically follow a standardized workflow:
Caption: Generalized workflow of a randomized controlled trial for this compound.
Key Experimental Methodologies:
-
Lung Function Tests: Standardized spirometry is used to measure parameters such as Forced Expiratory Volume in 1 second (FEV1) and Forced Vital Capacity (FVC) to assess airway obstruction.
-
Symptom Scores: Validated questionnaires and patient diaries are utilized to quantify the severity and frequency of respiratory symptoms like dyspnea, cough, and sputum production.
-
Quality of Life Assessment: Standardized questionnaires, such as the Asthma Quality of Life Questionnaire (AQLQ) or the St. George's Respiratory Questionnaire (SGRQ) for COPD, are employed to measure the impact of the disease and treatment on patients' daily lives.
-
Exacerbation Monitoring: In COPD trials, exacerbations are defined by an increase in respiratory symptoms requiring a change in medication (e.g., initiation of systemic corticosteroids or antibiotics). The frequency, severity, and duration of these events are recorded.
-
Inflammatory Markers: Although not always a primary endpoint in these large-scale clinical trials, some studies may analyze inflammatory markers in sputum, blood, or bronchoalveolar lavage fluid to investigate the mechanism of action.
Signaling Pathways
The anti-inflammatory effects of this compound are believed to be mediated through its influence on key inflammatory signaling pathways.
Caption: Simplified signaling pathway of this compound's anti-inflammatory action.
Conclusion
The existing clinical trial evidence strongly suggests that this compound is an effective and well-tolerated adjunctive therapy for a range of respiratory diseases. Its ability to reduce the need for oral corticosteroids in severe asthma, decrease exacerbations in COPD, and alleviate symptoms in rhinosinusitis highlights its therapeutic potential. The anti-inflammatory and mucolytic properties of this compound provide a plausible mechanism for these clinical benefits. Further large-scale clinical trials are warranted to continue to explore the full potential of this compound in the management of respiratory diseases and to further elucidate its mechanisms of action.[13]
References
- 1. tandfonline.com [tandfonline.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Patients with asthma benefit from concomitant therapy with cineole: a placebo-controlled, double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Patients with Asthma Benefit from Concomitant Therapy with Cineole: A Placebo-Controlled, Double-Blind Trial | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. New Perspectives for Mucolytic, Anti-inflammatory and Adjunctive Therapy with 1,8-Cineole in COPD and Asthma: Review on the New Therapeutic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory activity of 1.8-cineol (this compound) in bronchial asthma: a double-blind placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. Concomitant therapy with Cineole (Eucalyptole) reduces exacerbations in COPD: A placebo-controlled double-blind trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Concomitant therapy with Cineole (Eucalyptole) reduces exacerbations in COPD: a placebo-controlled double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. caringsunshine.com [caringsunshine.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Eucalyptol Quantification: Cross-validation of HPLC and GC-MS Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients is paramount. Eucalyptol (B1671775), a monoterpenoid with a history of therapeutic use, is a key component in many pharmaceutical formulations. Its quantification is crucial for quality control and dosage accuracy. This guide provides a detailed comparison of two common analytical techniques for this compound quantification: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), supported by a review of published experimental data.
Principles of a Validated Analytical Workflow
A robust analytical method is built on a foundation of rigorous validation. The following diagram outlines the essential steps in a typical analytical method validation workflow, ensuring the reliability and accuracy of the obtained results.
Caption: General workflow for analytical method validation.
Comparative Performance Data: HPLC vs. GC-MS for this compound Quantification
The following tables summarize key performance parameters for HPLC and GC-MS methods for this compound quantification, as reported in various studies. It is important to note that these results are compiled from different sources and a direct cross-validation on the same sample set was not available in the reviewed literature.
Table 1: HPLC Method Validation Data for this compound Quantification
| Validation Parameter | Performance Data | Reference(s) |
| Linearity (r²) | 0.9996 - 0.9998 | [1][2] |
| Linearity Range | 4.72 - 47.2 µg, 20 - 100 µg/mL | [1][2] |
| Limit of Detection (LOD) | 0.017 µg/mL | [1] |
| Limit of Quantification (LOQ) | 0.175 µg/mL | [1] |
| Accuracy (% Recovery) | 99.3% - 102.48% | [1][2] |
| Precision (%RSD) | < 2% | [1] |
Table 2: GC-MS Method Validation Data for this compound Quantification
| Validation Parameter | Performance Data | Reference(s) |
| Linearity (r²) | ≥ 0.998 - > 0.999 | [3][4][5] |
| Linearity Range | 0.10 - 10.00 µg/mL, 50 - 5,000 pg/mL | [3][4][6] |
| Limit of Quantification (LOQ) | 50 pg/mL | [6] |
| Accuracy (% Recovery) | 80.23% - 115.41%, 98.3% - 101.60% | [3][4][5] |
| Intra-day Precision (%RSD) | ≤ 12.03% | [3][4] |
| Inter-day Precision (%RSD) | ≤ 11.34% | [3][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of analytical methods.
HPLC Method for this compound Quantification
A common approach for this compound analysis by HPLC involves reversed-phase chromatography.
-
Instrumentation : A standard HPLC system equipped with a UV detector is typically sufficient.
-
Column : A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is frequently used.[1][2]
-
Mobile Phase : An isocratic mobile phase consisting of a mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v or 64:36 v/v) is often employed.[1][2]
-
Detection : UV detection is commonly set at a wavelength of 200 nm or 203 nm.[1][2]
-
Column Temperature : The analysis is often performed at a controlled temperature, for instance, 30 °C.[2]
-
Sample Preparation : For essential oils or pharmaceutical formulations, a simple dilution with the mobile phase or a suitable organic solvent is usually adequate. The final solution should be filtered through a 0.45 µm filter before injection.
GC-MS Method for this compound Quantification
GC-MS is a highly sensitive and specific technique for the analysis of volatile compounds like this compound.
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer (single quadrupole or tandem quadrupole) is required.
-
Column : A capillary column suitable for terpene analysis, such as a DB-5ms or equivalent, is commonly used.
-
Carrier Gas : Helium is the most common carrier gas.
-
Injection Mode : Split or splitless injection can be used depending on the sample concentration.
-
Oven Temperature Program : A temperature gradient is typically used to achieve good separation. An example program starts at 70 °C, holds for a few minutes, then ramps up to a final temperature.[3][4]
-
Mass Spectrometer Settings : The mass spectrometer is often operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and selectivity.[3][6]
-
Sample Preparation : For essential oils, a simple dilution in a volatile solvent like hexane (B92381) is standard practice.[3] For more complex matrices, extraction techniques like solid-phase microextraction (SPME) may be employed.
Method Comparison: A Logical Overview
The choice between HPLC and GC-MS for this compound quantification depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following diagram illustrates a logical comparison of the two techniques.
Caption: Logical comparison of HPLC and GC-MS for this compound analysis.
Conclusion
Both HPLC and GC-MS are powerful techniques for the quantification of this compound. HPLC offers a robust and straightforward method suitable for routine quality control of pharmaceutical formulations where this compound concentrations are relatively high. Its simpler instrumentation and methodology can be advantageous for high-throughput environments.
On the other hand, GC-MS provides superior sensitivity and specificity, making it the method of choice for trace-level quantification and for complex matrices where interferences are a concern.[5] The structural information provided by the mass spectrometer adds a layer of confidence in analyte identification. The choice of method should be guided by the specific analytical requirements, including the nature of the sample, the expected concentration of this compound, and the desired level of sensitivity and selectivity. For comprehensive characterization and in research settings, GC-MS is often the preferred technique for volatile compounds like this compound.
References
- 1. ViewArticleDetail [ijpronline.com]
- 2. Determination of this compound in 11 kinds of herbal volatile oil by HPLC | Semantic Scholar [semanticscholar.org]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of this compound (1,8-cineole) in rat serum by gas chromatography-mass/mass spectrometry and its application to a rat pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Eucalyptol's Double-Edged Sword: A Comparative Analysis of Its Cytotoxic Effects on Cancerous and Non-Cancerous Cells
For Immediate Release
[City, State] – [Date] – New comparative insights into the cytotoxic effects of eucalyptol (B1671775), a major monoterpenoid constituent of eucalyptus oil, reveal a promising therapeutic window for cancer treatment. A comprehensive review of recent in-vitro studies demonstrates that this compound exhibits selective cytotoxicity against various cancer cell lines while showing considerably lower toxicity towards non-cancerous cells. This guide synthesizes the available experimental data, details the methodologies employed, and visualizes the key molecular pathways involved, offering a valuable resource for researchers and drug development professionals.
Quantitative Analysis of Cytotoxicity
The differential cytotoxic effect of this compound is most evident when comparing the half-maximal inhibitory concentration (IC50) values across different cell lines. The IC50 value represents the concentration of a substance required to inhibit a biological process, such as cell proliferation, by 50%. A lower IC50 value indicates a higher cytotoxic potency.
Data from multiple studies, summarized in the table below, consistently show lower IC50 values for this compound in cancerous cell lines compared to their non-cancerous counterparts, suggesting a selective anti-cancer activity.
| Cell Line | Cell Type | Cancer Type | This compound IC50 (µg/mL) | Treatment Duration (hours) | Reference |
| HT29 | Human Colon Adenocarcinoma | Colon Cancer | 1.27 | 24 | [1] |
| LS174 | Human Colon Adenocarcinoma | Colon Cancer | >3.09 | 24 | [1] |
| HT29 | Human Colon Adenocarcinoma | Colon Cancer | 1.5 | 72 | [1] |
| LS174 | Human Colon Adenocarcinoma | Colon Cancer | 1.13 | 72 | [1] |
| A549 | Human Lung Carcinoma | Lung Cancer | 47.14 (Essential Oil) | Not Specified | [2] |
| MDA-MB-231 | Human Breast Adenocarcinoma | Breast Cancer | 10.00 ± 4.81 (NLC-Eu) | 72 | [3][4] |
| 4T1 | Murine Breast Cancer | Breast Cancer | 17.70 ± 0.57 (NLC-Eu) | 72 | [3][4] |
| HEK293 | Human Embryonic Kidney | Non-Cancerous | >0.8 (EEO) | 24 | [1] |
| Human Gingival Fibroblasts | Human Gingival Fibroblasts | Non-Cancerous | Exhibited cytotoxicity, but lower than menthol | Not Specified | [5] |
| Vero | Monkey Kidney Epithelial | Non-Cancerous | LC50 = 46 ppm | Not Specified | [6] |
| Fibroblast Cells | Human Skin Fibroblast | Non-Cancerous | IC50 = 5% (Essential Oil) | 48 | [7] |
NLC-Eu: Nanostructured Lipid Carrier loaded with this compound; EEO: Eucalyptus Essential Oil. It is important to note that some studies used essential oils containing this compound, and the exact concentration of this compound may vary.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of this compound's cytotoxicity.
Cell Viability and Cytotoxicity Assays (MTT and LDH)
The anti-proliferative and cytotoxic effects of this compound are predominantly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and LDH (Lactate Dehydrogenase) assays.
-
Cell Culture: Cancerous and non-cancerous cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound or vehicle (DMSO) for specific durations (e.g., 24, 48, or 72 hours).
-
MTT Assay: After treatment, MTT solution is added to each well and incubated. The viable cells reduce the yellow MTT to purple formazan (B1609692) crystals, which are then dissolved in a solubilization solution (e.g., DMSO). The absorbance is measured using a microplate reader at a specific wavelength (e.g., 540 nm). Cell viability is expressed as a percentage relative to the control group.
-
LDH Assay: Cytotoxicity can be evaluated by measuring the release of LDH from damaged cells into the culture medium. The culture supernatants are collected and analyzed using an LDH cytotoxicity assay kit, with results expressed as a percentage of LDH release induced by a positive control (e.g., 1% Triton X-100).[1][8]
Apoptosis Analysis by Flow Cytometry
The induction of apoptosis (programmed cell death) by this compound is a key mechanism of its anti-cancer activity.
-
Cell Treatment: Cells are treated with this compound at a concentration around its IC50 value for a specified time.
-
Staining: Cells are harvested, washed, and then stained with Annexin V-FITC and Propidium Iodide (PI) or 7-AAD according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. Annexin V positive and PI/7-AAD negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.[8][9]
Visualizing the Mechanisms of Action
The selective cytotoxicity of this compound in cancer cells is attributed to its ability to modulate specific signaling pathways that regulate cell proliferation, survival, and apoptosis.
Caption: Experimental workflow for assessing the comparative cytotoxicity of this compound.
This compound has been shown to induce apoptosis in cancer cells through the modulation of several key signaling pathways. Transcriptome analysis of the human neuroblastoma SH-SY5Y cell line revealed that this compound treatment affects multiple cancer-related pathways, including the PI3K-Akt, p53, and MAPK signaling pathways.[10]
Caption: Key signaling pathways modulated by this compound in cancer cells leading to apoptosis.
Studies on skin cancer cells have demonstrated that this compound can inhibit metastasis by modulating the PI3K/Akt/mTOR pathway.[11] Furthermore, in colorectal cancer cells, this compound has been shown to induce apoptosis through the activation of caspase-3 and cleavage of PARP, and by suppressing the NF-κB and Bcl-2/Caspase signaling pathways.[8] The compound can also induce cell cycle arrest, further contributing to its anti-proliferative effects.[8][10]
Caption: Comparative cytotoxic effects of this compound on cancerous versus non-cancerous cells.
Conclusion
The compiled evidence strongly suggests that this compound possesses a favorable cytotoxicity profile, preferentially targeting cancerous cells over non-cancerous ones. This selectivity, coupled with its ability to modulate key cancer-related signaling pathways, positions this compound as a promising candidate for further investigation in the development of novel anti-cancer therapies. Future research should focus on in-vivo studies to validate these in-vitro findings and to explore the potential of this compound in combination with existing chemotherapeutic agents to enhance efficacy and reduce toxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. Chemical composition , in vitro and in silico evaluation of essential oil from Eucalyptus tereticornis leaves for lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physicochemical characterization, cytotoxic effect and toxicity evaluation of nanostructured lipid carrier loaded with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprints.ums.edu.my [eprints.ums.edu.my]
- 5. Comparative Cytotoxicity of Menthol and this compound: An In Vitro Study on Human Gingival Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Cytotoxicity and Apoptotic Assay of Eucalyptus globulus Essential Oil in Colon and Liver Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deciphering the Mechanisms Underlying the Antitumor Effects of Eucalyptus Essential Oil and Its Component 3-Cyclohexene-1-Methanol Against Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Transcriptome Analysis Reveals the Anti-Tumor Mechanism of this compound Treatment on Neuroblastoma Cell Line SH-SY5Y - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound targets PI3K/Akt/mTOR pathway to inhibit skin cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the synergistic effects of eucalyptol with conventional antibiotics
A deep dive into the synergistic effects of eucalyptol (B1671775) with traditional antibiotics reveals a promising strategy to combat antibiotic resistance. By disrupting bacterial defenses and augmenting antibiotic efficacy, this natural compound presents a significant area of interest for researchers, scientists, and drug development professionals.
This compound, also known as 1,8-cineole, a major constituent of eucalyptus oil, has demonstrated notable synergistic activity when combined with a range of conventional antibiotics. This collaboration enhances the efficacy of these drugs, particularly against resistant bacterial strains. The primary mechanisms behind this synergy are believed to be the disruption of the bacterial cell membrane and the inhibition of efflux pumps, cellular mechanisms that bacteria use to expel antibiotics.
Quantitative Analysis of Synergistic Effects
The synergy between this compound and conventional antibiotics has been quantified using the Fractional Inhibitory Concentration Index (FICI). A FICI value of ≤ 0.5 is indicative of a synergistic interaction.
| Antibiotic | Bacterial Strain | MIC of Antibiotic Alone (µg/mL) | MIC of Antibiotic in Combination with this compound (µg/mL) | FICI | Type of Interaction |
| Cefotaxime | Staphylococcus aureus | 60 | 7.5 | ≤ 0.5 | Synergy |
| Amoxicillin/Clavulanic Acid | Methicillin-Resistant Staphylococcus aureus (MRSA) | - | - | - | Synergy Observed[1] |
| Gentamicin (B1671437) | Staphylococcus aureus | - | - | - | Synergy Observed[1] |
Note: Specific MIC and FICI values for amoxicillin/clavulanic acid and gentamicin combinations with this compound were not available in a tabular format in the searched literature, but synergy was consistently reported.
Mechanisms of Synergistic Action
The synergistic effects of this compound are primarily attributed to two key mechanisms:
-
Bacterial Cell Membrane Disruption: this compound's lipophilic nature allows it to partition into the bacterial cell membrane, increasing its permeability. This disruption facilitates the entry of antibiotics into the bacterial cell, allowing them to reach their intracellular targets more effectively. The increased membrane permeability also leads to the leakage of essential intracellular components, further weakening the bacterium.
-
Efflux Pump Inhibition: Many bacteria possess efflux pumps, which are membrane proteins that actively transport antibiotics out of the cell, conferring resistance. This compound and other essential oil components have been shown to inhibit the activity of these pumps. By blocking this defense mechanism, this compound increases the intracellular concentration of the antibiotic, restoring its effectiveness even in resistant strains.
Experimental Protocols
The evaluation of synergistic effects between this compound and conventional antibiotics relies on established in vitro methods.
Checkerboard Assay
The checkerboard assay is a common method used to determine the FICI and assess synergy.
Methodology:
-
Preparation of Reagents: Stock solutions of the antibiotic and this compound are prepared in an appropriate solvent and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Plate Setup: The dilutions of the antibiotic are typically made along the x-axis of the plate, while the dilutions of this compound are made along the y-axis. This creates a matrix of wells with varying concentrations of both agents, alone and in combination.
-
Inoculation: Each well is inoculated with a standardized suspension of the target bacterial strain (e.g., 0.5 McFarland standard).
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antibiotic or this compound, alone or in combination, that visibly inhibits bacterial growth.
-
FICI Calculation: The FICI is calculated using the following formula: FICI = (MIC of antibiotic in combination / MIC of antibiotic alone) + (MIC of this compound in combination / MIC of this compound alone)
Time-Kill Assay
The time-kill assay provides information on the rate of bacterial killing over time when exposed to antimicrobial agents.
Methodology:
-
Preparation of Cultures: A standardized inoculum of the target bacterium is prepared in a suitable broth medium.
-
Exposure to Antimicrobials: The bacterial culture is exposed to the antibiotic alone, this compound alone, and the combination of both at specific concentrations (often based on their MIC values). A growth control without any antimicrobial agent is also included.
-
Sampling: Aliquots are taken from each culture at various time points (e.g., 0, 2, 4, 6, 8, and 24 hours).
-
Viable Cell Counting: The number of viable bacteria in each sample is determined by serial dilution and plating on an appropriate agar (B569324) medium.
-
Data Analysis: The results are plotted as the log10 of the number of colony-forming units per milliliter (CFU/mL) versus time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
Visualizing the Mechanisms and Workflows
Caption: Mechanism of this compound's Synergistic Action with Antibiotics.
Caption: Workflow of the Checkerboard Assay for Synergy Testing.
Caption: Workflow of the Time-Kill Assay for Synergy Analysis.
References
A Comparative Analysis of the Biological Activities of Eucalyptol and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of eucalyptol (B1671775) (1,8-cineole) and its derivatives, focusing on their antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. The information presented is supported by experimental data to facilitate objective evaluation and inform future research and drug development endeavors.
Comparative Biological Activities
This compound, a cyclic monoterpene ether, is the primary bioactive component of eucalyptus oil. Its derivatives, both naturally occurring and synthetic, have been investigated to understand their therapeutic potential and structure-activity relationships. This section summarizes the comparative efficacy of this compound and its derivatives across key biological activities.
Antimicrobial Activity
This compound is well-documented for its broad-spectrum antimicrobial properties.[1][2] However, the antimicrobial efficacy of its derivatives and other terpenes often found in eucalyptus oil, such as α-pinene and α-terpineol, varies. Studies suggest that the presence of other components in essential oils can lead to synergistic or antagonistic effects on antimicrobial activity.[3] For instance, some research indicates that other compounds like aromadendrene (B190605) may contribute more significantly to the antimicrobial effect than this compound itself in certain essential oils.[1]
| Compound | Test Organism | MIC (mg/mL) | Zone of Inhibition (mm) | Reference |
| This compound | Staphylococcus aureus | 1.25 | - | [4] |
| Escherichia coli | 6.25 | - | [4] | |
| Enterococcus faecalis | 6.25 | - | [4] | |
| Pseudomonas aeruginosa | 25 | - | [4] | |
| α-Pinene | Staphylococcus aureus | >2% (v/v) | - | |
| α-Terpineol | Various Bacteria | - | - |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism. A lower MIC value indicates greater antimicrobial activity. Data for direct comparison of isolated derivatives is limited.
Anti-inflammatory Activity
This compound exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators.[5][6] It has been shown to suppress the NF-κB pathway, a key regulator of inflammation.[5] While direct comparative studies on the anti-inflammatory effects of this compound and its specific derivatives are not abundant, the anti-inflammatory potential of other terpenes like α-pinene and limonene (B3431351) has also been recognized.[7]
| Compound | Assay | Key Findings | Reference |
| This compound | LPS-stimulated macrophages | Inhibition of TNF-α, IL-1β, and IL-6 production | [5] |
| Carrageenan-induced paw edema | Reduction in paw edema | [7] | |
| α-Pinene | Carrageenan-induced paw edema | Reduction in paw edema | [7] |
| Limonene | Various models | Anti-inflammatory effects | [7] |
Antioxidant Activity
The antioxidant capacity of this compound and its derivatives is a subject of ongoing research. Some studies suggest that this compound itself has low direct antioxidant activity, while essential oils rich in this compound exhibit antioxidant effects, likely due to the synergistic action of various components.[8][9] For example, a study on Eucalyptus essential oils found that while this compound was a major component, the overall antioxidant activity was not solely attributable to it.[9]
| Compound/Extract | Assay | IC50 / % Scavenging | Reference |
| This compound | DPPH | No antiradical activity | [8] |
| Eucalyptus camaldulensis oil | DPPH | 69.06% scavenging at 1000 µl | [9] |
| Eucalyptus citriodora oil | DPPH | 62.67% scavenging at 1000 µl | [9] |
Note: IC50 is the concentration of a substance required to inhibit a biological process or response by 50%. A lower IC50 value indicates greater antioxidant activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound and its derivatives, particularly their ability to inhibit the proliferation of various cancer cell lines. This compound has been shown to target signaling pathways crucial for cancer cell survival and metastasis, such as the PI3K/Akt/mTOR pathway.[10] Comparative studies have demonstrated that some derivatives exhibit even greater antiproliferative activity than this compound itself.
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| This compound | HT29 (Colon Cancer) | 1.5 | |
| LS174 (Colon Cancer) | > 3.09 | ||
| α-Pinene | HT29 (Colon Cancer) | 1.23 | |
| α-Terpineol | HT29 (Colon Cancer) | 0.97 | |
| LS174 (Colon Cancer) | 0.85 | ||
| 3-Cyclohexene-1-methanol | HT29 (Colon Cancer) | 0.32 | |
| LS174 (Colon Cancer) | 0.6 |
Experimental Protocols
This section details the methodologies for key experiments cited in this guide to allow for replication and further investigation.
Antimicrobial Activity Assessment: Broth Microdilution Method
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Procedure:
-
A two-fold serial dilution of the test compound (e.g., this compound or its derivative) is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the test microorganism.
-
A positive control (medium with inoculum, no compound) and a negative control (medium only) are included.
-
The microtiter plate is incubated under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
Objective: To evaluate the free radical scavenging capacity of a compound.
Procedure:
-
A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, is prepared in a suitable solvent (e.g., methanol).
-
Different concentrations of the test compound are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The percentage of DPPH radical scavenging is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value is then determined from a plot of scavenging percentage against the concentration of the test compound.
Anti-inflammatory Activity Assessment: Inhibition of Nitric Oxide (NO) Production in Macrophages
Objective: To assess the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
Procedure:
-
Macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.
-
The cells are pre-treated with various concentrations of the test compound for a specific duration.
-
The cells are then stimulated with LPS to induce an inflammatory response and NO production.
-
After an incubation period, the cell culture supernatant is collected.
-
The concentration of nitrite (B80452) (a stable product of NO) in the supernatant is measured using the Griess reagent.
-
The percentage of inhibition of NO production is calculated by comparing the nitrite concentration in treated cells to that in untreated (LPS-stimulated) control cells.
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways and experimental workflows are provided below to enhance understanding.
Caption: General experimental workflow for comparing the biological activities of this compound and its derivatives.
Caption: Simplified diagram of the PI3K/Akt/mTOR signaling pathway inhibited by this compound in cancer cells.
Caption: Simplified diagram of the NF-κB signaling pathway and its inhibition by this compound in inflammatory responses.
References
- 1. jfi-online.org [jfi-online.org]
- 2. Pharmaceutical Applications of this compound in the Pharmaceutical Industry - Plant Biotechnology Persa [pbp.medilam.ac.ir]
- 3. scielo.br [scielo.br]
- 4. Can this compound Replace Antibiotics? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory mechanisms of this compound rich Eucalyptus globulus essential oil alone and in combination with flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory and Antimicrobial Effects of Eucalyptus spp. Essential Oils: A Potential Valuable Use for an Industry Byproduct - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antioxidant potential of Eucalyptus essential oils from Pakistan. [wisdomlib.org]
- 10. In Vitro Cytotoxic Potential of Essential Oils of Eucalyptus benthamii and Its Related Terpenes on Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Independent Analysis of Eucalyptol Research: A Comparative Guide for Scientists
An in-depth review of clinical and preclinical data reveals consistent evidence for the anti-inflammatory, antioxidant, and neuroprotective effects of eucalyptol (B1671775). While direct replication studies are limited, a growing body of independent research supports its therapeutic potential, particularly in respiratory diseases. This guide provides a comparative analysis of key findings, detailed experimental protocols, and a visual representation of the underlying molecular pathways to aid researchers and drug development professionals in their evaluation of this compound.
This compound, a naturally occurring monoterpenoid, has garnered significant attention for its multifaceted pharmacological activities. This guide synthesizes findings from key clinical trials and preclinical studies to offer an independent validation of published research on its therapeutic efficacy.
Comparative Analysis of Clinical Research in Respiratory Diseases
Two landmark double-blind, placebo-controlled clinical trials have investigated the efficacy of this compound as an adjunctive therapy in chronic obstructive pulmonary disease (COPD) and asthma. While not direct replications, these studies provide independent validation of this compound's clinical benefits in inflammatory airway diseases.
| Study (Original/Independent) | Condition | Dosage | Duration | Key Quantitative Outcomes | Conclusion |
| Worth et al., 2009 [1][2] | COPD | 200 mg, 3 times daily | 6 months | - Exacerbations: Significantly lower frequency, duration, and severity (p = 0.012) - Lung Function: Mean FEV₁ increase of 78 ml (4.7%) in the cineole group. | Concomitant therapy with cineole reduces exacerbations, improves lung function, and enhances health status in COPD patients.[2] |
| Juergens et al., 2003 [3][4] | Steroid-dependent Bronchial Asthma | 200 mg, 3 times daily | 12 weeks | - Steroid Reduction: 36% mean reduction in daily prednisolone (B192156) dosage (3.75 mg) vs. 7% (0.91 mg) in placebo (p = 0.006). 12 of 16 patients in the cineole group achieved a reduction vs. 4 of 16 in the placebo group (p = 0.012). | Long-term therapy with 1,8-cineole has a significant steroid-saving effect in patients with steroid-dependent asthma, suggesting an anti-inflammatory activity.[4] |
Comparative Analysis of Preclinical Research in Neuroprotection
Preclinical studies in animal models have explored the neuroprotective effects of this compound, with independent research groups investigating its efficacy in models of brain injury. These studies, while employing different models, converge on similar mechanisms of action.
| Study (Original/Independent) | Animal Model | Dosage & Administration | Key Quantitative Outcomes | Conclusion |
| Xu et al., 2021 [5][6] | Subarachnoid Hemorrhage (SAH) in rats | 100 mg/kg, intraperitoneally | - Neurological Deficits: Significant improvement in modified Neurological Severity Scores (mNSS) at 24h (9.28 vs 16.28) and 48h (7.58 vs 12.50) (p < 0.05). - Brain Edema: Marked reduction in brain water content (78.33% vs 81.22%) (p < 0.05). - Molecular Markers: Upregulation of Nrf2 (1.34-fold) and HO-1 (1.15-fold); downregulation of phospho-NF-κB p65 (14.38%), TNF-α (34.33%), IL-1β (50.40%), and IL-6 (59.13%) (p < 0.05 for all). | This compound exerts neuroprotective effects against early brain injury after SAH through its antioxidant and anti-inflammatory properties.[5] |
| Baratpour et al., 2025 [7] | Pentylenetetrazol (PTZ)-induced seizures in mice | 300 and 600 mg/kg, intraperitoneally | - Seizure Threshold: Significant increase in seizure threshold at 300 mg/kg (25.26 ± 7.47 mg/kg) and 600 mg/kg (26.11 ± 4.64 mg/kg) compared to control (10.15 ± 1.67 mg/kg) (P < 0.05). - Oxidative Stress: Significant reduction in brain and serum malondialdehyde (MDA) levels and a significant increase in total antioxidant capacity (TAC) at effective doses (P < 0.01 and P < 0.001). | This compound delays seizure onset and mitigates oxidative stress, potentially through modulation of the nitrergic pathway.[7] |
Key Mechanistic Pathways
The therapeutic effects of this compound are underpinned by its modulation of key signaling pathways involved in inflammation and oxidative stress.
Anti-Inflammatory Signaling Pathway
This compound has been shown to inhibit the pro-inflammatory NF-κB signaling pathway. This pathway is central to the inflammatory response, and its inhibition leads to a reduction in the production of inflammatory cytokines.
Caption: this compound inhibits the NF-κB signaling pathway.
Antioxidant Signaling Pathway
This compound has been demonstrated to activate the Nrf2 antioxidant response pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, thereby protecting cells from oxidative stress.
Caption: this compound activates the Nrf2 antioxidant pathway.
Experimental Protocols
Clinical Trial in COPD (Worth et al., 2009)
-
Study Design: Double-blind, placebo-controlled, multi-center study.[1]
-
Participants: 242 patients with stable COPD.[1]
-
Intervention: 200 mg of cineole (this compound) or placebo administered orally three times daily as a concomitant therapy for 6 months.[1]
-
Primary Outcome Measures: A composite of frequency, duration, and severity of exacerbations.[1]
-
Secondary Outcome Measures: Changes in lung function (FEV₁, FVC), respiratory symptoms, and quality of life.[1]
-
Assessment of Exacerbations: The definition and assessment of COPD exacerbations in clinical trials can be complex, often relying on a combination of patient-reported symptoms and healthcare utilization.[8][9][10][11][12]
Clinical Trial in Asthma (Juergens et al., 2003)
-
Study Design: Double-blind, placebo-controlled trial.[4]
-
Participants: 32 patients with steroid-dependent bronchial asthma.[4]
-
Intervention: 200 mg of 1,8-cineole (this compound) or placebo in enteric-coated capsules three times daily for 12 weeks.[4]
-
Primary Endpoint: Reduction of oral glucocorticosteroid (prednisolone) dosage.[4]
-
Methodology for Steroid Reduction: The daily dose of oral prednisolone was reduced by 2.5 mg every 3 weeks.[4]
Preclinical Study in Neuroprotection (Xu et al., 2021)
-
Animal Model: Male Sprague-Dawley rats subjected to subarachnoid hemorrhage (SAH) induced by endovascular perforation.[6]
-
Intervention: this compound (100 mg/kg) administered intraperitoneally.[6]
-
Assessments:
In Vitro Anti-Inflammatory Assay (NF-κB Inhibition)
-
Cell Line: Human monocytic cell line (e.g., THP-1) or RAW264.7 macrophages.[13][14]
-
Stimulation: Lipopolysaccharide (LPS) to induce an inflammatory response.[14]
-
Treatment: Pre-incubation with various concentrations of this compound.[14]
-
Endpoint Measurement:
In Vitro Antioxidant Assay (Nrf2 Activation)
-
Cell Line: A cell line suitable for oxidative stress studies (e.g., hepatocytes, cardiomyocytes).
-
Inducer: An oxidative stressor (e.g., hydrogen peroxide) or a known Nrf2 activator as a positive control.
-
Treatment: Incubation with various concentrations of this compound.
-
Endpoint Measurement:
-
Nrf2 Nuclear Translocation: Assessed by immunofluorescence or Western blot of nuclear extracts.
-
Antioxidant Gene Expression: Measurement of the mRNA or protein levels of Nrf2 target genes (e.g., HO-1, SOD) by qRT-PCR or Western blot.
-
Reporter Gene Assay: Use of a cell line stably transfected with a reporter construct containing the Antioxidant Response Element (ARE) linked to a reporter gene (e.g., luciferase).[15][16][17]
-
Conclusion
The presented data from independent clinical and preclinical studies provide a strong indication of the therapeutic potential of this compound. Its consistent anti-inflammatory and antioxidant effects, mediated through the NF-κB and Nrf2 pathways respectively, are well-documented across various models. The clinical evidence in respiratory diseases is particularly compelling, demonstrating tangible benefits for patients with COPD and asthma. While more direct head-to-head validation studies would be beneficial, the existing body of research offers a solid foundation for further investigation and potential drug development. This guide serves as a valuable resource for researchers to understand the current landscape of this compound research and to design future studies that can further elucidate its therapeutic applications.
References
- 1. Concomitant therapy with Cineole (Eucalyptole) reduces exacerbations in COPD: A placebo-controlled double-blind trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Concomitant therapy with Cineole (Eucalyptole) reduces exacerbations in COPD: a placebo-controlled double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory activity of 1.8-cineol (this compound) in bronchial asthma: a double-blind placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound ameliorates early brain injury after subarachnoid haemorrhage via antioxidant and anti-inflammatory effects in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound ameliorates early brain injury after subarachnoid haemorrhage via antioxidant and anti-inflammatory effects in a rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. researchgate.net [researchgate.net]
- 9. thorax.bmj.com [thorax.bmj.com]
- 10. publications.ersnet.org [publications.ersnet.org]
- 11. atsjournals.org [atsjournals.org]
- 12. Exacerbations of Chronic Obstructive Pulmonary Disease Tool to assess the efficacy of acute treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Eucalyptus essential oils inhibit the lipopolysaccharide-induced inflammatory response in RAW264.7 macrophages through reducing MAPK and NF-κB pathways | Semantic Scholar [semanticscholar.org]
- 15. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 17. mdpi.com [mdpi.com]
Eucalyptol as a Therapeutic Agent: A Meta-Analysis of Clinical Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of clinical studies on the therapeutic use of eucalyptol (B1671775) (1,8-cineole), a major constituent of eucalyptus oil. This compound has demonstrated significant potential as an adjunctive therapy for various respiratory and inflammatory conditions, attributed to its anti-inflammatory, mucolytic, and bronchodilatory properties.[[“]][2][3][4] This analysis summarizes key quantitative data, details experimental protocols, and visualizes the underlying molecular mechanisms to support further research and development.
Efficacy in Respiratory Diseases: A Quantitative Overview
This compound has been investigated in several randomized controlled trials for its efficacy in managing symptoms and improving lung function in chronic respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD), asthma, rhinosinusitis, and bronchitis.
Table 1: Summary of Clinical Trial Data on this compound for COPD
| Outcome Measure | This compound Group | Placebo Group | p-value | Study (Year) |
| Exacerbation Frequency (per patient over 6 months) | Significantly Lower | Higher | < 0.05 | Worth et al. (2009) |
| FEV1 Improvement | + 78 ml (4.7%) | - | p = 0.0627 | Worth et al. (2009) |
| Forced Vital Capacity (FVC) Improvement | + 62 ml (2.7%) | - 25 ml (1.1%) | Not significant | Worth et al. (2009) |
| SGRQ Total Symptom Score Improvement | -9.1 | -4.1 | p = 0.0630 | Worth et al. (2009) |
Table 2: Summary of Clinical Trial Data on this compound for Asthma
| Outcome Measure | This compound Group | Placebo Group | p-value | Study (Year) |
| Forced Expiratory Volume (FEV1) Improvement | 0.31 | 0.20 | p = 0.0398 | Worth et al. (2012) |
| Forced Vital Capacity (FVC) Increase | 8.8% | 6.2% | p = 0.022 | Worth et al. (2012) |
| Asthma Quality of Life Questionnaire (AQLQ) Improvement | 5.2 | 2.6 | p = 0.0475 | Worth et al. (2012) |
| Nocturnal Asthma Severity Rating | 3.10 | 5.22 | p = 0.0325 | Worth et al. (2012) |
| Reduction in Oral Glucocorticosteroids | 36% (mean 3.75 mg) | 7% (mean 0.91 mg) | p = 0.006 | Juergens et al. (2003)[5] |
Table 3: Summary of Clinical Trial Data on this compound for Rhinosinusitis
| Outcome Measure | This compound Group | Nasal Spray Group | p-value | Study (Year) |
| Symptom Frequency Improvement | Significantly Stronger | Weaker | p = 0.037 | Tesche et al. (2023)[6] |
| Symptom Impact Improvement | Significantly Stronger | Weaker | p = 0.028 | Tesche et al. (2023)[6] |
| Symptom-Sum Score Improvement (after 7 days) | -12.5 ± 3.6 | -6.5 ± 3.5 | < 0.0001 | Kehrl et al. (2004)[7] |
Table 4: Summary of Clinical Trial Data on this compound for Acute Bronchitis
| Outcome Measure | This compound Group | Placebo Group | p-value | Study (Year) |
| Reduction in Daytime Coughing Fits (Day 7-9) | 62.1% | 49.8% | < 0.001 | Fischer & Dethlefsen (2013) |
| Median Time to 50% Reduction in Coughing Fits | 5-6 days | 6-8 days | p = 0.0002 | Fischer & Dethlefsen (2013) |
| Improvement in Bronchitis Symptoms (after 4 days) | Significantly Improved | - | p = 0.03 | Fischer & Dethlefsen (2013) |
Key Experimental Protocols
The following sections detail the methodologies of the key clinical trials cited in the tables above.
COPD Study (Worth et al., 2009)
-
Study Design : A multi-center, randomized, double-blind, placebo-controlled trial.
-
Participants : 242 patients with stable moderate to severe COPD (FEV1 < 70% and > 30% of predicted value).[3] Participants were current or ex-smokers with at least 10 pack-years.[8]
-
Intervention : 200 mg of this compound or placebo administered three times daily for 6 months as a concomitant therapy.
-
Outcome Measures : Primary outcomes were the frequency, severity, and duration of exacerbations. Secondary outcomes included lung function (FEV1, FVC), dyspnea, and quality of life (St. George's Respiratory Questionnaire - SGRQ).
-
Statistical Analysis : Analysis of efficacy was performed on the intention-to-treat population. The sample size was chosen to detect a minimum difference of 15% in exacerbations.
Asthma Study (Worth et al., 2012)
-
Study Design : A double-blind, placebo-controlled, multicenter study.[9]
-
Participants : 247 patients aged 18 to 65 with confirmed asthma.[[“]]
-
Intervention : 200 mg of cineole (this compound) or placebo administered three times per day for 6 months as a concomitant therapy to their existing asthma medication.[[“]][9]
-
Outcome Measures : The primary outcomes were improvements in lung function (FEV1, FVC), asthma symptoms, and quality of life (Asthma Quality of Life Questionnaire).[[“]][9]
-
Statistical Analysis : A multiple criteria testing process was implemented to assess the combined primary outcome measures.
Rhinosinusitis Study (Tesche et al., 2023)
-
Study Design : A prospective, randomized, controlled, multicenter clinical study.
-
Participants : 174 patients with chronic rhinosinusitis with nasal polyps who had undergone endoscopic sinus surgery.
-
Intervention : Patients were randomized to either an intranasal corticosteroid (INCS) group or a combination of this compound, limonene, and pinene enteric capsules (ELP) + INCS group for 12 weeks.
-
Outcome Measures : Clinical outcomes were assessed using sinus computed tomography (Lund-Mackay score), nasal endoscopy (Lund-Kennedy score), saccharin (B28170) tests for ciliary function, and the 22-item sinonasal outcome test (SNOT-22).[10] Local inflammation was quantified via a Luminex assay of nasal secretions.
-
Statistical Analysis : The study compared the improvements in the measured scores between the two groups.
Acute Bronchitis Study (Fischer & Dethlefsen, 2013)
-
Study Design : A placebo-controlled, double-blind trial.
-
Participants : Patients with acute bronchitis.
-
Intervention : 200 mg of cineole (this compound) or placebo administered three times daily.
-
Outcome Measures : The primary outcome was the reduction in the mean number of daytime coughing fits. Other measures included night-time coughing, difficulty in expectoration, and sleep disturbance.
-
Statistical Analysis : The study compared the percentage reduction in coughing fits and the time to a 50% reduction between the two groups.
Mechanism of Action: Anti-inflammatory Signaling Pathways
This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. In vitro and preclinical studies have shown that this compound can suppress the production of pro-inflammatory cytokines and other inflammatory mediators.[2][11][12]
A primary mechanism of action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8][11] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation. This compound has been shown to suppress the activation of NF-κB, leading to a downstream reduction in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[11]
Caption: this compound's inhibition of the NF-κB signaling pathway.
The diagram above illustrates how an inflammatory stimulus like Lipopolysaccharide (LPS) activates the Toll-like receptor 4 (TLR4), leading to the activation of the IKK complex. This complex then phosphorylates IκBα, causing its degradation and the release of NF-κB, which translocates to the nucleus to induce the transcription of pro-inflammatory cytokines. This compound intervenes in this pathway by inhibiting the IKK complex, thereby preventing NF-κB activation and subsequent inflammation.
Experimental Workflow for In Vitro Anti-inflammatory Assays
The anti-inflammatory properties of this compound are often investigated using in vitro cell culture models, such as human monocytes or macrophages. The following diagram outlines a typical experimental workflow to assess the effect of this compound on cytokine production.
Caption: A typical workflow for assessing this compound's anti-inflammatory effects.
This workflow demonstrates the process of treating cultured immune cells with this compound before stimulating them with an inflammatory agent like LPS. The subsequent measurement of cytokine levels in the cell supernatant provides quantitative data on the inhibitory effects of this compound.
References
- 1. consensus.app [consensus.app]
- 2. orienthouse.sk [orienthouse.sk]
- 3. researchgate.net [researchgate.net]
- 4. A SYSTEMATIC REVIEW OF this compound AS AN INNOVATIVE THERAPEUTIC AGENT FOR RESPIRATORY DISEASES [ouci.dntb.gov.ua]
- 5. Anti-inflammatory activity of 1.8-cineol (this compound) in bronchial asthma: a double-blind placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Appropriate use of essential oils and their components in the management of upper respiratory tract symptoms in patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Concomitant therapy with Cineole (Eucalyptole) reduces exacerbations in COPD: A placebo-controlled double-blind trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound and Its Role in Chronic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Multicenter, Randomized, Controlled Clinical Trial on the Efficacy and Safety of this compound, Limonene, and Pinene Enteric Capsules in the Treatment of Chronic Rhinosinusitis With Nasal Polyps Postoperatively - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Eucalyptol: A Guide to Safe Laboratory Disposal
Eucalyptol (B1671775), also known as 1,8-cineole, is a natural cyclic ether and a common monoterpenoid found in many essential oils, most notably eucalyptus oil.[1][2][3] It is widely used in pharmaceuticals, flavorings, and fragrances.[1][4] Due to its chemical properties, including flammability and potential environmental hazards, proper disposal of this compound is critical for laboratory safety and regulatory compliance.[5] Improper disposal can lead to fire hazards, allergic reactions, and long-term harm to aquatic ecosystems.[2][5]
This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound waste in a laboratory setting, designed for researchers, scientists, and drug development professionals.
Hazard Profile and Safety Data
Understanding the hazards associated with this compound is the first step in ensuring safe handling and disposal. The following table summarizes key quantitative and qualitative safety data.
| Hazard Classification | Description | Precautionary Measures & Codes |
| Flammability | Flammable liquid and vapor. Flash Point: ~48-49°C.[1][6] Vapors can form explosive mixtures with air and may flash back from an ignition source.[7] | Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof equipment and non-sparking tools.[7] (P210, P241, P242) |
| Health Hazards | May cause allergic skin reaction. Ingestion of significant quantities can cause nausea, vomiting, and other gastric distress.[2] | Avoid breathing vapors. Wear protective gloves, clothing, and eye/face protection.[7] (P261, P280) |
| Environmental Hazards | Harmful to aquatic life with long-lasting effects.[5] | Avoid release to the environment.[5] Do not allow the product to enter drains or sewage systems.[8][9][10] (P273) |
| Chemical Reactivity | Incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[7] | Store separately from incompatible materials.[11] |
Personal Protective Equipment (PPE) for Handling this compound Waste
Before handling this compound for disposal, ensure the following PPE is worn to minimize exposure:
-
Eye Protection: Safety glasses with side shields or chemical safety goggles.[6][12]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling the waste.[12]
-
Skin and Body Protection: A lab coat or flame-retardant antistatic protective clothing is required.[6][12]
-
Respiratory Protection: If working in an area with insufficient ventilation or when dealing with large spills, use a NIOSH-approved respirator.[6]
Standard Operating Procedure for this compound Disposal
Laboratory personnel should treat all chemical waste, including this compound, as hazardous unless explicitly confirmed otherwise by an environmental health and safety (EHS) officer.[13][14]
Step 1: Waste Classification and Segregation
-
Classify: this compound waste must be classified as hazardous chemical waste . Due to its flammability and environmental toxicity, it falls under regulations set by agencies like the EPA.[15]
-
Segregate: Do not mix this compound waste with other waste streams. It is crucial to keep it segregated from incompatible chemicals such as strong acids and oxidizing agents to prevent violent reactions.[7][11]
Step 2: Container Selection and Labeling
-
Select a Container: Use a chemically compatible container with a secure, leak-proof screw cap.[15] The original product container is often a suitable choice if it is in good condition.[11] Do not use food-grade containers like jars.[11]
-
Label the Container: Proper labeling is mandatory for regulatory compliance. As soon as the first drop of waste enters the container, affix a hazardous waste tag. The label must include:
-
The full chemical name: "this compound" (do not use abbreviations or formulas).[15]
-
A clear list of all constituents if it is a mixture, including percentages.[11]
-
The specific hazard(s): "Flammable, Environmental Hazard" .[11]
-
The date when waste accumulation began.[15]
-
Contact information for the principal investigator and the laboratory location.[15]
Step 3: Waste Accumulation and Storage
-
Designate a Storage Area: Store the waste container in a designated "Satellite Accumulation Area" (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[11][15] A chemical fume hood is often a suitable SAA.[11]
-
Ensure Safe Storage: The container must be kept tightly closed at all times, except when adding waste.[12][14] Store the container within a secondary containment system (e.g., a chemical-resistant tub or tray) to contain any potential leaks.[13][14] The storage area must be cool and well-ventilated.[7]
Step 4: Final Disposal
-
Do Not Dispose Down the Drain: Under no circumstances should this compound be poured down the sink or drain.[5][8][10] This is illegal and harmful to the environment. Evaporation is also not a permissible method of disposal.[13][14]
-
Arrange for Pickup: Once the waste container is full or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers), arrange for its removal.[11] Contact your institution's Environmental Health & Safety (EHS) or equivalent department to schedule a hazardous waste pickup.[13]
-
Follow Institutional Protocols: Adhere strictly to your organization's specific procedures for waste collection requests and hand-off to trained hazardous waste personnel.
Emergency Procedures: Spills and Leaks
In the event of a spill, immediate and correct action is crucial to prevent harm and environmental contamination.
-
Control Ignition Sources: Immediately remove all sources of ignition from the area (e.g., turn off hot plates, unplug electrical equipment).[9]
-
Ventilate the Area: Increase ventilation to disperse flammable vapors.
-
Contain the Spill: For small spills, use a non-combustible absorbent material like sand, diatomaceous earth, or vermiculite.[12] Do not use combustible materials like paper towels without first absorbing the bulk of the liquid.
-
Collect the Waste: Using non-sparking tools, carefully collect the absorbent material and spilled this compound and place it into a designated, properly labeled hazardous waste container.[9]
-
Decontaminate: Clean the spill area thoroughly. All materials used for cleanup must also be treated as hazardous waste.[14]
-
Report: For large spills or any spill that cannot be safely managed by laboratory personnel, evacuate the area and immediately report the incident to your institution's emergency or EHS department.[14]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for safe this compound waste disposal.
References
- 1. oilmallee.org.au [oilmallee.org.au]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. hydrosilintl.com [hydrosilintl.com]
- 4. researchgate.net [researchgate.net]
- 5. carlroth.com [carlroth.com]
- 6. henryschein.ca [henryschein.ca]
- 7. fishersci.com [fishersci.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. agilent.com [agilent.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. media.laballey.com [media.laballey.com]
- 13. vumc.org [vumc.org]
- 14. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 15. danielshealth.com [danielshealth.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Eucalyptol
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Eucalyptol, including detailed operational and disposal plans to foster a culture of safety and build deep trust in your laboratory practices.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a comprehensive approach to safety involves a combination of appropriate personal protective equipment and engineering controls.
Engineering Controls:
-
Ventilation: Ensure adequate ventilation, especially in confined areas. Use of a flame-proof exhaust ventilation system is required where vapors or mists are generated and natural ventilation is inadequate.[1][2] Use explosion-proof electrical, ventilating, and lighting equipment.[1][3][4]
Personal Protective Equipment:
-
Eye and Face Protection: Chemical safety goggles or a face shield are recommended to prevent splashes.[5][6][7][8] Eye protection should be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1][5]
-
Hand Protection: Compatible chemical-resistant gloves are recommended.[6][9] Gloves must be inspected prior to use, and proper glove removal technique should be followed to avoid skin contact.[5]
-
Body Protection: Light protective clothing is recommended.[6] In cases of potential splashing or significant exposure, a chemical-resistant apron and antistatic boots should be worn.[7]
-
Respiratory Protection: In confined or poorly ventilated areas, or where vapors and mists are generated, the use of an appropriate respiratory protection may be required.[6][9] A NIOSH/MSHA or European Standard EN 149 approved full-facepiece airline respirator in the positive pressure mode with emergency escape provisions is an option for higher-risk scenarios.[1]
Operational Plan for Handling this compound
A systematic approach to handling this compound minimizes risks and ensures the well-being of laboratory personnel.
1. Pre-Handling Preparations:
-
Read and understand the Safety Data Sheet (SDS) for this compound.
-
Ensure all necessary PPE is available and in good condition.
-
Verify that engineering controls, such as ventilation systems, are functioning correctly.
-
Locate the nearest eye wash station and safety shower.[2]
2. Handling Procedures:
-
Keep away from open flames, hot surfaces, and sources of ignition.[1][4][12] this compound is a flammable liquid and vapor.[1][3][4][5]
-
Use only non-sparking tools and take precautionary measures against static discharges.[1][4][6]
-
Handle in accordance with good industrial hygiene and safety practices.[1][5] Wash hands before breaks and at the end of the workday.[5][12]
3. Storage:
-
Store in a cool, dry, and well-ventilated place.[1][4][5][12]
-
Store away from heat, sparks, and flame.[1]
-
Incompatible materials include strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[1][12]
Accidental Release and First Aid Measures
Accidental Release:
-
For small spills, absorb with an inert, non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite) and place in a suitable container for disposal.[4][5][6]
-
For large spills, dike the spilled material to prevent it from entering drains.[4][11]
-
Ventilate the area of the spill.[12]
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[11] Seek medical attention if irritation persists.[1]
-
Skin Contact: Wash off immediately with soap and plenty of water for at least 15 minutes.[1][5] If skin irritation or rash occurs, get medical advice/attention.[4]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[1][5] Get medical attention if symptoms occur.[1]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards.[1] Do NOT induce vomiting.[5][6] Call a physician or poison control center immediately.[4][6]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and comply with regulations.
-
Dispose of contents and container in accordance with all local, regional, national, and international regulations.[4]
-
Waste material should be offered to a licensed disposal company.[5]
-
Do not allow the product to enter drains.[5]
-
Leave chemicals in their original containers and do not mix with other waste.[5]
-
Contaminated packaging should be disposed of as unused product.[5]
Quantitative Data for this compound
| Property | Value | Source |
| Flash Point | 49 °C / 120.2 °F | [1] |
| Boiling Point/Range | 176 - 177 °C / 348.8 - 350.6 °F @ 760 mmHg | [1] |
| Melting Point/Range | 1.5 °C / 34.7 °F | [1] |
| Acute Oral Toxicity (LD50) | 2.48 g/kg (rat) | [2] |
| Acute Dermal Toxicity | > 5000 mg/kg | [4] |
This compound Handling Workflow
Caption: A workflow diagram illustrating the key steps for safely handling this compound in a laboratory setting.
References
- 1. fishersci.com [fishersci.com]
- 2. thecleaningwarehouse.com.au [thecleaningwarehouse.com.au]
- 3. agilent.com [agilent.com]
- 4. vigon.com [vigon.com]
- 5. indenta.com [indenta.com]
- 6. The Good Scents Company safety data sheet for eucalyptus oil (eucalyptus globulus) (this compound 80/85%) [thegoodscentscompany.com]
- 7. cdn.planttherapy.com [cdn.planttherapy.com]
- 8. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 9. ultranl.com [ultranl.com]
- 10. virtueplus.com.au [virtueplus.com.au]
- 11. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 12. carlroth.com [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
